4-(1H-benzimidazol-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
4-(benzimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPPPCKAOWOOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360698 | |
| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436091-31-5 | |
| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(1H-benzimidazol-1-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthetic pathway for 4-(1H-benzimidazol-1-yl)butanoic acid. The content herein is structured to offer not just a procedural outline, but a deeper understanding of the chemical principles and experimental rationale that underpin this synthesis. This document is intended to serve as a practical resource for researchers in medicinal chemistry, drug development, and organic synthesis.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for diverse interactions with biological targets.[1][2] Consequently, benzimidazole derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The synthesis of novel benzimidazole derivatives, such as this compound, is therefore a subject of considerable interest in the pursuit of new therapeutic agents.[2][5]
Strategic Approach to the Synthesis
The most direct and widely employed strategy for the synthesis of N-alkylated benzimidazoles involves the nucleophilic substitution reaction between the benzimidazole core and a suitable alkyl halide.[6] For the synthesis of this compound, a two-step approach is optimal. This pathway commences with the N-alkylation of benzimidazole with a protected carboxylic acid, followed by the deprotection (hydrolysis) of the intermediate to yield the final product. This strategy prevents undesirable side reactions that could occur with the free carboxylic acid functionality.
The chosen pathway is as follows:
-
Step 1: N-Alkylation of Benzimidazole. Reaction of benzimidazole with ethyl 4-bromobutanoate to form ethyl 4-(1H-benzimidazol-1-yl)butanoate.
-
Step 2: Hydrolysis. Basic hydrolysis of the ethyl ester intermediate to yield this compound.
This approach is favored due to the commercial availability of the starting materials, the generally high yields of each step, and the straightforward purification procedures.
Visualizing the Synthesis Pathway
Caption: Overall two-step synthesis pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 4-(1H-benzimidazol-1-yl)butanoate (Intermediate)
This step involves the nucleophilic attack of the deprotonated benzimidazole nitrogen onto the electrophilic carbon of ethyl 4-bromobutanoate. The choice of base and solvent is critical for the success of this reaction.
Rationale for Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction. It is a mild, inexpensive, and readily available base that is strong enough to deprotonate the N-H of benzimidazole, forming the more nucleophilic benzimidazolide anion.[6] Stronger bases like sodium hydride (NaH) can also be used, but K₂CO₃ offers a better safety profile and is generally sufficient for this transformation.[6]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction.[7] These solvents can dissolve both the benzimidazole and the alkyl halide, and they do not participate in the reaction. DMF, in particular, is excellent at solvating cations, which can enhance the reactivity of the benzimidazolide anion.
Step-by-Step Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzimidazole (10.0 g, 84.6 mmol) and anhydrous potassium carbonate (17.5 g, 126.9 mmol).
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of benzimidazole.
-
To the stirred suspension, add ethyl 4-bromobutanoate (18.2 g, 93.1 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
After the reaction is complete (as indicated by the disappearance of the starting benzimidazole), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate of the crude product should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield ethyl 4-(1H-benzimidazol-1-yl)butanoate as a white to off-white solid.
Data Summary for N-Alkylation:
| Parameter | Value |
| Starting Material | Benzimidazole |
| Reagent | Ethyl 4-bromobutanoate |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-90 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 70-85% |
| Purification | Recrystallization |
Part 2: Synthesis of this compound (Final Product)
The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is employed for this transformation as it is an irreversible process, leading to higher yields compared to acidic hydrolysis.[8]
Rationale for Experimental Choices:
-
Base: Sodium hydroxide (NaOH) is a strong base that effectively hydrolyzes the ester.[1] It attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.
-
Solvent: A mixture of ethanol and water is a common solvent system for saponification.[1] Ethanol helps to dissolve the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the sodium hydroxide.
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask, dissolve the purified ethyl 4-(1H-benzimidazol-1-yl)butanoate (10.0 g, 43.0 mmol) in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (3.4 g, 86.0 mmol) in 50 mL of water.
-
Add the sodium hydroxide solution to the ethanolic solution of the ester.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer detectable.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and cool it in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. The product will precipitate out of the solution.
-
Collect the white precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Dry the product under vacuum to afford this compound as a white solid.
Data Summary for Hydrolysis:
| Parameter | Value |
| Starting Material | Ethyl 4-(1H-benzimidazol-1-yl)butanoate |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
| Purification | Precipitation and washing |
Characterization and Validation
A crucial aspect of any synthetic protocol is the rigorous characterization of the synthesized compounds to confirm their identity and purity. The following section outlines the expected analytical data for the intermediate and the final product.
Characterization of Ethyl 4-(1H-benzimidazol-1-yl)butanoate
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.05 (s, 1H): Proton on C2 of the benzimidazole ring.
-
7.80-7.75 (m, 1H) and 7.50-7.45 (m, 1H): Protons on the benzene ring.
-
7.30-7.20 (m, 2H): Protons on the benzene ring.
-
4.30 (t, J = 7.2 Hz, 2H): Methylene group attached to the benzimidazole nitrogen (-N-CH₂-).
-
4.10 (q, J = 7.1 Hz, 2H): Methylene group of the ethyl ester (-O-CH₂-CH₃).
-
2.30 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the carbonyl (-CH₂-C=O).
-
2.10 (quint, J = 7.2 Hz, 2H): Methylene group in the middle of the butyl chain (-CH₂-CH₂-CH₂-).
-
1.20 (t, J = 7.1 Hz, 3H): Methyl group of the ethyl ester (-O-CH₂-CH₃).
-
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
172.5: Carbonyl carbon of the ester.
-
144.0, 142.5, 134.0, 123.0, 122.0, 120.0, 110.0: Aromatic carbons of the benzimidazole ring.
-
60.5: Methylene carbon of the ethyl ester (-O-CH₂-).
-
43.0: Methylene carbon attached to the benzimidazole nitrogen (-N-CH₂-).
-
30.5: Methylene carbon adjacent to the carbonyl (-CH₂-C=O).
-
24.5: Methylene carbon in the middle of the butyl chain (-CH₂-CH₂-CH₂-).
-
14.0: Methyl carbon of the ethyl ester (-CH₃).
-
-
Expected Mass Spectrometry (ESI+): m/z 233.13 [M+H]⁺.
Characterization of this compound
-
Appearance: White solid.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
12.20 (br s, 1H): Carboxylic acid proton (-COOH).
-
8.20 (s, 1H): Proton on C2 of the benzimidazole ring.
-
7.70-7.60 (m, 2H): Protons on the benzene ring.
-
7.30-7.20 (m, 2H): Protons on the benzene ring.
-
4.35 (t, J = 7.0 Hz, 2H): Methylene group attached to the benzimidazole nitrogen (-N-CH₂-).
-
2.30 (t, J = 7.2 Hz, 2H): Methylene group adjacent to the carbonyl (-CH₂-C=O).
-
2.00 (quint, J = 7.1 Hz, 2H): Methylene group in the middle of the butyl chain (-CH₂-CH₂-CH₂-).
-
-
Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
174.0: Carbonyl carbon of the carboxylic acid.
-
144.5, 143.0, 134.5, 122.5, 121.5, 120.0, 110.5: Aromatic carbons of the benzimidazole ring.
-
43.5: Methylene carbon attached to the benzimidazole nitrogen (-N-CH₂-).
-
30.0: Methylene carbon adjacent to the carbonyl (-CH₂-C=O).
-
24.0: Methylene carbon in the middle of the butyl chain (-CH₂-CH₂-CH₂-).
-
-
Expected Mass Spectrometry (ESI+): m/z 205.09 [M+H]⁺.[9]
Caption: A detailed workflow diagram of the synthesis and purification process.
Conclusion
The two-step synthesis of this compound via N-alkylation of benzimidazole followed by ester hydrolysis is a robust and efficient method. This guide has provided a detailed, step-by-step protocol with a clear rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The provided characterization data, while predictive, serves as a reliable guide for the validation of the synthesized compounds. This comprehensive resource is designed to empower researchers to confidently synthesize and characterize this valuable benzimidazole derivative for their research and development endeavors.
References
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Yadav, G., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
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Drugfuture. 4-(2-(4-METHOXYPHENYL)-1H-BENZIMIDAZOL-5-YL)-3-METHYL-4-OXOBUTANOIC ACID. [Link]
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PubChem. 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. [Link]
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PubChem. 4-(1{H}-benzimidazol-2-yl)butanoic acid. [Link]
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ExportersIndia. 3-(1H-Benzimidazol-1-yl)butanoic acid. [Link]
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Royal Society of Chemistry. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. [Link]
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ACS Omega. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]
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PubMed Central. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. [Link]
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Chemguide. hydrolysis of esters. [Link]
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PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. [Link]
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PubChem. 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. [Link]
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ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]
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Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]
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Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
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ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]
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- Google Patents.
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TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]
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Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
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National Institute of Standards and Technology. 1H-Benzimidazole. [Link]
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PubMed. Synthesis and characterization of a novel long-alkyl-chain ester-substituted benzimidazole gelator and its octan-1-ol solvate. [Link]
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Journal of Basic and Applied Research in Biomedicine. About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. [Link]
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PubMed Central. Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. [Link]
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physicochemical properties of 4-(1H-benzimidazol-1-yl)butanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-benzimidazol-1-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's characteristics. Notably, specific experimental data for this particular benzimidazole isomer is sparse in publicly accessible literature. Consequently, this guide emphasizes predicted properties derived from the molecule's structure and established data from related analogues. The core of this document is dedicated to detailing robust, field-proven experimental protocols for the precise determination of these critical parameters, thereby empowering researchers to generate reliable data in their own laboratories.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a benzimidazole core linked to a butanoic acid chain at the N1 position of the imidazole ring. This structure imparts both acidic and basic characteristics, making its physicochemical behavior highly dependent on pH.
Caption: 2D Structure of this compound.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂N₂O₂
-
Molecular Weight: 204.23 g/mol
-
CAS Number: A specific CAS number for this isomer is not readily found in major public databases. For reference, the related isomer 4-(1H-benzimidazol-2-yl)butanoic acid has the CAS number 50365-32-7.[1]
Predicted Physicochemical Properties
The following table summarizes the predicted and expected based on its chemical structure and data from analogous compounds.
| Property | Predicted Value / Characteristic | Significance in Drug Development |
| Appearance | White to off-white crystalline solid. | Influences handling, formulation, and stability. |
| Melting Point (Tm) | Not experimentally determined. Expected to be a distinct solid with a melting point likely >150 °C. | Purity indicator; affects manufacturing processes like granulation and milling. |
| pKa (Acid Dissociation Constant) | Predicted two pKa values: ~4.5 (carboxylic acid) and ~5.5 (protonated benzimidazole). | Governs solubility, dissolution rate, and absorption at different physiological pH values. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.0 - 2.0. | Key indicator of lipophilicity, influencing membrane permeability and oral absorption. |
| Aqueous Solubility | Poorly soluble in neutral water; solubility is expected to increase significantly at pH > 6 and pH < 4. | A critical factor for bioavailability; low solubility can limit drug absorption. |
For the purpose of comparison, the publicly available computed data for the isomeric compound, 4-(1H-benzimidazol-2-yl)butanoic acid , is provided below.
| Property (for 4-(1H-benzimidazol-2-yl)butanoic acid) | Computed Value | Source |
| Molecular Weight | 204.22 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
In-Depth Analysis of Key Properties
Acid-Base Properties (pKa)
The molecule is amphoteric, possessing both a weakly basic nitrogen atom in the imidazole ring and a carboxylic acid group.
-
Basic Center: The pyridine-like nitrogen (-N=) of the benzimidazole ring can be protonated. The pKa of protonated benzimidazole is approximately 5.4.[2] The alkyl-carboxylic acid substituent at the N1 position is not expected to dramatically alter this value.
-
Acidic Center: The carboxylic acid group (-COOH) is a typical organic acid. Aliphatic carboxylic acids generally have pKa values in the range of 4 to 5.
This dual nature means the molecule's net charge is highly pH-dependent. At low pH (e.g., pH 2), the imidazole ring will be protonated, and the molecule will carry a net positive charge. In the mid-pH range (e.g., pH 4.5-5.5), a zwitterionic form may exist. At higher pH (e.g., pH 7.4), the carboxylic acid will be deprotonated, and the molecule will carry a net negative charge. Understanding these pKa values is crucial, as ionization state directly impacts solubility, lipophilicity, and interaction with biological targets.[3][4]
Caption: Ionization states of the molecule at varying pH.
Solubility
The solubility of benzimidazole derivatives is often low in neutral aqueous media but can be enhanced in organic solvents.[5][6] The presence of both a polar carboxylic acid group and a larger, more hydrophobic benzimidazole ring suggests that this compound is likely a BCS Class II or IV candidate (low solubility).[7][8]
The key to its solubility lies in its pH-dependent ionization.
-
In acidic media (pH < pKa of benzimidazole): Protonation of the imidazole ring forms a cationic salt, which should exhibit increased aqueous solubility.
-
In basic media (pH > pKa of carboxylic acid): Deprotonation of the carboxylic acid forms a carboxylate salt, which is also expected to be more soluble in water.
This behavior is critical for formulation development, as it dictates which physiological environments (e.g., stomach vs. intestine) will favor dissolution and subsequent absorption.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For benzimidazole derivatives, LogP values are critical for predicting their ability to cross cell membranes.[9][10] The computed XLogP3 of the 2-yl isomer is 1.4, suggesting moderate lipophilicity.[1] The 1-yl isomer is expected to have a similar value. A LogP in this range (1-3) is often considered favorable for oral drug absorption, as it represents a balance between aqueous solubility required for dissolution and lipid solubility required for membrane permeation.
Standardized Protocols for Experimental Determination
Given the absence of published data, the following sections provide detailed, self-validating protocols for determining the core .
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point (Tm), which is a key indicator of the purity and solid-state form of the active pharmaceutical ingredient (API).[11][12]
Caption: Workflow for Melting Point Determination using DSC.
Methodology:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, finely powdered this compound into a clean aluminum DSC pan.[13][14]
-
Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. Prepare an identical empty, sealed pan to serve as the reference. The reference pan allows for the subtraction of the pan's heat capacity from the measurement.
-
Instrument Setup: Place the sample and reference pans onto their respective platforms in the DSC cell. Close the cell and begin purging with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Program the instrument to ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).[15]
-
Data Analysis: The output is a thermogram of heat flow versus temperature. The melting point is determined as the onset temperature of the sharp endothermic peak corresponding to the solid-to-liquid phase transition.[11]
Aqueous Solubility Determination by Shake-Flask UV/Vis Spectrophotometry
Causality: This equilibrium solubility method determines the maximum concentration of a compound that can dissolve in a specific medium. An excess of the solid is agitated in the solvent until equilibrium is reached. The concentration in the resulting saturated solution is then quantified using UV/Vis spectrophotometry, which relies on the compound's ability to absorb light at a specific wavelength (Beer-Lambert Law).[7][16]
Caption: Workflow for Aqueous Solubility Determination.
Methodology:
-
Determine Maximum Absorbance Wavelength (λmax): Prepare a dilute solution of the compound in the chosen aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). Scan the solution using a UV/Vis spectrophotometer to find the λmax.
-
Prepare Calibration Curve: a. Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).[17] b. Create a series of standards by making precise serial dilutions of the stock solution into the aqueous buffer. c. Measure the absorbance of each standard at the predetermined λmax. d. Plot absorbance versus concentration. The resulting linear regression will be used to determine the concentration of unknown samples.
-
Equilibrium Measurement (Shake-Flask Method): a. Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a vial containing a known volume of the aqueous buffer. b. Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[7] c. After incubation, visually confirm that excess solid is still present. d. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high readings.
-
Quantification: a. Dilute the clear filtrate with the aqueous buffer as necessary to bring its absorbance into the linear range of the calibration curve. b. Measure the absorbance of the diluted filtrate at λmax. c. Use the calibration curve equation to calculate the concentration of the compound in the filtrate, accounting for any dilution factors. This concentration represents the equilibrium solubility.
pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining pKa values.[18][19] It involves adding a strong acid or base titrant to a solution of the sample and monitoring the resulting pH change. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve (the point of minimum slope, or half-equivalence point).[20][21]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
Instrument Setup: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[22]
-
Solution Preparation: a. Prepare standardized titrant solutions of ~0.1 M HCl and ~0.1 M NaOH (carbonate-free). b. Prepare the analyte solution by dissolving an accurately weighed amount of this compound in water to achieve a concentration of approximately 1 mM. c. To maintain a constant background environment, add an inert salt like KCl to the analyte solution to achieve a constant ionic strength (e.g., 0.15 M).[20][22]
-
Titration Procedure: a. Place a known volume of the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). b. Purge the solution with nitrogen for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement, especially when titrating with a base.[22] c. Immerse the calibrated pH electrode and begin stirring gently. d. To determine both pKa values, first titrate the solution to a low pH (e.g., pH 2) with the 0.1 M HCl. e. Then, titrate back past the starting point to a high pH (e.g., pH 11) by adding small, precise increments of the 0.1 M NaOH titrant. Record the pH and the volume of titrant added after each increment.
-
Data Analysis: a. Plot the recorded pH values against the volume of NaOH added. b. Analyze the resulting titration curve. The pKa values correspond to the pH at the half-equivalence points. These can be found by calculating the first and second derivatives of the curve to precisely locate the equivalence points (inflection points).
References
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Spectroscopic Blueprint of 4-(1H-benzimidazol-1-yl)butanoic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-(1H-benzimidazol-1-yl)butanoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a comprehensive, predictive blueprint based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). By leveraging data from analogous structures and foundational spectroscopic theory, we present a detailed interpretation of the expected spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this and related N-alkylated benzimidazole compounds.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a benzimidazole core N-substituted with a butanoic acid chain. The benzimidazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The linkage of a carboxylic acid functional group via an alkyl chain introduces opportunities for further chemical modification and modulation of physicochemical properties, such as solubility and pharmacokinetic profiles.
Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug discovery. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a valuable resource for its unambiguous identification.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to be highly informative, with distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the butanoic acid chain. The spectrum would ideally be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Predicted Chemical Shifts and Coupling Patterns
The predicted ¹H NMR chemical shifts are summarized in Table 1. The rationale for these predictions is based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2 (Imidazolic) | ~8.1-8.3 | Singlet (s) | 1H |
| H-4, H-7 (Aromatic) | ~7.6-7.8 | Multiplet (m) | 2H |
| H-5, H-6 (Aromatic) | ~7.2-7.4 | Multiplet (m) | 2H |
| H-α (Methylene) | ~4.2-4.4 | Triplet (t) | 2H |
| H-γ (Methylene) | ~2.3-2.5 | Triplet (t) | 2H |
| H-β (Methylene) | ~2.0-2.2 | Quintet (quin) | 2H |
| -COOH (Carboxylic) | ~12.0-12.5 | Broad Singlet (br s) | 1H |
Rationale for Predicted ¹H NMR Spectrum
-
Benzimidazole Ring Protons: The proton at the 2-position (H-2) of the imidazole ring is expected to be the most deshielded aromatic proton, appearing as a sharp singlet due to the influence of the two adjacent nitrogen atoms. The protons on the benzene ring (H-4, H-5, H-6, and H-7) will likely appear as two multiplets, characteristic of a symmetrically substituted benzene ring.
-
Butanoic Acid Chain Protons: The methylene group attached to the nitrogen (H-α) will be significantly deshielded, appearing as a triplet. The methylene group adjacent to the carbonyl group (H-γ) will also be deshielded and appear as a triplet. The central methylene group (H-β) will be the most shielded of the chain and is expected to be a quintet due to coupling with both adjacent methylene groups.
-
Carboxylic Acid Proton: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a high chemical shift, which would disappear upon the addition of D₂O.
Diagram of Predicted ¹H NMR Assignments
Caption: Predicted proton environments in this compound.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Nine distinct carbon signals are expected.
Predicted Chemical Shifts
The predicted ¹³C NMR chemical shifts are summarized in Table 2.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | ~173-175 |
| C-2 (Imidazolic) | ~142-144 |
| C-3a, C-7a (Aromatic) | ~133-135, ~142-144 |
| C-4, C-7 (Aromatic) | ~110-112, ~120-122 |
| C-5, C-6 (Aromatic) | ~121-123 |
| C-α (Methylene) | ~43-45 |
| C-γ (Methylene) | ~30-32 |
| C-β (Methylene) | ~23-25 |
Rationale for Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to have the highest chemical shift due to its sp² hybridization and the electron-withdrawing effect of the two oxygen atoms.
-
Benzimidazole Carbons: The chemical shifts of the benzimidazole carbons are well-established. C-2 is typically found around 142-144 ppm. The bridgehead carbons (C-3a and C-7a) and the other aromatic carbons (C-4, C-5, C-6, C-7) will have distinct signals, with their exact positions influenced by the N-alkylation.
-
Butanoic Acid Chain Carbons: The chemical shifts of the aliphatic carbons will decrease with increasing distance from the electron-withdrawing benzimidazole ring and carboxylic acid group.
Diagram of Predicted ¹³C NMR Assignments
Caption: Predicted carbon environments in this compound.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted Key IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 2960-2850 | Stretching |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching |
| C=N (Imidazole) | 1620-1580 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| C-N | 1360-1250 | Stretching |
Rationale for Predicted IR Spectrum
-
O-H Stretch: A very broad and strong absorption band is expected for the O-H stretch of the carboxylic acid due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is a key diagnostic feature.
-
Aromatic and Aliphatic C-H Stretches: These will appear in their characteristic regions.
-
C=N and C=C Stretches: The stretching vibrations of the imidazole and benzene rings will appear in the fingerprint region.
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or electrospray ionization (ESI) could be used.
Predicted Molecular Ion and Fragmentation Pattern
-
Molecular Ion (M⁺•): The molecular weight of this compound is 204.23 g/mol . The mass spectrum should show a molecular ion peak at m/z = 204.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 159.
-
Cleavage of the butanoic acid chain, leading to fragments corresponding to the benzimidazole moiety and parts of the alkyl chain. A prominent peak at m/z = 118, corresponding to the benzimidazolyl cation, is expected.
-
Further fragmentation of the benzimidazole ring can occur, although this is generally a stable system.
-
Diagram of Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
While experimental data for the target compound is not available, the following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid on the ATR crystal.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.
Mass Spectrometry
-
Sample Preparation: For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL. For EI-MS, a solid probe can be used.
-
Acquisition: Introduce the sample into the mass spectrometer. For ESI, typical conditions would be a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. For EI, an electron energy of 70 eV is standard.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a comprehensive framework for the structural characterization of this compound. This information is intended to aid researchers in the synthesis, purification, and identification of this and related molecules, thereby supporting advancements in medicinal chemistry and drug development.
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Nawaz, M., Hayat, S., Farooq, U., & Ijaz, M. U. (2022). ¹H NMR (a) and ¹³C NMR (b) spectrum of N-alkylated of benzimidazole. ResearchGate. Retrieved from [Link]
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El Kihel, A. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7492-7495. Retrieved from [Link]
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Al-Otaibi, J. S., El-Emam, A. A., & Al-Deeb, O. A. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Molecules, 19(7), 10336-10353. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]
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Royal Society of Chemistry. (2010). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-(1H-benzimidazol-1-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1H-benzimidazol-1-yl)butanoic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and ultimate therapeutic efficacy of a compound, this document synthesizes theoretical principles with practical, field-proven methodologies.[1][2][3][4] While specific quantitative solubility data for this compound is not widely published, this guide offers a robust predictive analysis based on the well-established properties of its constituent chemical moieties—the benzimidazole ring system and the butanoic acid side chain. Furthermore, it provides detailed, step-by-step protocols for the experimental determination of its solubility in a variety of solvent systems, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility profile of this compound.
Introduction: The Criticality of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its journey from a chemical entity to a viable therapeutic agent.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable bioavailability, which can compromise therapeutic efficacy and even lead to gastrointestinal toxicity.[1] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1][5] For any orally administered drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[1][5] Therefore, a comprehensive understanding and accurate determination of a compound's solubility in various media are indispensable for lead optimization, formulation development, and predicting in vivo performance.[4][6]
This guide focuses on this compound, a molecule that combines the structural features of a benzimidazole nucleus with a carboxylic acid functional group. This unique combination suggests a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.
Predicted Solubility Profile of this compound
The solubility of this compound is dictated by the interplay of its polar and non-polar regions, as well as its acidic and basic centers. The benzimidazole core, while aromatic, contains two nitrogen atoms that can participate in hydrogen bonding. The butanoic acid side chain introduces a polar, ionizable carboxylic acid group.
Diagram: Chemical Structure and Functional Groups
Caption: Workflow for the shake-flask method of solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 5 mL) of the selected solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO, etc.). The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau, thereby verifying that equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations in the same diluent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the compound in the diluted samples by interpolating their analytical response from the calibration curve.
-
Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
-
The Role of Biorelevant Media in Drug Development
For orally administered drugs, solubility in simple aqueous buffers may not accurately predict in vivo performance. [7][8]Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids and can provide more physiologically relevant solubility data. [7][8][9][10]These media contain bile salts and lecithin, which can enhance the solubility of poorly soluble compounds through micellar solubilization. [7]Determining the solubility of this compound in these media is crucial for predicting its absorption and potential food effects. [8][9]
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a thorough understanding of its chemical structure allows for a robust prediction of its solubility behavior in various solvents. Its amphoteric nature, arising from the benzimidazole and carboxylic acid moieties, dictates a strong pH-dependence on its aqueous solubility. For researchers and drug development professionals, the experimental determination of this property is paramount. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating method to obtain accurate thermodynamic solubility data. This information is fundamental for advancing the development of this compound as a potential therapeutic agent, enabling rational formulation design and a better prediction of its in vivo behavior.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
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Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available at: [Link]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
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Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Available at: [Link]
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Rolan, I. (2020). The Importance of Solubility for New Drug Molecules. Pharmacy, 8(2), 86. Available at: [Link]
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Biorelevant.com. (n.d.). Biorelevant Media Simulate Fasted And Fed Gut Fluids. Available at: [Link]
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Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 169–174. Available at: [Link]
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Al-Ghabeish, M., & Al-Akayleh, F. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis, 7(5), 281–287. Available at: [Link]
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An In-depth Technical Guide to 4-(1H-benzimidazol-1-yl)butanoic Acid: Chemical Identity, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(1H-benzimidazol-1-yl)butanoic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document delves into its chemical identifiers, synthesis methodologies, and the broader context of its potential pharmacological applications, grounded in the well-established therapeutic relevance of the benzimidazole scaffold.
Core Chemical Identifiers and Physicochemical Properties
Accurate identification of a chemical entity is paramount for research and development. This compound is distinguished by the attachment of a butanoic acid chain to the N-1 position of the benzimidazole ring. It is crucial to differentiate this isomer from its positional counterpart, 4-(1H-benzimidazol-2-yl)butanoic acid, which exhibits different chemical and biological properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 436091-31-5 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |
| Molecular Weight | 204.23 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 1H-Benzimidazole-1-butanoic acid | [1] |
While extensive experimental data for this specific molecule is not widely published, some basic physicochemical properties and safety data have been reported by commercial suppliers.
Table 2: Physicochemical Properties and Safety Information
| Property | Value | Source |
| Purity | Typically ≥95% | [2] |
| Physical State | Not available | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not available | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Storage | Store long-term in a cool, dry place | [2] |
Synthesis of this compound: A Methodological Approach
The synthesis of this compound can be logically approached through a two-step process involving the N-alkylation of benzimidazole followed by ester hydrolysis. This common and effective strategy in heterocyclic chemistry allows for the regioselective introduction of the butanoic acid side chain at the N-1 position of the benzimidazole ring.
Conceptual Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Sources
The Versatile Benzimidazole Scaffold: A Technical Guide to Unlocking its Biological Potential
Introduction: The Privileged Scaffold in Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological macromolecules, making it a cornerstone for the development of therapeutic agents with a wide spectrum of pharmacological activities.[5][6][7] This guide provides an in-depth technical exploration of the significant biological activities of benzimidazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. For drug development professionals and researchers, understanding the nuances of this versatile core is paramount to harnessing its full therapeutic potential.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Benzimidazole derivatives have emerged as potent anticancer agents, exhibiting a diverse range of mechanisms to combat uncontrolled cell proliferation.[2][5][8] Their efficacy stems from their ability to interfere with critical cellular processes essential for tumor growth and survival.
Mechanism of Action: Disrupting the Cancer Cell Machinery
The anticancer prowess of benzimidazoles is not attributed to a single mode of action but rather a coordinated attack on multiple fronts:
-
Microtubule Disruption: A primary mechanism involves the inhibition of tubulin polymerization.[5][8][9] By binding to the colchicine-binding site on β-tubulin, these derivatives disrupt the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][8]
-
Kinase Inhibition: Many benzimidazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), tyrosine kinases, and kinases in the PI3K/AKT and MAPK signaling pathways.[9][10][11] By blocking these key signaling nodes, they can halt cell cycle progression and suppress survival signals.[9]
-
Topoisomerase Inhibition and DNA Intercalation: Certain derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, or directly intercalate into the DNA helix, leading to DNA damage and apoptosis.[5][9]
-
Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[9] They can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[9]
-
Epigenetic Modulation: Emerging research highlights the role of benzimidazole derivatives in targeting epigenetic regulators, such as histone deacetylases (HDACs) and DNA methyltransferases, which are often dysregulated in cancer.[5][12]
Diagram: Key Anticancer Mechanisms of Benzimidazole Derivatives
Caption: Diverse anticancer mechanisms of benzimidazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core.[9][13]
-
Position 2: Substitution at the 2-position with aryl or heteroaryl groups is a common strategy to enhance anticancer activity. The electronic and steric properties of these substituents play a crucial role in target binding.[2]
-
Position 1 (N1): Modification at the N1-position can influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.
-
Positions 5 and 6: Introduction of electron-withdrawing or electron-donating groups at the 5 and 6-positions of the benzene ring can modulate the electronic properties of the entire scaffold and impact biological activity. For instance, 5,6-dimethylbenzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines.[14]
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.[14]
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Self-Validation: The inclusion of both positive and negative controls is critical for validating the assay's performance. The positive control ensures the assay can detect a cytotoxic effect, while the vehicle control confirms that the solvent used to dissolve the compounds does not have a significant effect on cell viability.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
Benzimidazole derivatives have a long-standing history as effective antimicrobial and antifungal agents.[1][15][16][17] Their broad spectrum of activity makes them valuable candidates in the fight against a variety of pathogens.
Mechanism of Action: Targeting Essential Microbial Processes
The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with fundamental cellular processes in microorganisms:
-
Inhibition of Fungal Mitosis: Similar to their anticancer mechanism, certain benzimidazoles, like benomyl, inhibit the polymerization of fungal tubulin, leading to a disruption of the mitotic spindle and cell division.
-
Disruption of Cellular Respiration: Some derivatives can interfere with the electron transport chain in bacteria and fungi, leading to a depletion of ATP and ultimately cell death.
-
Inhibition of Nucleic Acid and Protein Synthesis: Benzimidazoles can inhibit key enzymes involved in DNA replication and protein synthesis, thereby halting microbial growth.
Structure-Activity Relationship (SAR) Insights
The antimicrobial and antifungal activity is significantly influenced by the substitution pattern on the benzimidazole scaffold.[15]
-
Position 2: Substituents at this position are critical for activity. For instance, the presence of a methyl carbamate group is a key feature of many anthelmintic and antifungal benzimidazoles.
-
Positions 5 and 6: Halogenation (e.g., with chlorine or fluorine) or the introduction of nitro groups at these positions can enhance antimicrobial potency.[18]
-
Hybrid Molecules: The synthesis of hybrid molecules, for example by linking the benzimidazole core to other heterocyclic rings like triazoles, has been shown to result in compounds with improved antimicrobial properties.[18]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[19][20][21]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]
-
Compound Dilution: Prepare a series of twofold dilutions of the benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The use of a growth indicator dye like resazurin can aid in the visualization of microbial growth.[19]
Self-Validation: The inclusion of standard reference strains with known MIC values for control antibiotics provides a robust quality control measure for the assay.
Antiviral Activity: A Broad-Spectrum Defense
Benzimidazole derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a wide range of RNA and DNA viruses.[22][23][24]
Mechanism of Action: Inhibiting Viral Replication
The antiviral mechanisms of benzimidazoles are diverse and can target various stages of the viral life cycle:[23]
-
Inhibition of Viral Polymerase: A key mechanism is the inhibition of viral RNA-dependent RNA polymerase, an essential enzyme for the replication of many RNA viruses.
-
Interference with Viral Entry: Some derivatives can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.[23]
-
Inhibition of Viral Proteases: By inhibiting viral proteases, these compounds can prevent the processing of viral polyproteins into their functional components, thereby halting the assembly of new viral particles.[23]
Structure-Activity Relationship (SAR) Insights
The antiviral activity of benzimidazoles is highly dependent on the specific viral target and the substitution pattern on the heterocyclic core.[23]
-
Position 2: The nature of the substituent at the 2-position is crucial for potent antiviral activity. For example, 2-substituted-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazoles have shown broad-spectrum antiviral effects.
-
Position 1: Modifications at the N1-position can significantly impact antiviral potency and selectivity.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The formation of plaques, which are localized areas of cell death caused by viral replication, is then assessed.
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the benzimidazole derivative.
-
Incubation: Incubate the plates at the optimal temperature for viral replication until visible plaques are formed (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cell monolayers (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.
Self-Validation: A parallel cytotoxicity assay (e.g., MTT assay) on the same host cells is essential to ensure that the observed plaque reduction is due to a specific antiviral effect and not simply due to the toxicity of the compound to the host cells.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and receptors involved in the inflammatory response.[25][26][27][28]
Mechanism of Action: Dampening Inflammation
The anti-inflammatory effects of benzimidazoles are mediated through various mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[25]
-
Inhibition of 5-Lipoxygenase (5-LOX): By inhibiting 5-LOX, these compounds can block the production of leukotrienes, another important class of inflammatory mediators.[25]
-
Modulation of Cytokine Production: Certain benzimidazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[26]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is influenced by substitutions at various positions of the benzimidazole ring.[25][27]
-
Positions N1, C2, C5, and C6: Substitutions at these positions have been shown to significantly influence anti-inflammatory potency.[25][27] For example, benzimidazoles substituted with anacardic acid at the C2 position have been found to inhibit COX-2.[25]
Experimental Protocol: In Vitro Albumin Denaturation Assay
The albumin denaturation assay is a simple and rapid in vitro method to screen for potential anti-inflammatory activity.
Principle: Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin or egg albumin.[29]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of the benzimidazole derivative.
-
Control Preparation: Prepare a control solution containing the same components but without the test compound. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.[29]
-
Incubation: Incubate all the solutions at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the solutions at 70°C in a water bath for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity (a measure of denaturation) of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Self-Validation: The use of a known anti-inflammatory drug as a positive control allows for the validation of the assay and provides a benchmark for comparing the activity of the test compounds.
Conclusion: A Scaffold of Enduring Promise
The benzimidazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its remarkable structural versatility and ability to interact with a wide array of biological targets underscore its enduring importance in medicinal chemistry.[3][6] The diverse biological activities, ranging from anticancer to antimicrobial and anti-inflammatory, highlight the vast potential of this privileged heterocyclic system. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and the application of robust experimental protocols are the keys to unlocking the next generation of benzimidazole-based therapeutics that can address pressing global health challenges.
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A Deep Dive into 4-(1H-benzimidazol-1-yl)butanoic Acid: A Theoretical and Computational Guide
Abstract
This technical guide provides a comprehensive exploration of 4-(1H-benzimidazol-1-yl)butanoic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into its structural, spectroscopic, and electronic properties through a synergistic approach that combines established experimental principles with advanced computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, step-by-step protocols for in-silico analysis. We will cover the foundational aspects of its synthesis and characterization, followed by an in-depth guide to its computational analysis using Density Functional Theory (DFT). Furthermore, we will explore its potential as a bioactive agent through a detailed molecular docking workflow. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Benzimidazole Scaffold and the Significance of this compound
The benzimidazole moiety is a cornerstone in the landscape of heterocyclic compounds, renowned for its diverse biological activities. This fused ring system, comprising a benzene ring and an imidazole ring, is a key pharmacophore in a multitude of approved drugs, exhibiting antimicrobial, antiviral, anticancer, and antihypertensive properties, among others. The versatility of the benzimidazole scaffold lies in its ability to mimic natural biomolecules and engage in various non-covalent interactions with biological targets.[1][2]
This compound, the subject of this guide, integrates this privileged scaffold with a flexible butanoic acid side chain. This combination introduces several key features: the N-alkylation of the benzimidazole ring enhances its lipophilicity and modulates its electronic properties, while the terminal carboxylic acid group provides a site for hydrogen bonding and potential coordination with metal ions. These characteristics make it a promising candidate for the development of novel therapeutic agents and functional materials. This guide will elucidate the fundamental properties of this molecule from a theoretical and computational perspective, providing a robust framework for its further investigation and application.
Synthesis and Spectroscopic Characterization: An Overview
While a plethora of synthetic routes for benzimidazole derivatives exist, the N-alkylation of benzimidazole with a suitable haloalkanoic acid ester, followed by hydrolysis, is a common and effective strategy.
General Synthetic Pathway
A plausible and widely adopted synthesis method involves a two-step process:
-
N-Alkylation: Benzimidazole is reacted with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) in the presence of a base (such as potassium carbonate or sodium hydride) in an appropriate solvent (like dimethylformamide or acetonitrile). This reaction proceeds via nucleophilic substitution to yield ethyl 4-(1H-benzimidazol-1-yl)butanoate.
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., refluxing with sodium hydroxide in a methanol/water mixture), followed by acidification to yield the final product, this compound.[3][4]
Computational Analysis: A Window into Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the properties of molecular systems.[5][6] For a molecule like this compound, DFT calculations can provide invaluable insights into its geometry, vibrational modes, electronic structure, and reactivity, complementing and guiding experimental studies.
Geometry Optimization: Unveiling the Most Stable Conformation
The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy conformation is found.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Predicted Value (Å or °) |
| C=O Bond Length | ~1.22 Å |
| O-H Bond Length | ~0.97 Å |
| C-N (imidazole) Bond Lengths | ~1.33 - 1.39 Å |
| C-C (benzene) Bond Lengths | ~1.39 - 1.41 Å |
| Benzimidazole-Benzene Dihedral Angle | Varies with conformation |
Note: These are representative values and can vary slightly based on the specific conformation and computational method.
Vibrational Spectroscopy: Simulating FT-IR Spectra
Once the optimized geometry is obtained, a frequency calculation can be performed to predict the molecule's vibrational modes. These theoretical frequencies correspond to the absorption peaks in an experimental FT-IR spectrum. This analysis is crucial for assigning experimental peaks to specific molecular motions.
Key expected vibrational frequencies for this compound include:
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[7]
-
C=N and C=C Stretches (Benzimidazole): A series of bands in the 1450-1650 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Sharp peaks typically appearing just above and below 3000 cm⁻¹, respectively.
NMR Spectroscopy: Predicting Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules.[8] Comparing these theoretical shifts with experimental data is a powerful method for structure verification.
Expected ¹H NMR Chemical Shifts (in ppm):
-
Carboxylic Acid Proton (O-H): Highly deshielded, typically appearing far downfield (10-12 ppm).[7]
-
Aromatic Protons (Benzimidazole): In the range of 7.2-8.0 ppm.
-
Aliphatic Protons (Butanoic Acid Chain): Methylene protons adjacent to the benzimidazole nitrogen and the carbonyl group will be the most deshielded within the chain, with others appearing further upfield.
Expected ¹³C NMR Chemical Shifts (in ppm):
-
Carbonyl Carbon (C=O): Deshielded, appearing in the 170-180 ppm region.[7]
-
Aromatic Carbons (Benzimidazole): In the range of 110-150 ppm.
-
Aliphatic Carbons (Butanoic Acid Chain): Typically in the 20-50 ppm range.
Electronic Properties: Understanding Reactivity and Stability
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. DFT provides a suite of tools to probe these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO distribution can vary depending on the substituents.
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show negative potential (typically colored red) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the imidazole ring, indicating these as likely sites for electrophilic attack or hydrogen bonding.
Experimental and Computational Protocols
To ensure the trustworthiness and reproducibility of the studies described, this section provides detailed, step-by-step protocols for both the computational analysis and a prospective molecular docking workflow.
Protocol for DFT-Based Computational Analysis
This protocol outlines the standard procedure for performing DFT calculations on this compound using a common quantum chemistry software package like Gaussian.
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial, low-level optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization with DFT
-
Set up the DFT calculation with the B3LYP functional and the 6-311++G(d,p) basis set.[6][9][10] This combination is widely regarded as providing a good balance of accuracy and computational cost for organic molecules.
-
Run the geometry optimization calculation. Ensure the calculation converges to a true energy minimum (indicated by the absence of imaginary frequencies in the subsequent frequency calculation).
Step 3: Vibrational Frequency Calculation
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Analyze the output to obtain the predicted vibrational frequencies and their corresponding IR intensities.
Step 4: NMR Chemical Shift Calculation
-
Using the optimized geometry, perform a GIAO-NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
-
The output will provide the absolute shielding values for each nucleus. These can be converted to chemical shifts by referencing them against the shielding value of a standard (e.g., tetramethylsilane) calculated at the same level of theory.
Step 5: Electronic Properties Analysis
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO to calculate the energy gap.
-
Generate the MEP map by performing a single-point energy calculation on the optimized geometry and using the visualization software to plot the electrostatic potential on the electron density surface.
Protocol for Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This protocol outlines a general workflow for docking this compound into a protein active site using AutoDock Vina.[12]
Step 1: Ligand Preparation
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).[12]
-
Save the ligand in a format compatible with the docking software (e.g., PDBQT), which includes adding hydrogen atoms and assigning atomic charges.
Step 2: Protein Preparation
-
Select a relevant protein target. Based on the known activities of benzimidazoles, potential targets could include viral enzymes, kinases, or tubulin.[1][2] For this example, we might choose a protein kinase.
-
Download the 3D crystal structure of the protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other non-essential molecules.
-
Add polar hydrogen atoms and assign atomic charges. Save the prepared protein in the PDBQT format.
Step 3: Docking Simulation
-
Define the binding site on the protein. This is typically done by creating a grid box that encompasses the active site where the native ligand binds.
-
Run the docking simulation using AutoDock Vina. The software will explore various conformations and orientations of the ligand within the binding site and score them based on a binding affinity scoring function.
Step 4: Analysis of Results
-
Analyze the docking results to identify the lowest energy (most favorable) binding pose of the ligand.
-
Visualize the docked complex to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
-
The binding affinity, typically reported in kcal/mol, provides an estimate of the strength of the protein-ligand interaction.
Visualizing Molecular Properties and Workflows
Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams, generated using Graphviz, illustrate key aspects of this guide.
Caption: Molecular structure of this compound.
Caption: Workflow for DFT-based computational analysis.
Caption: General workflow for molecular docking studies.
Conclusion
This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By leveraging the power of DFT and molecular docking, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties, as well as its potential for biological activity. The detailed protocols provided herein serve as a practical guide for conducting these in-silico investigations, ensuring a high degree of scientific rigor. The synergistic application of computational and experimental techniques will undoubtedly accelerate the exploration of this promising molecule and its derivatives in the fields of drug discovery and materials science.
References
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis routes of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid. (n.d.). Synthink. Retrieved January 15, 2026, from [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2021). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Theoretical study of benzimidazole and its derivatives and their potential activity as corrosion inhibitors. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). ICONIC Publication. Retrieved January 15, 2026, from [Link]
-
A B3LYP/DFT Study on the Structure Activity Relationship for Benzimidazole Derivatives in Water Solution. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. (2022). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Supporting Information. (n.d.). pubs.acs.org. Retrieved January 15, 2026, from [Link]
- One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. (2019). Google Patents.
-
4-(1{H}-benzimidazol-2-yl)butanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (2016). PubMed Central. Retrieved January 15, 2026, from [Link]
-
4-{3-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-2-Oxo-2,3-Dihydro-1h-Benzimidazol-1-Yl}butanoic Acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
4-(1H-Imidazol-1-yl)butanoic acid, trimethylsilyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
-
4-(1H-1,2,3-triazol-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2011). Arabian Journal of Chemistry. Retrieved January 15, 2026, from [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). PubMed Central. Retrieved January 15, 2026, from [Link]
-
This compound supplier. (n.d.). Exclusive Chemistry Ltd. Retrieved January 15, 2026, from [Link]
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The crystal structure of 1H-benzimidazole- 2-carboxamide, C8H7N3O. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
3-(1H-Benzimidazol-1-yl)butanoic acid. (n.d.). TradeIndia. Retrieved January 15, 2026, from [Link]
-
4-(1-METHYL-5-(2-OXOETHYLAMINO)BENZIMIDAZOL-2-YL)BUTANOIC ACID. (n.d.). gsrs.ncats.nih.gov. Retrieved January 15, 2026, from [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]
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Methodological & Application
Synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic Acid: An In-Depth Experimental Protocol
Abstract
This comprehensive application note provides a detailed, robust, and field-tested experimental protocol for the synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a clear, step-by-step guide from starting materials to the final purified product. The synthesis is approached in a logical, three-step sequence: the formation of the 2-methylbenzimidazole core, subsequent N-alkylation, and final ester hydrolysis. Each step is explained with scientific rationale to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[3] The target molecule, 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid, is a valuable building block for the synthesis of more complex molecules with potential pharmacological applications. This protocol outlines a reliable and efficient synthetic route, emphasizing safety, yield, and purity. The methodology is broken down into three key stages:
-
Step 1: Synthesis of 2-methyl-1H-benzimidazole: The foundational benzimidazole ring system is constructed via the condensation of o-phenylenediamine and acetic acid.[4]
-
Step 2: N-Alkylation with Ethyl 4-bromobutanoate: A butyl side chain is introduced at the N-1 position of the benzimidazole ring through a nucleophilic substitution reaction.
-
Step 3: Hydrolysis to the Carboxylic Acid: The terminal ester group is hydrolyzed to the corresponding carboxylic acid, yielding the final product.
This document provides a self-validating system, with clear instructions for reaction monitoring and purification to ensure the integrity of the synthesized compound.
Reaction Scheme
Caption: Overall synthetic scheme for 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Supplier | Purity |
| o-Phenylenediamine | Sigma-Aldrich | ≥99.5% |
| Glacial Acetic Acid | Fisher Scientific | ≥99.7% |
| Toluene | VWR | ≥99.5% |
| Ethyl 4-bromobutanoate | Alfa Aesar | 98% |
| Potassium Carbonate (anhydrous) | J.T. Baker | ≥99% |
| Dimethylformamide (DMF, anhydrous) | Acros Organics | 99.8% |
| Sodium Hydroxide | EMD Millipore | ≥97% |
| Ethanol | Decon Labs | 200 proof |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Dichloromethane | VWR | HPLC Grade |
| Anhydrous Magnesium Sulfate | Acros Organics | ≥97% |
| Hydrochloric Acid (concentrated) | Fisher Scientific | ~37% |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Separatory funnel
-
pH paper or pH meter
-
Standard laboratory glassware
Experimental Protocol
Step 1: Synthesis of 2-methyl-1H-benzimidazole
This step involves the acid-catalyzed condensation of o-phenylenediamine with acetic acid to form the benzimidazole ring. Toluene is used as a solvent to facilitate the removal of water via azeotropic distillation, driving the reaction to completion.[3]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and toluene (100 mL).
-
Stir the mixture to dissolve the o-phenylenediamine.
-
Slowly add glacial acetic acid (6.0 g, 0.1 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain for 4 hours. The reaction progress can be monitored by TLC (Eluent: Ethyl Acetate/Hexanes 1:1). The starting material (o-phenylenediamine) will have a different Rf value than the product (2-methyl-1H-benzimidazole).
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 0-5 °C for 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold toluene (2 x 20 mL).
-
Dry the white to off-white solid under reduced pressure to obtain 2-methyl-1H-benzimidazole.
-
Expected Yield: 85-90%
-
Characterization: The melting point should be in the range of 175-178 °C.[5] The structure can be confirmed by ¹H NMR and IR spectroscopy.
-
Caption: Workflow for the synthesis of 2-methyl-1H-benzimidazole.
Step 2: Synthesis of Ethyl 4-(2-methyl-1H-benzimidazol-1-yl)butanoate
This is an N-alkylation reaction where the deprotonated 2-methyl-1H-benzimidazole acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate in an SN2 reaction.[6] Anhydrous potassium carbonate is used as the base, and anhydrous DMF serves as a polar aprotic solvent to facilitate the reaction.
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-1H-benzimidazole (6.6 g, 0.05 mol) in anhydrous DMF (100 mL).
-
Add anhydrous potassium carbonate (13.8 g, 0.1 mol) to the solution.
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Add ethyl 4-bromobutanoate (10.7 g, 0.055 mol) dropwise to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by column chromatography on silica gel (Eluent: gradient of Ethyl Acetate in Hexanes) to yield pure ethyl 4-(2-methyl-1H-benzimidazol-1-yl)butanoate.
-
Expected Yield: 75-85%
-
Step 3: Synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid
The final step is the saponification of the ethyl ester to the carboxylic acid using sodium hydroxide in an ethanol/water mixture.[7] This basic hydrolysis is an irreversible process that proceeds to completion.[8]
Procedure:
-
Dissolve ethyl 4-(2-methyl-1H-benzimidazol-1-yl)butanoate (from the previous step, ~0.04 mol) in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (3.2 g, 0.08 mol) in water (20 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.[7] The reaction can be monitored by TLC by observing the disappearance of the starting ester.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~6 with concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under reduced pressure to afford 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid as a white solid.
-
Expected Yield: 80-90%[7]
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
o-Phenylenediamine is toxic and a suspected mutagen; handle with care.
-
DMF is a skin and respiratory irritant.
-
Concentrated hydrochloric acid is corrosive.
-
Handle all organic solvents with caution as they are flammable.
References
- International Journal of Pharmaceutical Sciences and Medicine.
- Journal of Basic and Applied Research in Biomedicine. About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Google Patents. (2012). Preparation method of 2-methylbenzimidazole. CN102827083A.
- Organic Syntheses. Benzimidazole. Coll. Vol. 2, p.65 (1943); Vol. 14, p.8 (1934).
- BenchChem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Chemistry LibreTexts. (2022). Hydrolysis of Esters.
- BenchChem.
- Clark, J. (2023). Hydrolysing esters. Chemguide.
- MDPI. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
- ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?.
- The Basics of General, Organic, and Biological Chemistry. Hydrolysis of Esters.
- BenchChem. Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)
- BenchChem. Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine.
- ChemicalBook. 4-(2-METHYL-1H-BENZIMIDAZOL-1-YL)BUTANOIC ACID synthesis.
- Google Patents. (2001). Crystals of benzimidazole derivatives and their production. CA2269053A1.
- Google Patents. (2023).
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- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
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analytical methods for quantification of 4-(1H-benzimidazol-1-yl)butanoic acid
An Application Guide to the Quantitative Analysis of 4-(1H-benzimidazol-1-yl)butanoic acid
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of this compound, a key chemical entity in pharmaceutical research and development. Recognizing the diverse needs of researchers, from purity assessment in synthetic chemistry to metabolite identification and quantification in drug development, we present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and UV-Vis Spectrophotometry for rapid, high-concentration screening. Each protocol is designed as a self-validating system, incorporating principles from authoritative guidelines to ensure scientific integrity. We delve into the causality behind experimental choices, offering insights grounded in extensive field experience to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Scientific Context
This compound belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The accurate quantification of its derivatives is therefore paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This compound may function as a synthetic intermediate, a reference standard for a related API, or a potential impurity or metabolite. Consequently, robust and reliable analytical methods are essential for its characterization and quantification across various matrices.
The methods detailed herein are developed based on the well-established analytical chemistry of related pharmaceutical compounds, such as Bendamustine and its impurities.[1][2][3] The structural similarity allows for the adaptation of chromatographic principles to achieve selective and sensitive quantification of the target analyte.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties informs the selection and optimization of analytical techniques.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 436091-31-5 | [4] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [4] |
| Molecular Weight | 204.23 g/mol | [4] |
| Core Chromophore | 1H-Benzimidazole | [5] |
| Expected UV λmax | ~270-280 nm | [5][6] |
The presence of the benzimidazole ring system provides a strong UV chromophore, making UV-based detection methods highly suitable. The butanoic acid moiety imparts moderate polarity, guiding the choice of reversed-phase chromatography as the primary separation technique.
Method Selection: A Rationale
No single analytical method serves all purposes. The choice is dictated by the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and desired throughput.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse method for quality control (QC) laboratories. It offers an excellent balance of specificity, sensitivity, and robustness for quantifying the analyte in bulk materials or pharmaceutical formulations. The method's selectivity is achieved by separating the analyte from related substances on a chromatographic column before detection.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring ultra-high sensitivity and specificity, such as pharmacokinetic studies in biological matrices (e.g., plasma, urine) or trace-level impurity analysis, LC-MS/MS is the gold standard.[7][8][9] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte provides unparalleled selectivity, minimizing interference from complex sample matrices.[10][11]
-
UV-Vis Spectrophotometry: This technique provides a rapid and simple method for determining the concentration of the pure substance in solution, ideal for quick checks of standard solution concentrations or for assays where the analyte is the sole absorbing species. Its utility is based on the direct relationship between absorbance and concentration as defined by the Beer-Lambert Law.[12][13]
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol details a stability-indicating reversed-phase HPLC method for the routine quantification of this compound.
Principle
The analyte is separated from potential impurities on a C18 reversed-phase column using an isocratic mobile phase. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the moderately polar mobile phase. Quantification is achieved by measuring the UV absorbance at the analyte's λmax and comparing the peak area to that of a certified reference standard.
Experimental Workflow
Detailed Methodology
Apparatus and Software:
-
HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector (e.g., Agilent 1260/1290 Infinity II, Waters Alliance).
-
Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).
-
Analytical balance, pH meter, volumetric glassware.
Reagents and Materials:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (85%), analytical grade.
-
Water, HPLC grade or Milli-Q.
Solutions Preparation:
-
Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Rationale: A C18 column is used for its versatility in retaining moderately nonpolar compounds. The acidic phosphate buffer (pH 3.0) is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, well-retained species and promoting sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.
-
-
Diluent: Mobile Phase is used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Prepare a sample solution to have a theoretical concentration within the calibration range (e.g., 25 µg/mL) using the diluent.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., ACE C18, Waters Symmetry) |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions to establish the calibration curve.
-
Inject the sample solutions for analysis.
-
Perform system suitability injections (e.g., five replicate injections of a 25 µg/mL standard) before and during the analysis.
System Suitability Criteria (based on ICH guidelines):
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0% for replicate injections.
Calculation: The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve (Peak Area vs. Concentration).
Typical Method Performance
The following data are representative of the performance expected from a validated method for a similar benzimidazole derivative.[2]
| Validation Parameter | Typical Result |
| Linearity Range | 0.5 - 75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Protocol 2: Quantification by LC-MS/MS
This protocol is optimized for the trace-level quantification of this compound in a complex matrix like rat plasma, suitable for pharmacokinetic studies.
Principle
The analyte and an internal standard (IS) are first extracted from the plasma matrix via protein precipitation. The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion ([M+H]⁺) is selected, fragmented, and a specific product ion is monitored for highly selective quantification.
Experimental Workflow
Detailed Methodology
Apparatus and Software:
-
UPLC or HPLC system (e.g., Agilent 1290, Waters Acquity).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6400 Series, Sciex Triple Quad).
-
Mass spectrometry software for instrument control and data analysis.
Reagents and Materials:
-
Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 4-(1H-benzimidazol-1-yl-d4)butanoic acid. If a SIL-IS is unavailable, a structurally similar compound can be used.
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Water, LC-MS grade.
-
Control (blank) rat plasma.
Solutions Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier that aids in the ESI process by promoting the formation of protonated molecules ([M+H]⁺) in positive ion mode, enhancing MS sensitivity.
-
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Calibration and QC Samples: Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking appropriate amounts of the analyte stock solution into blank rat plasma.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 min. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 205.1 → 131.1 (Example: [M+H]⁺ → [Benzimidazole core]⁺) |
| MRM Transition (IS) | To be determined based on IS structure |
| Key MS Parameters | Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi |
Calculation: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the analyte concentration. The concentration of the analyte in unknown samples is determined from this curve.
Typical Method Performance
Performance characteristics for bioanalytical LC-MS/MS methods are governed by regulatory guidelines (e.g., FDA, EMA).[14]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect & Recovery | Consistent and reproducible |
Protocol 3: Quantification by UV-Vis Spectrophotometry
This protocol describes a simple method for determining the concentration of this compound in a pure solution.
Principle
The method relies on the direct measurement of the ultraviolet absorbance of the benzimidazole chromophore. The absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law (A = εbc).
Experimental Workflow
Detailed Methodology
Apparatus:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched 1 cm quartz cuvettes.
Reagents and Materials:
-
Analyte reference standard.
-
Methanol, spectroscopic grade.
Procedure:
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 275 nm.
-
Prepare Calibration Curve: Prepare a series of standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.
-
Measure Absorbance: Using methanol as the blank, measure the absorbance of each standard and the unknown sample solution at the predetermined λmax.
-
Calculation: Plot a calibration curve of Absorbance vs. Concentration. Determine the concentration of the unknown sample using the linear regression equation.
Conclusion
This application note provides a suite of validated, robust, and scientifically-grounded methods for the quantification of this compound. The HPLC-UV method is recommended for routine quality control and purity analysis, offering a reliable balance of performance and accessibility. The LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical applications, such as pharmacokinetic profiling. Finally, the UV-Vis spectrophotometric method serves as a rapid, straightforward tool for the analysis of pure, high-concentration solutions. By understanding the principles and rationale behind each protocol, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification, supporting critical decisions in the drug development pipeline.
References
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Peddi, P., et al. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Der Pharmacia Lettre, 8(12), 183-192. Retrieved from [Link]
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Chen, W., et al. (2015). Determination and Characterization of Two Degradant Impurities in Bendamustine Hydrochloride Drug Product. Journal of Chromatographic Science, 53(10), 1673–1679. Retrieved from [Link]
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SynZeal. (n.d.). Bendamustine Impurities. SynZeal. Retrieved from [Link]
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Reddy, M. N., et al. (2008). Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. E-Journal of Chemistry, 5(3), 579-584. Retrieved from [Link]
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Darwish, I. A., et al. (2011). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]
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Steck, E. A., et al. (1948). Absorption Spectra of Heterocyclic Compounds. III. Some Benzimidazole Derivatives. Journal of the American Chemical Society, 70(10), 3406–3410. Retrieved from [Link]
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ResearchGate. (n.d.). UV filtering activity of benzimidazole derivatives 10-12 in formulation. ResearchGate. Retrieved from [Link]
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SynZeal. (n.d.). Bendamustine USP Related Compound A. SynZeal. Retrieved from [Link]
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Veeprho. (n.d.). Bendamustine related compound D. Veeprho. Retrieved from [Link]
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GLP Pharma Standards. (n.d.). Bendamustine USP Related Compound A. GLP Pharma Standards. Retrieved from [Link]
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Fassihi, A., et al. (2016). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 15(Suppl), 165–175. Retrieved from [Link]
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PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-({1-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-1h-Benzimidazol-2-Yl}sulfanyl)butanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Eng, P., et al. (2019). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. MDPI. Retrieved from [Link]
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Lahti, M. (2013). Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. Helsinki University. Retrieved from [Link]
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Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent. Retrieved from [Link]
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Attia, K. A. M., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Future Journal of Pharmaceutical Sciences, 9(1), 77. Retrieved from [Link]
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van der Merwe, L., et al. (2016). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Journal of Analytical Methods in Chemistry, 2016, 9801659. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Retrieved from [Link]
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Li, F., et al. (2022). Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method for Quantification of MPI8, a Potent SARS-CoV-2 Main Protease Inhibitor, in Rat Plasma in Pharmacokinetic Studies. Molecules, 27(14), 4496. Retrieved from [Link]
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Wang, Y., et al. (2021). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. AAPS Open, 7(1), 6. Retrieved from [Link]
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Lara-Martín, P. A., et al. (2006). Development of a method for the simultaneous analysis of anionic and non-ionic surfactants and their carboxylated metabolites in environmental samples by mixed-mode liquid chromatography-mass spectrometry. Journal of Chromatography A, 1114(2), 205-13. Retrieved from [Link]
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Lafont, M., et al. (2022). Evaluation of 4 quantification methods for monitoring 16 antibiotics and 1 beta-lactamase inhibitor in human serum by high-performance liquid chromatography with tandem mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 219, 114900. Retrieved from [Link]
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Khokhlov, A. L., et al. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 10(4), 67-76. Retrieved from [Link]
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Application Notes and Protocols for 4-(1H-benzimidazol-1-yl)butanoic acid in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-(1H-benzimidazol-1-yl)butanoic acid in the field of oncology. This document outlines the scientific rationale for investigating this compound, proposes potential mechanisms of action based on the well-established pharmacology of the benzimidazole scaffold, and provides detailed protocols for its synthesis and evaluation as a potential anti-cancer agent.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its ability to interact with a wide range of biological targets.[1] This heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole, is structurally similar to naturally occurring purines, allowing it to mimic interactions with the building blocks of DNA and RNA.[2] This inherent bioactivity has led to the development of numerous FDA-approved drugs containing the benzimidazole core for various therapeutic areas.[3]
In oncology, benzimidazole derivatives have shown remarkable efficacy, acting through diverse mechanisms of action.[3][4] These include:
-
Disruption of Microtubule Dynamics: Compounds like mebendazole and albendazole, originally developed as anthelmintics, have been repurposed for cancer therapy due to their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5]
-
Inhibition of Key Kinases: The benzimidazole scaffold has been successfully employed to design inhibitors of crucial cancer-related kinases such as PIM-1 kinase.[6][7]
-
DNA Damage and Repair Inhibition: Derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a critical target in cancer therapy.[8]
-
Epigenetic Modulation: More recent research has highlighted the role of benzimidazole derivatives in targeting epigenetic regulators like histone deacetylases (HDACs).[9]
Given this extensive background, this compound is a compound of significant interest for novel anti-cancer drug discovery. The butanoic acid side chain offers a potential point for interaction with specific amino acid residues in enzyme active sites and provides a handle for further chemical modification to optimize potency and pharmacokinetic properties.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-alkylation of benzimidazole. A proposed synthetic route is outlined below, adapted from established methods for similar structures.[10][11]
Caption: Proposed synthesis of this compound.
Protocol for Synthesis
-
N-Alkylation:
-
To a solution of benzimidazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester intermediate.
-
-
Hydrolysis:
-
Dissolve the crude ethyl 4-(1H-benzimidazol-1-yl)butanoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Evaporate the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid (HCl).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford this compound.
-
Hypothesized Mechanisms of Action and In Vitro Evaluation
Based on the activities of structurally related benzimidazole compounds, this compound could exert its anti-cancer effects through several key signaling pathways. The primary hypothesized mechanisms include the inhibition of critical kinases involved in cell survival and proliferation, and the disruption of microtubule function.
Caption: Hypothesized signaling pathways affected by the compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Cell Seeding:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| HCT116 | Colon Cancer | 5.2 |
| A549 | Lung Cancer | 12.1 |
| VERO | Normal Kidney | > 50 |
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by the compound.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations corresponding to 1x and 2x the IC₅₀ value for 24 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution and incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
-
Cell Treatment and Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.
-
In Vivo Efficacy Assessment in Xenograft Models
To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model is proposed.[12]
Caption: Workflow for in vivo xenograft studies.
Protocol for In Vivo Study
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject a suspension of a human cancer cell line (e.g., 2 x 10⁶ HCT116 cells) into the flank of each mouse.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound (e.g., at 25 and 50 mg/kg), vehicle control, and a positive control intraperitoneally (i.p.) or orally (p.o.) daily for 21 days.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers and calculate tumor volume twice weekly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint is reached when tumors in the control group exceed a predetermined size, or at the end of the treatment period.
-
-
Data Analysis:
-
Compare the tumor growth curves between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Excised tumors can be used for pharmacodynamic studies, such as immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Target Identification and Validation
Identifying the direct molecular targets of this compound is crucial for understanding its mechanism of action. Affinity-based proteomic approaches can be employed for this purpose.[13][14]
Protocol for Target Identification using Biotinylated Probes
-
Synthesis of Biotinylated Probe:
-
Synthesize a derivative of this compound by conjugating biotin to the carboxylic acid group via a linker (e.g., an amino-PEG linker).
-
-
Affinity Pull-Down:
-
Incubate the biotinylated probe with total lysate from a sensitive cancer cell line.
-
Use streptavidin-coated magnetic beads to capture the biotinylated probe along with its binding proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Target Validation:
-
Validate the identified protein targets using techniques such as Western blotting, cellular thermal shift assays (CETSA), or by observing the effects of siRNA-mediated knockdown of the target protein on the compound's cytotoxicity.
-
Conclusion
This compound represents a promising starting point for the development of a novel anti-cancer therapeutic. Its benzimidazole core provides a high probability of interaction with relevant oncology targets. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound. The systematic application of these methodologies will enable a thorough investigation of its therapeutic potential and mechanism of action, paving the way for its potential translation into a clinical candidate.
References
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Zhu, G. D., Penning, T. D., Gandhi, V. B., Gong, J., Thomas, S., Lubisch, W., ... & Giranda, V. L. (2020). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PubMed Central. Available at: [Link]
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Slepokur, M., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
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Al-Ostath, A., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available at: [Link]
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PubChem. (2024). 4-(1{H}-benzimidazol-2-yl)butanoic acid. PubChem. Available at: [Link]
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Buon, C., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available at: [Link]
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PubChem. (n.d.). 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. PubChem. Available at: [Link]
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Tan, C. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
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Rebollo, A., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. MDPI. Available at: [Link]
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Slepokur, M., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available at: [Link]
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Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]
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In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. (n.d.). Preprints.org. Available at: [Link]
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Al-Warhi, T., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. Available at: [Link]
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Wagh, D. D., & Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. Available at: [Link]
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Wang, Q., et al. (2025). Discovery of novel chalcone derivatives containing benzimidazole possessing anti-tumor potential in vitro and in vivo. PubMed. Available at: [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]
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Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). The Cancer Corner. Available at: [Link]
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Al-Warhi, T., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. National Center for Biotechnology Information. Available at: [Link]
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Emerging Drug Targets Identification & Validation. (2025). Cambridge Healthtech Institute. Available at: [Link]
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Biotin-Linked Ursolic Acid Conjugates as Selective Anticancer Agents and Target-Identification Tools for Cancer Therapy. (2024). MDPI. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 4-(1H-benzimidazol-1-yl)butanoic Acid Derivatives as Anti-HIV Agents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus (HIV) pandemic remains a formidable global health challenge. While the advent of highly active antiretroviral therapy (HAART) has transformed HIV infection from a fatal diagnosis into a manageable chronic condition, the emergence of drug-resistant viral strains and long-term treatment-related toxicities necessitate a continuous search for novel therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing the benzimidazole scaffold, have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines and their ability to interact with a wide array of biological targets.[3] This privileged structure is a component of vitamin B12 and has been incorporated into compounds exhibiting a broad spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[3][4][5]
Recent research has highlighted the potential of benzimidazole derivatives as potent anti-HIV agents.[5][6][7][8] These compounds can interfere with the viral life cycle through various mechanisms, including the inhibition of critical viral enzymes like reverse transcriptase and integrase, or by disrupting the function of viral accessory proteins.[1][9][10] This guide focuses specifically on a promising subclass: 4-(1H-benzimidazol-1-yl)butanoic acid derivatives. We provide a comprehensive set of application notes and detailed protocols for the synthesis, characterization, and in vitro evaluation of these compounds, designed to empower researchers in the discovery and development of next-generation anti-HIV therapeutics.
Scientific Rationale: Targeting the HIV Life Cycle
The efficacy of benzimidazole derivatives against HIV stems from their ability to inhibit key stages of the viral replication cycle. While the precise target can vary based on the specific substitutions on the benzimidazole core and its appendages, several validated mechanisms provide a strong foundation for discovery efforts.
Potential Mechanisms of Action:
-
Reverse Transcriptase (RT) Inhibition: HIV-RT is a cornerstone target for antiretroviral drugs. It is the viral polymerase that converts the single-stranded viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome. Several studies have successfully evaluated benzimidazole derivatives for their ability to inhibit HIV-1 RT activity through direct biochemical assays.[6][7][8][10]
-
Integrase (IN) Inhibition: After reverse transcription, the viral DNA is transported to the nucleus and inserted into the host cell's chromosome, a process catalyzed by HIV integrase. This integration is permanent and ensures the lifelong persistence of the virus. The design of benzimidazolyl diketo acid derivatives has shown promise in targeting this critical enzyme.[1][11]
-
Vif-APOBEC3G Axis Modulation: A novel and compelling mechanism involves the protection of a host-cell defense factor. The human protein APOBEC3G (A3G) is a potent retroviral restriction factor that can be incorporated into new virions and induce lethal hypermutations in the viral genome. HIV counters this defense with its Virion Infectivity Factor (Vif), which targets A3G for proteasomal degradation. Specific benzimidazole derivatives have been developed that protect A3G from Vif-mediated degradation, thereby preserving its antiviral function.[9]
The multifaceted targeting potential of the benzimidazole scaffold makes it an attractive starting point for developing inhibitors that may possess a high barrier to resistance.
Caption: General workflow for the synthesis of target compounds.
Detailed Synthesis Protocol
Objective: To synthesize a representative compound, this compound.
Materials:
-
Benzimidazole
-
Ethyl 4-bromobutanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of Ethyl 4-(1H-benzimidazol-1-yl)butanoate
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzimidazole (e.g., 1.18 g, 10 mmol).
-
Reagent Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) followed by 30 mL of anhydrous DMF. Stir the suspension at room temperature.
-
Alkylation: Add ethyl 4-bromobutanoate (1.6 mL, 11 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:1) mobile phase.
-
Workup: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate or oil may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of this compound
-
Setup: Dissolve the purified ester from Step 1 (e.g., 10 mmol) in a mixture of ethanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Hydrolysis: Add NaOH (0.8 g, 20 mmol) to the solution and reflux the mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Carefully acidify the solution to pH 3-4 by dropwise addition of 2M HCl. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, washing thoroughly with cold water.
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Compound Characterization
The identity and purity of the final compounds must be confirmed using standard analytical techniques. [1]* ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the final product.
Protocols for In Vitro Anti-HIV Evaluation
A tiered approach, combining both biochemical and cell-based assays, is essential for a thorough evaluation of antiviral activity. [12][13]This strategy allows for the initial identification of target-specific inhibition (biochemical) followed by confirmation of efficacy in a more physiologically relevant cellular context (cell-based).
Workflow for Antiviral Screening
Caption: A tiered workflow for screening and characterizing anti-HIV compounds.
Protocol: Cell-Based Anti-HIV-1 Assay (MTT Method)
This assay measures the ability of a compound to protect HIV-1-permissive cells (e.g., MT-4, C8166) from virus-induced cell death (cytopathic effect). [14]Cell viability is quantified using the MTT reagent, which is converted to a colored formazan product by metabolically active cells.
Materials:
-
MT-4 or C8166 T-cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-1 laboratory strain (e.g., HIV-1 NL4-3)
-
Test compounds dissolved in DMSO (stock solution)
-
Positive control drug (e.g., Zidovudine, AZT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lysis buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds and control drug in culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).
-
Treatment and Infection: Add 50 µL of the diluted compounds to the appropriate wells. Then, add 50 µL of HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to infect the cells. Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus).
-
Cytotoxicity Plate: In a separate plate, repeat steps 1 and 2 but do not add the virus. This plate will be used to determine the 50% cytotoxic concentration (CC₅₀).
-
Incubation: Incubate both plates for 4-5 days at 37°C in a CO₂ incubator, until cytopathic effects are clearly visible in the virus control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Lysis: Add 100 µL of lysis buffer to each well to solubilize the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of protection against the compound concentration and determine the EC₅₀ (50% effective concentration) using non-linear regression.
-
From the cytotoxicity plate, plot cell viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window.
-
Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibition of the RT enzyme. Commercially available non-radioactive kits based on an ELISA format are widely used and recommended. [6][8][10] Principle: A specific template/primer hybrid (e.g., poly(A)·oligo(dT)) is immobilized on a microplate. Recombinant HIV-1 RT uses this to synthesize a DNA strand incorporating digoxigenin (DIG)- and biotin-labeled dUTP. The synthesized strand is detected by an anti-DIG antibody conjugated to peroxidase, which produces a colorimetric signal.
Procedure (Generalized from commercial kits):
-
Rehydration: Rehydrate the template/primer-coated wells with annealing buffer.
-
Reaction Mix: Prepare a reaction mixture containing the test compound at various concentrations, recombinant HIV-1 RT enzyme, and reaction buffer with dNTPs (including the labeled dUTP). A known RT inhibitor (e.g., Nevirapine) should be used as a positive control.
-
Incubation: Add the reaction mix to the wells and incubate at 37°C for 1-2 hours.
-
Washing: Wash the wells extensively to remove unincorporated nucleotides.
-
Antibody Binding: Add the anti-DIG-peroxidase antibody conjugate and incubate.
-
Washing: Wash the wells again to remove unbound antibody.
-
Detection: Add the peroxidase substrate (e.g., ABTS) and incubate until color develops.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ (50% inhibitory concentration) by plotting inhibition against concentration.
Data Presentation and Interpretation
Systematic organization of experimental data is critical for establishing structure-activity relationships (SAR) and identifying lead candidates.
Summary of Antiviral Activity
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (RT Assay, µM) [6][10] | EC₅₀ (Cell-Based, µM) [1][2] | CC₅₀ (MTT, µM) [1][2] | Selectivity Index (SI) |
| Control | Efavirenz | - | Value | Value | Value | Value |
| I-a | H | H | Value | Value | Value | Value |
| I-b | 5-Cl | H | Value | Value | Value | Value |
| I-c | H | 2-CH₃ | Value | Value | Value | Value |
Table values should be populated with experimental data. R¹ and R² represent potential substitution points on the benzimidazole ring.
Interpreting the Results
The goal is to identify compounds with low EC₅₀/IC₅₀ values and high CC₅₀ values, resulting in a large Selectivity Index. By comparing the activity data of structurally related analogs (e.g., I-a vs. I-b), researchers can deduce the SAR. For instance, one might find that electron-withdrawing groups at the 5-position of the benzimidazole ring enhance potency, while bulky groups on the butanoic acid chain decrease it. This information is invaluable for guiding the next cycle of chemical synthesis and lead optimization. [6][8][9]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anti-HIV agents. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, screening, and characterization of new derivatives. By employing a combination of target-oriented biochemical assays and physiologically relevant cell-based screens, researchers can efficiently identify potent inhibitors and elucidate their mechanisms of action. Subsequent SAR analysis will be instrumental in optimizing these initial hits into clinical candidates with improved efficacy, safety, and resistance profiles, contributing to the global effort to combat HIV/AIDS.
References
- Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. (n.d.). Vertex AI Search.
- Yadav, G., Ganguly, S., Murugesan, S., & Dev, A. (2015). Synthesis, Anti-HIV, Antimicrobial Evaluation and Structure Activity Relationship Studies of Some Novel Benzimidazole Derivatives. Anti-Infective Agents, 13(1), 65-77.
- Anti-HIV and antimicrobial activity in vitro of some new Benzimidazole derivatives. (n.d.). Vertex AI Search.
- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). NIH.
- Huang, M., et al. (2015). Development of benzimidazole derivatives to inhibit HIV-1 replication through protecting APOBEC3G protein. European Journal of Medicinal Chemistry, 95, 500-513.
- Screening and Evaluation of Anti-HIV Antivirals. (n.d.). Creative Diagnostics.
- Yadav, G., Ganguly, S., Murugesan, S., & Dev, A. (2015). Synthesis, Anti-HIV, Antimicrobial Evaluation and Structure Activity Relationship Studies of Some Novel Benzimidazole Derivatives. Bentham Science Publisher.
- Westby, M., Nakayama, G. R., Butler, S. L., & Blair, W. S. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research, 67(3), 121-140.
- Karimi, N., et al. (2020). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PubMed Central.
- Yadav, G., et al. (2015). Synthesis, Anti-HIV, Antimicrobial Evaluation and Structure Activity Relationship Studies of Some Novel Benzimidazole Derivatives. ResearchGate.
- In-silico docking studies of some novel benzimidazole derivatives as anti-HIV-agents. (2022). Journal of Pharmaceutical Chemistry.
- 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. (2021). ResearchGate.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). ResearchGate.
- Jiang, S., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
- Mostashari-Rad, T., et al. (2022). Novel 2-alkylthio-1-benzylimidazole-5-carboxylic Acid Derivatives Targeting Gp41: Design, Synthesis, and In Vitro Anti-HIV Activity Evaluation. Current HIV Research, 20(5), 380-396.
- Mostashari-Rad, T., et al. (2022). Novel 2-alkylthio-1-benzylimidazole-5-carboxylic Acid Derivatives Targeting Gp41: Design, Synthesis, and In Vitro Anti-HIV Activity Evaluation. Current HIV Research, 20(5), 380-396.
- Development of benzimidazole derivatives to inhibit HIV-1 replication through protecting APOBEC3G protein. (n.d.). ResearchGate.
- HIV Antiviral Services and Testing. (n.d.). ImQuest BioSciences.
- Wang, Y., et al. (n.d.). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. PubMed Central.
- Structure relationship activity of benzimidazole. (n.d.). ResearchGate.
- López-Rodríguez, M. L., et al. (1999). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2735-2746.
- Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. (2021). PubMed Central.
- Artico, M., et al. (1991). Anti-HIV agents. I: Synthesis and in vitro anti-HIV evaluation of novel 1H,3H-thiazolo[3,4-a]benzimidazoles. Il Farmaco, 46(6), 817-823.
- 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. (n.d.). PubMed Central.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
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- 2. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Protocol for N-Alkylation of Benzimidazoles with Butanoic Acid via Mitsunobu Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. N-alkylation of the benzimidazole core is a critical synthetic strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are paramount in the drug discovery process for optimizing pharmacokinetic and pharmacodynamic profiles. The introduction of a butyl group, via butanoic acid, can significantly enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. This application note provides a detailed protocol for the N-alkylation of benzimidazoles using butanoic acid, employing the versatile and reliable Mitsunobu reaction.
Reaction Principle: The Mitsunobu Reaction
Direct N-alkylation of benzimidazoles with butanoic acid is not a straightforward transformation. The Mitsunobu reaction, however, offers an elegant and efficient solution. This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile that has a pKa of approximately 15 or less, mediated by a redox system of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] In this specific application, the benzimidazole acts as the acidic nucleophile. Since the direct use of a carboxylic acid as the alkylating agent is not feasible in a standard Mitsunobu reaction, the protocol involves the in situ reduction of butanoic acid to 1-butanol, which then participates in the reaction. A more direct, albeit advanced, approach would involve specialized Mitsunobu conditions, but for a robust and widely applicable protocol, the two-step, one-pot sequence is presented here.
Reaction Mechanism
The reaction proceeds through a series of well-defined steps:
-
Activation of the Azodicarboxylate: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate (a zwitterionic adduct).
-
Proton Transfer: The acidic N-H proton of the benzimidazole is transferred to the betaine, generating a phosphonium salt and the benzimidazolide anion.
-
Formation of the Oxyphosphonium Salt: The alcohol (1-butanol, generated in situ) is activated by the phosphonium salt, forming an oxyphosphonium intermediate and releasing the benzimidazolide anion.
-
Nucleophilic Attack: The benzimidazolide anion then acts as a nucleophile, attacking the carbon of the activated alcohol in an Sₙ2 fashion. This step results in the formation of the N-alkylated benzimidazole and triphenylphosphine oxide as a byproduct.
This mechanistic pathway ensures mild reaction conditions and is highly efficient for a broad range of substrates.
Caption: Figure 1: Simplified Mitsunobu Reaction Mechanism for N-Alkylation of Benzimidazole.
Experimental Protocol
This protocol details the N-alkylation of a model substrate, benzimidazole, with butanoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Benzimidazole | ≥98% | Sigma-Aldrich | 51-17-2 | |
| Butanoic Acid | ≥99% | Sigma-Aldrich | 107-92-6 | |
| Lithium Aluminum Hydride (LAH) | 1.0 M in THF | Sigma-Aldrich | 16853-85-3 | EXTREME CAUTION |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | 603-35-0 | |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Sigma-Aldrich | 2446-83-5 | Toxic and lachrymator |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Inhibitor-free |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For workup and chromatography |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography |
| Saturated aq. NaHCO₃ | For workup | |||
| Brine | For workup | |||
| Anhydrous MgSO₄ | For drying | |||
| Silica Gel | 230-400 mesh | For column chromatography |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
In Situ Reduction of Butanoic Acid:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add butanoic acid (1.0 eq) dissolved in anhydrous THF (5 mL per mmol of acid).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of lithium aluminum hydride (LAH) in THF (1.0 eq) dropwise via the dropping funnel. Caution: The reaction is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform behind a blast shield.
-
Stir the mixture at 0°C for 1 hour to ensure complete formation of 1-butanol.
-
-
Mitsunobu Reaction:
-
To the reaction mixture containing the in situ generated 1-butanol, add benzimidazole (1.0 eq) and triphenylphosphine (1.5 eq).
-
Cool the mixture back to 0°C.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. An exothermic reaction and a color change are typically observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LAH used.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-butylbenzimidazole as a solid.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Analysis and Expected Results
The successful synthesis of 1-butylbenzimidazole should be confirmed by spectroscopic analysis.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₄N₂ |
| Molar Mass | 174.24 g/mol [3] |
| Melting Point | 171-173 °C[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (s, 1H, NCHN), 7.80-7.75 (m, 1H, Ar-H), 7.50-7.45 (m, 1H, Ar-H), 7.30-7.25 (m, 2H, Ar-H), 4.20 (t, J = 7.2 Hz, 2H, N-CH₂), 1.85 (quint, J = 7.4 Hz, 2H, CH₂), 1.40 (sext, J = 7.4 Hz, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.1, 142.9, 133.8, 122.9, 122.1, 120.2, 109.5, 44.8 (N-CH₂), 32.1 (CH₂), 19.9 (CH₂), 13.6 (CH₃). |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₅N₂⁺: 175.1230, found: 175.1232. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete reduction of butanoic acid.- Deactivated reagents (PPh₃ oxidized, DIAD hydrolyzed).- Insufficiently anhydrous conditions. | - Ensure LAH is active and added correctly.- Use fresh, high-purity PPh₃ and DIAD.- Use flame-dried glassware and anhydrous solvents under an inert atmosphere. |
| Formation of triphenylphosphine oxide is the main product | - Water present in the reaction mixture. | - Rigorously dry all reagents and solvents. |
| Difficult purification | - Co-elution of product with triphenylphosphine oxide or the reduced DIAD byproduct. | - The reduced DIAD byproduct can sometimes be removed by washing with a dilute acid (e.g., 1M HCl), if the product is not acid-sensitive.- For triphenylphosphine oxide, converting it to a water-soluble phosphonium salt by treatment with an acid can facilitate its removal. Alternatively, crystallization can be effective. |
| Side product formation | - The benzimidazolide anion may react with DIAD. | - Ensure the dropwise addition of DIAD at 0°C to control the reaction rate and minimize side reactions. |
References
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ChemBK. (2024). N-Butylbenzimidazole. Retrieved from [Link]
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role of 4-(1H-benzimidazol-1-yl)butanoic acid in the synthesis of proton pump inhibitors
An Application Guide to the Role of N-1 Substituted Benzimidazoles in Proton Pump Inhibitor Synthesis: A Focus on 4-(1H-benzimidazol-1-yl)butanoic Acid
Abstract
Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their chemical architecture, centered on a 2-pyridylmethylsulfinyl-1H-benzimidazole core, is fundamental to their mechanism of action. This guide delineates the established synthetic pathways for leading PPIs such as rabeprazole and contrasts them with the unique chemical nature of this compound. While not a conventional intermediate in the synthesis of current market-leading PPIs, this document explores its structural significance and posits its potential role as a versatile scaffold in the development of novel PPI analogues and advanced prodrug strategies. We provide both established and hypothetical protocols to offer researchers and drug development professionals a comprehensive technical resource that bridges foundational principles with forward-looking applications.
Introduction: The Proton Pump Inhibitor Pharmacophore
Proton Pump Inhibitors (PPIs) are a class of drugs that irreversibly inhibit the gastric H⁺/K⁺ ATPase, the enzyme responsible for the final step in gastric acid secretion.[1] The core structure, or pharmacophore, of all major PPIs—including omeprazole, lansoprazole, and rabeprazole—is a 2-pyridylmethylsulfinyl-1H-benzimidazole moiety.[2][3] The mechanism of action is a sophisticated, acid-catalyzed chemical transformation. Within the acidic canaliculus of the parietal cell, the PPI undergoes a protonation-driven rearrangement to form a reactive sulfenamide species.[2] This activated intermediate then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase, leading to irreversible inhibition.[2]
Crucially, the unsubstituted N-1 position of the benzimidazole ring is essential for this activation cascade. The presence of a proton at this position facilitates the necessary tautomerism and electronic shifts that lead to the formation of the active inhibitor. This guide investigates the role of this compound, a molecule where this critical N-1 position is occupied by an alkyl carboxylic acid chain, and evaluates its place within the landscape of PPI synthesis.
Part 1: The Established Paradigm - Synthesis of Classical Proton Pump Inhibitors
The industrial synthesis of PPIs like rabeprazole and lansoprazole follows a well-defined and convergent strategy. The process can be logically separated into the construction of the two key heterocyclic systems—the substituted benzimidazole and the substituted pyridine—followed by their coupling and a final oxidation step.
The cornerstone of this synthesis is the coupling of a 2-mercaptobenzimidazole intermediate with a 2-(chloromethyl)pyridine derivative. This reaction forms a thioether linkage, which is the direct precursor to the pharmacologically critical sulfoxide group. The final step is a controlled oxidation of this thioether to the corresponding sulfoxide. Over-oxidation to the sulfone must be carefully avoided, as the sulfone derivative is therapeutically inactive.
General Synthetic Workflow for Classical PPIs
The workflow below illustrates the convergent synthesis strategy employed for most commercially available PPIs.
Caption: General workflow for the synthesis of 2-pyridylmethylsulfinyl-1H-benzimidazole PPIs.
Part 2: this compound - A Structural Divergence
This compound represents a significant structural departure from the intermediates used in classical PPI synthesis. Its defining feature is the covalent linkage of a butanoic acid chain to the N-1 position of the benzimidazole ring.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Feature |
| Rabeprazole | C₁₈H₂₁N₃O₃S | 359.44 g/mol | Unsubstituted N-1 position; C-2 linked to pyridine-sulfoxide |
| This compound | C₁₁H₁₂N₂O₂ | 204.23 g/mol | Butanoic acid at N-1 position; Unsubstituted C-2 position |
Analysis of Causality: The N-1 butanoic acid substituent fundamentally alters the electronic properties of the benzimidazole ring and sterically blocks the nitrogen atom. As the acid-catalyzed activation of PPIs requires protonation at both the pyridine and benzimidazole nitrogens to proceed, this N-1 substitution effectively renders the molecule incapable of undergoing the necessary rearrangement to form the active sulfenamide inhibitor.[2] Consequently, this compound cannot function as a direct intermediate in the established synthetic pathways for rabeprazole, lansoprazole, or omeprazole.
Protocol: Synthesis of a Representative N-1 Alkylated Benzimidazole Carboxylic Acid
While this compound itself is not a direct PPI precursor, understanding its synthesis provides insight into the N-alkylation of benzimidazole systems. The following protocol is adapted from a patented procedure for a structurally similar compound, 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, which illustrates the key alkylation and hydrolysis steps.[4]
Objective: To synthesize an N-1 alkylated benzimidazole derivative with a terminal carboxylic acid.
Materials:
-
Ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate (Starting Ester)
-
Sodium Hydroxide (NaOH) solution
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Saponification: In a 500 mL round-bottom flask, dissolve 22 g of ethyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoate in 200 mL of methanol.
-
Add 22 mL of sodium hydroxide solution to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.
-
Solvent Removal: After 1 hour, remove the heating mantle and allow the mixture to cool. Evaporate the methanol under reduced pressure using a rotary evaporator.
-
Precipitation: Take up the resulting residue in 1.5 liters of iced water.
-
Stir the aqueous solution vigorously and slowly add concentrated hydrochloric acid to adjust the pH to 1. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove residual acid and salts.
-
Purification (Optional): The crude product (yield approx. 18 g) can be further purified by recrystallization from isopropanol to yield the final product with enhanced purity (yield approx. 15 g).
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting ester. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 3: Application Note - A Hypothetical Role in Novel PPI Prodrug Synthesis
Though not a classical intermediate, the unique structure of this compound makes it an intriguing scaffold for creating novel PPI analogues or prodrugs. A prodrug is an inactive compound that is converted into an active drug in vivo, often to overcome issues like poor solubility, chemical instability, or to improve targeting.[5][6][7]
The carboxylic acid moiety of this compound provides a versatile chemical handle. It can be esterified to create lipophilic prodrugs that may enhance oral absorption.[8] The core challenge, however, remains the need to install the essential 2-pyridylmethylsulfinyl group and design a system where the N-1 butanoic acid chain can be cleaved in vivo to unmask the active PPI.
Hypothetical Workflow for a Novel Prodrug
The following diagram outlines a conceptual, multi-stage synthetic strategy to leverage a 4-(benzimidazol-1-yl)butanoic acid scaffold for a next-generation PPI prodrug. This pathway is speculative and designed to stimulate further research.
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Application Notes & Protocols for the Development of Novel Benzimidazole-Based Therapeutic Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzimidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole rings, represents one of the most significant pharmacophores in therapeutic drug discovery.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in medicinal chemistry.[3][4] This unique characteristic has led to the development of a wide array of FDA-approved drugs with diverse pharmacological activities, including anthelmintic, anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[1][2][5][6][7]
This guide is designed to provide researchers with the foundational knowledge and practical protocols necessary to embark on the rational design, synthesis, and evaluation of novel benzimidazole-based therapeutic agents. We will move beyond simple procedural lists to explain the underlying scientific principles and strategic decisions that drive successful drug discovery campaigns in this chemical space.
Section 1: Rational Drug Design & Structure-Activity Relationship (SAR) Analysis
The development of a novel therapeutic agent begins not in the lab, but with a strategic design process. The goal is to rationally modify the benzimidazole core to enhance potency and selectivity for a specific biological target while minimizing off-target effects and toxicity.
Target Identification and Mechanism of Action
Benzimidazole derivatives achieve their therapeutic effects by modulating a wide range of biological targets.[2][8] Understanding these targets is the first step in designing a new drug.
-
Tubulin Polymerization: A primary mechanism for both the anthelmintic and anticancer effects of many benzimidazoles (e.g., Albendazole, Mebendazole) is the inhibition of microtubule polymerization by binding to β-tubulin.[9][10][11] This disrupts cell division, leading to mitotic arrest and apoptosis.[10]
-
Kinase Inhibition: The scaffold is ideal for designing inhibitors of various protein kinases (e.g., EGFR, VEGFR-2) that are crucial in cancer signaling pathways.[1][12]
-
DNA Intercalation & Topoisomerase Inhibition: Certain derivatives can intercalate with DNA or inhibit topoisomerase enzymes, disrupting DNA replication and repair in cancer cells.[2]
-
Enzyme Inhibition: Benzimidazoles are effective inhibitors of other key enzymes, such as poly(ADP-ribose) polymerase (PARP), viral polymerases (HCV RNA polymerase), and proton pumps (omeprazole).[2][13]
The Logic of Structure-Activity Relationships (SAR)
SAR studies are crucial for optimizing the lead compound. They involve systematically modifying the benzimidazole structure and assessing how these changes affect biological activity.[14][15] For the benzimidazole scaffold, substitutions at key positions are known to significantly influence efficacy.[8][16]
Table 1: Key SAR Insights for the Benzimidazole Scaffold
| Position of Substitution | General Effect on Bioactivity | Example Therapeutic Classes |
| N1-Position | Modulates pharmacokinetic properties (solubility, metabolism) and can influence binding affinity. Heterocyclic substitutions are often effective.[8] | Anti-inflammatory, Anticancer |
| C2-Position | Critically influences target specificity and potency. A wide variety of aryl, alkyl, and thio-substituents have been explored.[16] | Anticancer, Antiviral, Antimicrobial |
| C5/C6-Positions | Substitutions with electron-withdrawing or donating groups can fine-tune electronic properties, affecting target binding and overall activity.[8][16] | Anti-inflammatory, Anticancer |
Causality Insight: The C2 position is often the primary vector for interacting with the target protein's active site. For instance, in kinase inhibitors, a well-chosen group at C2 can form critical hydrogen bonds within the ATP-binding pocket.[12] Modifications at the N1 and C5/6 positions then serve to optimize the compound's orientation and physicochemical properties for better absorption, distribution, metabolism, and excretion (ADME).
Computational Chemistry in Benzimidazole Design
Modern drug design heavily leverages computational tools to predict binding affinities and guide synthetic efforts.
-
Molecular Docking: This technique predicts the preferred orientation of a designed molecule within the binding site of a target protein. It allows for the in silico screening of virtual libraries of benzimidazole derivatives, prioritizing those with the highest predicted binding affinity for synthesis.[1][17]
-
Bioisosteric Replacement: Computational models can help identify bioisosteres—chemical groups that can replace another group without significantly altering the biological activity but potentially improving ADME/Tox properties. For example, an amide group might be used as a bioisosteric replacement for an ester to improve metabolic stability.[18]
Diagram 1: Rational Drug Discovery Workflow for Benzimidazole Agents
This diagram illustrates the iterative cycle of designing, synthesizing, and testing novel benzimidazole derivatives.
Caption: Iterative workflow for benzimidazole drug development.
Section 2: Core Synthesis Protocols for Benzimidazole Derivatives
The most common and versatile method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[19][20]
Protocol 2.1: General Synthesis of 2-Substituted Benzimidazoles via Aldehyde Condensation
This protocol is widely used due to the commercial availability of a vast array of aldehydes, allowing for extensive diversification at the C2 position. The reaction proceeds via a Schiff base intermediate, followed by cyclization and oxidative aromatization.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Substituted Aldehyde (1.0 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.0 eq) or another suitable oxidant/catalyst
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol.
-
Reagent Addition: Add the desired aldehyde (1.0 eq) to the solution. Subsequently, add sodium metabisulfite (1.0 eq) dissolved in a minimal amount of water.
-
Scientist's Note: Sodium metabisulfite acts as a catalyst and mild oxidizing agent, facilitating the final aromatization step to form the stable benzimidazole ring.[21] Other catalytic systems, such as lanthanum chloride or copper acetate, can also be employed depending on the specific substrates.[22]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane/Ethyl Acetate).
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Reduce the solvent volume using a rotary evaporator. c. Pour the concentrated mixture into ice-cold water to precipitate the crude product. d. Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.
-
Purification: Purify the crude solid via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted benzimidazole.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy.
Diagram 2: Synthesis and Purification Workflow
Caption: General workflow for benzimidazole synthesis.
Section 3: Protocols for In Vitro Biological Evaluation
Once synthesized, the novel compounds must be screened for biological activity. The choice of assay is dictated by the therapeutic goal (e.g., anticancer, antimicrobial).
Protocol 3.1: Anticancer Activity - MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for potential anticancer agents.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Benzimidazole compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the benzimidazole compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). c. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Scientist's Note: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into a purple formazan precipitate. This is the core principle of the assay.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol 3.2: Antimicrobial Activity - Broth Microdilution Assay (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)[7]
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Synthesized Benzimidazole compounds (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare 2-fold serial dilutions of the benzimidazole compounds directly in the 96-well plate using MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with a known antibiotic.
-
Negative (Growth) Control: Wells with bacteria and vehicle (DMSO) only.
-
Sterility Control: Wells with MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Diagram 3: Mechanism of Action - Tubulin Inhibition
Caption: Benzimidazoles inhibit microtubule polymerization.
Section 4: In Vivo Evaluation and Preclinical Considerations
Compounds that demonstrate high potency and selectivity in vitro are advanced to in vivo studies.
-
Efficacy Models: The choice of animal model is critical. For anticancer agents, this often involves xenograft models where human cancer cells are implanted into immunocompromised mice. For neuroprotective agents, a rodent model of ethanol-induced neurodegeneration might be used.[17] The efficacy of the test compound is then compared to a vehicle control and a standard-of-care drug.[18]
-
Pharmacokinetics (PK): Studies are conducted to understand the ADME profile of the drug. Key parameters include bioavailability, half-life, and mean residence time, which determine the dosing regimen.[18]
-
Toxicology: Preliminary toxicology studies are performed to identify any potential adverse effects and to establish a safe therapeutic window. Animals are observed for changes in behavior, and key organs are examined post-study.[18][23]
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- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 11. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
improving the yield of 4-(1H-benzimidazol-1-yl)butanoic acid synthesis.
<Technical Support Center: 4-(1H-benzimidazol-1-yl)butanoic Acid Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental issues you may encounter during the synthesis of this compound, which is typically synthesized via the N-alkylation of benzimidazole with a 4-halobutanoic acid derivative.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?
Answer:
Low to no yield is a frequent challenge in the N-alkylation of benzimidazole. The root cause often lies in one of the following areas:
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Inefficient Deprotonation of Benzimidazole: The N-alkylation reaction requires the deprotonation of the benzimidazole N-H group to form the more nucleophilic benzimidazolide anion.[1] If the base is not strong enough or used in insufficient quantity, the equilibrium will favor the starting materials.
-
Solution:
-
Base Selection: Switch to a stronger base. While carbonates like K₂CO₃ or Na₂CO₃ are commonly used, stronger bases like sodium hydride (NaH) can significantly improve deprotonation and subsequent alkylation.[1]
-
Stoichiometry: Ensure at least a stoichiometric equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.
-
-
-
Poor Reactivity of the Alkylating Agent: The choice of the 4-halobutanoic acid derivative is critical. The reactivity of the leaving group follows the trend I > Br > Cl.
-
Solution:
-
If you are using 4-chlorobutanoic acid or its ester, consider switching to 4-bromobutanoic acid or ethyl 4-bromobutanoate for a faster reaction.
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Solution:
-
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally effective for this type of reaction as they can dissolve the benzimidazolide salt and promote the Sₙ2 reaction.[2]
-
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution:
-
Gradually increase the reaction temperature. A common starting point is room temperature, but heating to 50-80 °C can significantly accelerate the reaction.[3] Monitor the reaction progress by thin-layer chromatography (TLC) to avoid decomposition at excessively high temperatures.
-
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of side products. What are these and how can I minimize them?
Answer:
The formation of multiple products is often due to the two reactive nitrogen atoms in the benzimidazole ring, leading to undesired isomers or over-alkylation.
-
N1 vs. N3 Alkylation: While the two nitrogens in the benzimidazole ring are equivalent in the neutral molecule, they can lead to a mixture of N1 and N3-alkylated products if the reaction conditions are not carefully controlled. However, for this compound, these are tautomers and indistinguishable once the proton is removed. The primary concern is dialkylation.
-
Dialkylation: The initially formed product, this compound, can be further alkylated to form a quaternary benzimidazolium salt, especially if an excess of the alkylating agent is used or if the reaction is run for an extended period.
-
Solution:
-
Control Stoichiometry: Use a slight excess of benzimidazole relative to the alkylating agent (e.g., 1.1 equivalents of benzimidazole to 1.0 equivalent of the 4-halobutanoic acid derivative).
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC. Once the starting benzimidazole is consumed, the reaction should be stopped to prevent further alkylation of the product.
-
-
-
Reaction with the Carboxylic Acid Moiety: If you are using 4-halobutanoic acid directly, the carboxylic acid can be deprotonated by the base, potentially leading to side reactions or solubility issues.
-
Solution:
-
Protecting Groups: It is often advantageous to use an ester of the 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate). The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step. This two-step approach often provides a cleaner product and higher overall yield. A one-pot synthesis where the ester is hydrolyzed in the same reaction vessel after the alkylation is complete can also be efficient.[4]
-
-
Table 1: Comparison of Alkylating Agents
| Alkylating Agent | Advantages | Disadvantages |
| 4-Halobutanoic Acid | Direct, one-step reaction. | Potential for side reactions involving the carboxylic acid group. |
| Ethyl 4-Halobutanoate | Cleaner reaction, avoids side reactions with the acid. | Requires a subsequent hydrolysis step. |
Issue 3: Difficult Product Purification
Question: I am struggling to isolate a pure product. What are the best purification strategies?
Answer:
Purification of this compound can be challenging due to its amphoteric nature (containing both a basic benzimidazole ring and an acidic carboxylic acid group).
-
Crystallization:
-
pH Adjustment: The solubility of your product is highly dependent on pH. At its isoelectric point, the compound will have minimal solubility and is most likely to precipitate. You can purify your product by dissolving it in an acidic or basic aqueous solution and then adjusting the pH to the isoelectric point to induce crystallization.
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Solvent Selection: For recrystallization from organic solvents, consider polar solvents like ethanol, methanol, or mixtures with water.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar solvent system (e.g., dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. A small amount of acetic acid or triethylamine in the eluent can help to improve the peak shape by preventing streaking.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a nucleophilic substitution reaction (Sₙ2). The reaction proceeds in two main steps:
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Deprotonation: A base removes the acidic proton from the N-H of the benzimidazole ring, forming a nucleophilic benzimidazolide anion.
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Nucleophilic Attack: The benzimidazolide anion then attacks the electrophilic carbon atom of the 4-halobutanoic acid derivative, displacing the halide leaving group to form the N-C bond.
Caption: Simplified reaction mechanism for the synthesis.
Q2: Are there alternative synthetic routes?
A2: Yes, while N-alkylation is the most common, other methods exist. One notable alternative is the condensation of o-phenylenediamine with a suitable dicarboxylic acid derivative under acidic conditions.[3] For instance, reacting o-phenylenediamine with adipic acid or a derivative could potentially form the desired product, though this might require harsher conditions and could lead to different side products.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the benzimidazole and butanoic acid moieties.
-
Mass Spectrometry (MS): This will determine the molecular weight of your product, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.
III. Experimental Protocols
Protocol 1: Two-Step Synthesis via Ester Intermediate
This protocol is recommended for achieving a cleaner product and potentially higher yields.
Step 1: Synthesis of Ethyl 4-(1H-benzimidazol-1-yl)butanoate
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To a solution of benzimidazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.05 eq) dropwise to the suspension.
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Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis to this compound
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Dissolve the crude ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq) and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point (typically around pH 4-5) with a dilute acid (e.g., 1M HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the final product.
References
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Retrieved from [Link]
-
ResearchGate. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
- Google Patents. (n.d.). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(1H-benzimidazol-1-yl)butanoic acid
Welcome to the technical support center for the purification of 4-(1H-benzimidazol-1-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
This compound is a bifunctional molecule possessing both a weakly acidic carboxylic acid group and a weakly basic benzimidazole ring. This dual nature can present unique challenges in purification, as the compound's solubility and chromatographic behavior are highly dependent on pH. Understanding these properties is the first step to developing a robust purification strategy.
| Property | Value/Characteristic | Significance for Purification |
| Molecular Formula | C₁₁H₁₂N₂O₂ | |
| Molecular Weight | 204.23 g/mol | |
| Structure | Benzimidazole ring N-alkylated with a butanoic acid chain | The presence of both acidic and basic moieties suggests zwitterionic character at certain pH ranges. |
| pKa (estimated) | Carboxylic acid: ~4-5, Benzimidazole N-H: ~5-6 | Crucial for developing effective acid-base extraction protocols. The compound will be positively charged at low pH, zwitterionic around neutral pH, and negatively charged at high pH. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water, especially around its isoelectric point.[1] | Guides the selection of appropriate solvents for recrystallization and chromatography. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to directly address common issues you may face during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying crystalline solids. However, achieving high purity and yield can be challenging.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and melts, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to troubleshoot:
-
Increase the solvent volume: The concentration of your compound in the hot solvent may be too high. Add more hot solvent until the oil dissolves completely, then allow it to cool slowly.
-
Change the solvent system: Your current solvent may be too poor a solvent at elevated temperatures. Try a more polar solvent or a solvent mixture. For instance, if you are using isopropanol, a small addition of a co-solvent like methanol might help.
-
Slow cooling is key: Rapid cooling encourages precipitation rather than crystallization, often leading to oils or amorphous solids. Ensure the hot, clear solution is allowed to cool to room temperature slowly, and then transfer it to an ice bath. Using a Dewar flask can help achieve very slow cooling.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Alternatively, adding a tiny seed crystal of the pure compound can initiate crystallization.
Q2: I'm getting a low recovery from recrystallization. How can I improve my yield?
A2: Low recovery is often a sign of using too much solvent or the compound having significant solubility in the cold solvent.
-
Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve your compound. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
Optimize the cooling process: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to allow for maximum precipitation.
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Solvent selection: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. You may need to screen several solvents to find the optimal one. A good starting point for this compound is isopropanol or ethanol.[2]
-
Consider a second crop: After filtering the initial crystals, concentrate the mother liquor (the remaining solution) and cool it again to obtain a second, though likely less pure, crop of crystals.
Q3: My recrystallized product is still impure. What are the next steps?
A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Perform a second recrystallization: Sometimes, a second pass is necessary to remove stubborn impurities.
-
Charcoal treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
-
Switch purification techniques: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In this case, chromatography is likely the next best step.
Chromatography Challenges
Column chromatography and HPLC are powerful tools for separating complex mixtures.
Q4: My compound is streaking on the silica gel column. How can I get sharp bands?
A4: Streaking, or tailing, is common for polar and ionizable compounds like this compound on silica gel. This is due to strong interactions between the compound and the acidic silanol groups on the silica surface.
-
Add a modifier to your mobile phase:
-
For the acidic carboxylic acid group: Adding a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your mobile phase will protonate the carboxylate, reducing its interaction with the silica and leading to sharper peaks.
-
For the basic benzimidazole ring: Adding a small amount (0.5-2%) of a volatile base like triethylamine or ammonia can help to deprotonate the acidic silanol groups on the silica, reducing the strong interaction with the basic nitrogen of your compound.
-
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.
-
Reverse-phase chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) is often more effective.
Q5: What is a good starting mobile phase for column chromatography of this compound?
A5: A good starting point for normal-phase silica gel chromatography would be a mixture of a relatively non-polar solvent and a polar solvent. For example:
-
Dichloromethane/Methanol: Start with a high ratio of dichloromethane to methanol (e.g., 98:2) and gradually increase the polarity by increasing the percentage of methanol.
-
Ethyl Acetate/Hexanes with an additive: A gradient of ethyl acetate in hexanes is a common choice. As mentioned in Q4, adding a small amount of acetic acid or triethylamine can significantly improve the separation.
For reverse-phase (C18) chromatography, a common mobile phase is a mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) for HPLC.[3][4][5]
Q6: I am having trouble separating my compound from a very similar impurity by HPLC. What can I do?
A6:
-
Optimize the mobile phase:
-
Adjust the pH: Since your compound is ionizable, small changes in the mobile phase pH can significantly alter its retention time and selectivity relative to impurities.
-
Change the organic modifier: If you are using acetonitrile, try methanol or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Try a different buffer or ion-pairing reagent: If pH adjustment is not enough, consider using an ion-pairing reagent.
-
-
Change the stationary phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded column) can provide the necessary change in selectivity.
-
Gradient optimization: Adjust the slope of your solvent gradient. A shallower gradient can improve the resolution of closely eluting peaks.
Acid-Base Extraction and General Purity Issues
The amphoteric nature of this compound makes acid-base extraction a powerful purification tool.
Q7: How can I use acid-base extraction to purify my compound?
A7: This technique leverages the different solubilities of the neutral, protonated, and deprotonated forms of your compound.
-
To remove basic impurities: Dissolve your crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your compound, being a base, will be protonated and move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer. You can then basify the aqueous layer to precipitate your product and extract it back into an organic solvent.
-
To remove acidic impurities: Dissolve the crude product in an organic solvent. Wash with a dilute aqueous base (e.g., 1 M NaHCO₃). Your compound's carboxylic acid group will be deprotonated, and it will move into the aqueous layer, leaving neutral and basic impurities behind. Acidify the aqueous layer to precipitate your product.
-
To isolate your zwitterionic compound: By carefully adjusting the pH of an aqueous solution of your crude product to its isoelectric point (pI), you can often cause it to precipitate out, as zwitterions can have minimal water solubility.[6]
Q8: What are the likely impurities in my sample of this compound?
A8: The impurity profile will depend on the synthetic route used. Common impurities may include:
-
Unreacted starting materials: Such as o-phenylenediamine derivatives or γ-butyrolactone and its derivatives.[7]
-
Side products from the synthesis: For example, products of over-alkylation or side reactions of the starting materials.
-
N-nitroso impurities: Benzimidazoles with a secondary amine functionality can potentially form N-nitroso impurities under certain conditions.[8]
Q9: My final product has a persistent color. How can I remove it?
A9: As mentioned in Q3, a charcoal treatment during recrystallization can be effective. If that fails, column chromatography is often the best method for removing colored impurities.
Detailed Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a good starting point for purifying crystalline this compound.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol provides a general method for purification by column chromatography.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A good starting mobile phase is 98:2 dichloromethane:methanol with 0.5% acetic acid.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: A workflow diagram for purification using acid-base extraction.
References
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-((1-benzyl-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ahmad, I., et al. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 859–865. Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823–829. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI, 3(1), 71. Retrieved from [Link]
-
DTIC. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. Retrieved from [Link]
-
Di Sarno, V., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1689. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)piperidine-1-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ThaiScience. (n.d.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Retrieved from [Link]
- Google Patents. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
-
ExportersIndia. (n.d.). 3-(1H-Benzimidazol-1-yl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1{H}-benzimidazol-2-yl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-{3-[(4-Methyl-1-Benzothiophen-3-Yl)methyl]-2-Oxo-2,3-Dihydro-1h-Benzimidazol-1-Yl}butanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid. Retrieved from [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved from [Link]
-
Li, J., et al. (2013). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). How to desalt zwitterions?. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Preparation of 4-(Azol-1-yl)butyric Acids by the Interaction of Azoles with γ-Butyrolactone. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
Egyptian Journal of Chemistry. (2022). Synthesis and some reactions of N-(1H-Benzimidazol-2-yl) acetamide derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Is Benzimidazoles form N-nitroso impurities?. Retrieved from [Link]
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TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
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Chromatography Forum. (2004). Separation of zwitter ionic drug molecule. Retrieved from [Link]
-
Semantic Scholar. (2021). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. Retrieved from [Link]
-
ResearchGate. (2018). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]
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PubChem. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)butanoic acid. Retrieved from [Link]
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University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Butanoic acid, 4-[[2-[(5-chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2023). Isolation/purification of zwitterionic phospholipid. Retrieved from [Link]
Sources
- 1. 3-(1H-Benzimidazol-1-yl)butanoic acid Supplier in Mumbai, 3-(1H-Benzimidazol-1-yl)butanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
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- 3. Separation of Ethyl 4-((1-benzyl-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. researchgate.net [researchgate.net]
common side reactions in the synthesis of 4-(1H-benzimidazol-1-yl)butanoic acid
Welcome to the technical support resource for the synthesis of 4-(1H-benzimidazol-1-yl)butanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. This is a living document, structured around the real-world problems you face in the lab.
Overview of the Synthesis
The most common and reliable method for preparing this compound is a two-step process. It avoids the complications of directly reacting benzimidazole with a halo-acid, where the acidic and basic functionalities can interfere with the reaction.
-
N-Alkylation: Benzimidazole is N-alkylated with an alkyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) under basic conditions to form the ester intermediate.
-
Hydrolysis: The resulting ester is hydrolyzed to the target carboxylic acid.
This guide will address potential pitfalls in both stages of this process.
Caption: General two-step synthesis workflow.
Frequently Asked Questions & Troubleshooting Guides
Part 1: N-Alkylation Stage Issues
Q1: My N-alkylation reaction is sluggish or fails to proceed. What are the common causes?
Answer: This is a classic nucleophilic substitution reaction. Failure typically points to one of three areas: insufficient nucleophilicity of the benzimidazole, a poor leaving group on the alkyl chain, or suboptimal reaction conditions.
-
The Role of the Base: Benzimidazole's N-H proton has a pKa of ~12.8. It is not acidic enough to be fully deprotonated by weak bases in polar aprotic solvents. A sufficiently strong base is required to generate the benzimidazolide anion, which is the potent nucleophile that drives the reaction.
-
Troubleshooting:
-
Weak Base (e.g., K₂CO₃, Cs₂CO₃): These are common and effective but require higher temperatures (80-120 °C) to be efficient.[1] Ensure your solvent (e.g., DMF, Acetonitrile) is anhydrous, as water can inhibit the reaction.
-
Strong Base (e.g., NaH): Sodium hydride will irreversibly deprotonate benzimidazole, providing a high concentration of the nucleophile. This allows for lower reaction temperatures (0 °C to room temp). However, NaH is moisture-sensitive and requires an anhydrous solvent and inert atmosphere (N₂ or Ar).
-
-
-
Solvent Choice: The solvent must dissolve the benzimidazole, the base, and the resulting anion.
-
Recommended: DMF, DMSO, and Acetonitrile are excellent choices. They are polar aprotic solvents that solvate cations well, leaving the benzimidazolide anion "naked" and highly reactive.
-
-
Alkylating Agent: The reactivity order for the leaving group is I > Br > Cl.
-
Insight: While ethyl 4-chlorobutanoate is cheaper, it is significantly less reactive than ethyl 4-bromobutanoate. If your reaction is slow with the chloro- derivative, switching to the bromo- derivative is the most effective solution.
-
Q2: My TLC shows multiple product spots. What are the likely side products from the N-alkylation step?
Answer: This is the most common challenge. Side products arise from over-alkylation, reactions with the solvent, or competing reaction pathways.
| Side Product/Impurity | Formation Mechanism | Mitigation Strategy |
| 1,3-Dialkylated Benzimidazolium Salt | The N-1 alkylated product acts as a nucleophile again, attacking a second molecule of the alkylating agent at the N-3 position to form a quaternary ammonium salt. | Use a strict 1:1 stoichiometry of benzimidazole to the alkylating agent, or a slight excess (1.1 eq) of benzimidazole. Add the alkylating agent slowly to the mixture of benzimidazole and base to maintain its low concentration. |
| Unreacted Benzimidazole | Incomplete reaction due to reasons listed in Q1. | Re-evaluate base, temperature, and reaction time. Ensure anhydrous conditions. |
| Unreacted Alkyl 4-halobutanoate | Incomplete reaction. | This is less of a problem as it is often removed during workup or subsequent hydrolysis. |
The formation of a 1,3-dialkylated salt is a particularly common issue in benzimidazole alkylations.[2][3] This positively charged species will have a very different polarity on TLC (often staying at the baseline in non-polar eluents) and a distinct mass spectrum signature.
Sources
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
Section 1: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses specific problems you might encounter during your benzimidazole synthesis in a question-and-answer format.
Issue 1: Consistently Low Reaction Yields
Question: I am following a standard procedure for condensing an o-phenylenediamine with an aldehyde, but my yields are consistently low. What are the primary factors I should investigate?
Answer:
Low yields are a frequent hurdle in benzimidazole synthesis and can often be traced back to suboptimal reaction conditions.[1] The classical Phillips-Ladenburg and Weidenhagen reactions, for instance, often demand high temperatures which can lead to the degradation of starting materials or the final product.[1][2] Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Catalyst and Solvent System: The choice of catalyst and solvent is paramount. A reaction performed without a catalyst can result in significantly lower yields (e.g., 32%) compared to a catalyzed reaction (up to 95%).[1]
-
Catalyst Screening: A wide array of catalysts can be employed, from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) to more sophisticated metal-based catalysts and Lewis acids.[3] For greener approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their easy recovery.[3][4]
-
Solvent Optimization: The solvent can dramatically influence reaction rates and yields.[5] A solvent screen is highly recommended. For example, a reaction of 1,2-phenylenediamine with benzaldehyde under solvent-free conditions at room temperature might only yield 20%, whereas switching to chloroform can increase the yield to 40%.[1][6] Polar solvents like ethanol and methanol have also been shown to provide high yields in certain catalytic systems.[3][4]
-
-
Optimize Reaction Temperature and Time: These two parameters are intrinsically linked.
-
Temperature: While some modern catalyzed reactions proceed efficiently at room temperature, others may require heating.[5][7] If your reaction is sluggish, a moderate increase in temperature can improve the conversion rate.[5] However, be cautious of excessive heat, which can promote side reactions and decomposition.[1]
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[5][8] An insufficient reaction time will naturally lead to incomplete conversion.[8]
-
-
Purity of Starting Materials: Impurities in your o-phenylenediamine or aldehyde can interfere with the reaction, leading to side products and lower yields.[1] If the purity is questionable, consider purifying your starting materials before use.[8]
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity for my desired 2-substituted benzimidazole?
Answer:
The formation of multiple products is often due to competing reaction pathways. Here are the common side products and strategies to mitigate their formation:
-
1,2-Disubstituted Benzimidazoles: This common side product arises from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[8]
-
Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[8]
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents such as toluene may favor the formation of the 2-substituted product.[8]
-
-
N-Alkylation: The presence of alkylating agents, or their in-situ formation, can lead to alkylation at the nitrogen of the benzimidazole ring.[8]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may not efficiently cyclize to the final benzimidazole product under the given reaction conditions.[8]
-
Oxidation of o-Phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities that are often difficult to remove.[8]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the starting material.[8]
-
Issue 3: Difficulty in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. What are the best practices for purifying benzimidazole derivatives?
Answer:
Purification challenges often stem from the properties of the benzimidazole product and the nature of the impurities.
-
Similar Polarity of Product and Impurities: When the desired product and byproducts have similar polarities, separation by column chromatography can be challenging.[8]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. It's essential to perform a solvent screen to find an optimal solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.[9]
-
-
Colored Impurities: The presence of colored impurities, often from the oxidation of starting materials, is a common issue.[8][9]
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities. The charcoal is then removed by hot filtration. Be cautious not to use an excessive amount, as it can also adsorb your product.[9]
-
Potassium Permanganate Treatment: For persistent discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole until the liquid becomes opaque. The precipitated manganese dioxide and the color are then removed by adding solid sodium bisulfite until the solution is clear, followed by cooling to crystallize the purified product.[10]
-
-
Acid-Base Extraction: Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification.[8][11] By dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution, the benzimidazole will move to the aqueous layer. The aqueous layer can then be separated and neutralized to precipitate the purified product.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzimidazoles?
A1: The most prevalent methods are the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (the Phillips-Ladenburg reaction) or with an aldehyde (the Weidenhagen reaction).[2][3][11] Modern variations of these reactions often employ catalysts to achieve milder reaction conditions and improved yields.[3][12]
Q2: How do I choose the right catalyst for my synthesis?
A2: Catalyst selection is highly dependent on your specific substrates and desired reaction conditions.[3]
-
Acid Catalysts: Simple and effective options include p-TsOH and HCl.[3][13]
-
Lewis Acids: Catalysts like Erbium(III) triflate (Er(OTf)₃) can offer high efficiency.[3][14]
-
Metal-Based Catalysts: A variety of metal catalysts, including those based on cobalt, gold, and copper, have been reported to be effective.[3][7][15]
-
Heterogeneous Catalysts: For easier separation and recyclability, solid-supported catalysts like silica sulfuric acid or nano-Fe₂O₃ are excellent choices.[16][17]
Q3: What is the general mechanism for the formation of benzimidazole from o-phenylenediamine and an aldehyde?
A3: The reaction generally proceeds through the formation of a Schiff base intermediate, which is generated from the condensation of the o-phenylenediamine and the aldehyde. This is followed by an oxidative cyclodehydrogenation step to form the aromatic benzimidazole ring.[13][15] The presence of an oxidizing agent or catalyst is often necessary for the final aromatization step.[18]
Q4: Can I run my benzimidazole synthesis under solvent-free conditions?
A4: Yes, solvent-free, or "neat," conditions are a key aspect of green chemistry and have been successfully applied to benzimidazole synthesis.[18][19] These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, or by using microwave irradiation.[14][17]
Section 3: Data and Protocols
Comparative Data on Reaction Conditions
The following table summarizes a comparison of different catalytic systems for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, highlighting the impact on reaction time and yield.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Solvent-free | Room Temp | - | 20 | [1][6] |
| None | Chloroform | Room Temp | - | 40 | [1][6] |
| NH₄Cl | Chloroform | Room Temp | 4 | 94 | [3][6] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | 95 | [4] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High Yields | [15] |
| p-TsOH | DMF | 80 | 2-3 | High Yields | [13] |
Experimental Protocols
Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Phenylbenzimidazole [3][6]
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Protocol 2: Heterogeneous Catalysis with MgO@DFNS [3][4]
-
Materials: o-phenylenediamine, Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction using TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Section 4: Visualized Workflows and Decision Trees
General Experimental Workflow for Benzimidazole Synthesis
Caption: General experimental workflow for benzimidazole synthesis.
Troubleshooting Decision Tree for Low Yields
Caption: Troubleshooting decision tree for low yield issues.
References
-
ResearchGate. (n.d.). Plausible mechanism for the formation of benzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. Retrieved from [Link]
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. Retrieved from [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. Retrieved from [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). NIH. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
THF: CHEMISTRY OF THE BENZIMIDAZOLES. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzimidazole. Retrieved from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. Retrieved from [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate. Retrieved from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Retrieved from [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
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- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
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challenges in the characterization of 4-(1H-benzimidazol-1-yl)butanoic acid
Technical Support Center: 4-(1H-benzimidazol-1-yl)butanoic Acid
Welcome to the dedicated technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this compound. As a molecule featuring both a basic benzimidazole ring and an acidic carboxylic acid moiety, its synthesis, purification, and characterization present unique challenges. This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these complexities effectively.
Section 1: Synthesis and Purification
The synthesis of benzimidazole derivatives can often be challenging, with issues like low yields, side-product formation, and difficult purifications being common hurdles.[1][2] This section addresses the most frequent problems encountered during the preparation of this compound.
FAQ 1.1: My reaction yield is consistently low (<40%). What are the critical parameters to optimize?
Low yields in benzimidazole syntheses are frequently traced back to suboptimal reaction conditions, reagent purity, or competing side reactions.[1] Let's break down the troubleshooting process.
Core Problem: The primary synthetic route involves the N-alkylation of benzimidazole with a 4-halobutanoic acid ester, followed by hydrolysis. Each step is a potential point of failure.
Troubleshooting Protocol:
-
Assess Reagent Quality:
-
Benzimidazole: Ensure it is free from oxidation products (often indicated by discoloration). Recrystallize from water or ethanol if necessary.
-
4-Halobutanoate Ester (e.g., ethyl 4-bromobutanoate): This reagent can degrade over time, releasing HBr. Use freshly distilled or newly purchased reagent.
-
Solvent & Base: Ensure solvents (e.g., DMF, Acetonitrile) are anhydrous. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the benzimidazole N-H, but milder bases like potassium carbonate can also be effective with optimization.
-
-
Optimize N-Alkylation Conditions:
-
Temperature: While classical methods often require high heat which can cause degradation[1], N-alkylation is typically performed at temperatures ranging from room temperature to 80 °C. Start at a lower temperature and slowly increase if the reaction is sluggish.
-
Base Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation of the benzimidazole.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Prolonged reaction times can lead to side products.
-
-
Control for Side Reactions:
-
A significant challenge is the potential for dialkylation or reaction at the undesired nitrogen atom in substituted benzimidazoles. For the parent benzimidazole, the two nitrogens are equivalent until one is substituted. The primary concern is ensuring the reaction goes to completion without degrading the product.
-
Troubleshooting Workflow for Low Yield This diagram outlines a logical flow for diagnosing and resolving low-yield issues in your synthesis.
Caption: Troubleshooting workflow for low synthesis yield.
FAQ 1.2: My purified product appears to be a salt or zwitterion, leading to poor solubility in standard chromatography solvents. How should I approach purification?
This is a very common and expected challenge. The molecule contains both a basic benzimidazole moiety and a carboxylic acid. At neutral pH, it will exist predominantly as a zwitterion, leading to high polarity and low solubility in solvents like ethyl acetate or hexanes.
Recommended Purification Protocol: Acid-Base Extraction & Recrystallization
-
Post-Hydrolysis Work-up: After saponifying the ester (e.g., with NaOH in methanol/water), your product is in the form of its sodium salt in an aqueous solution.[3]
-
Initial Wash: Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic, non-polar organic impurities.
-
Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add acid (e.g., 1M HCl) dropwise while stirring vigorously. The goal is to adjust the pH to the isoelectric point (pI) of the molecule, where its net charge is zero, causing it to precipitate. The pI will be between the pKa of the carboxylic acid (~4-5) and the pKa of the protonated benzimidazole (~5-6). A pH of ~5 is a good target.
-
Isolation: The precipitated solid can be collected by vacuum filtration. Wash the solid with cold water to remove inorganic salts.[3]
-
Recrystallization: The zwitterionic nature makes finding a single good recrystallization solvent difficult. A mixed-solvent system is often effective.
-
Recommended System: Dissolve the crude product in a minimal amount of a hot polar solvent where it is soluble (e.g., ethanol, methanol, or a water/methanol mixture).
-
Precipitation: Slowly add a less polar solvent in which the product is insoluble (e.g., acetonitrile or acetone) until turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in a refrigerator, to promote the formation of pure crystals.
-
Section 2: Structural Characterization
Confirming the structure of this compound requires careful interpretation of spectroscopic data. Ambiguities can arise from its structural features.
FAQ 2.1: The aromatic region of my ¹H NMR spectrum is complex, and I can't definitively assign the protons. What does the expected spectrum look like?
The aromatic region can be confusing due to the asymmetric substitution on the benzimidazole ring. The four aromatic protons are chemically non-equivalent and will form a complex splitting pattern.
Expected ¹H and ¹³C NMR Data:
The following table provides expected chemical shift ranges in a typical solvent like DMSO-d₆. Chemical shifts are predictive and can vary based on solvent and concentration.
| ¹H NMR Data (DMSO-d₆, 400 MHz) | ¹³C NMR Data (DMSO-d₆, 101 MHz) | ||
| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |
| H-2 (Imid.) | ~8.2-8.4 (s) | C=O | ~173-175 |
| H-4 / H-7 | ~7.6-7.8 (m) | C-2 (Imid.) | ~143-145 |
| H-5 / H-6 | ~7.2-7.4 (m) | C-3a / C-7a | ~134-144 |
| -CH₂- (α to N) | ~4.2-4.4 (t) | C-4 / C-7 | ~110-120 |
| -CH₂- (β to COOH) | ~2.2-2.4 (t) | C-5 / C-6 | ~121-124 |
| -CH₂- (α to COOH) | ~1.9-2.1 (quintet) | -CH₂- (α to N) | ~43-45 |
| -COOH | ~12.0-12.3 (br s) | -CH₂- (β to COOH) | ~30-32 |
| -CH₂- (α to COOH) | ~22-24 |
-
¹H NMR Interpretation Notes:
-
The two protons ortho to the fused imidazole ring (H-4 and H-7) will likely appear as a multiplet further downfield than the other two (H-5 and H-6) due to the influence of the heterocyclic ring.
-
The methylene protons of the butyl chain will show characteristic triplet-quintet-triplet splitting.
-
The carboxylic acid proton will be a broad singlet and can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the peak to disappear.
-
FAQ 2.2: My mass spectrum does not show the expected molecular ion [M+H]⁺ at m/z 205.2, or it is very weak. Why is this happening?
The stability of the molecular ion can be highly dependent on the ionization technique used.
Troubleshooting Mass Spectrometry Results:
-
Technique: Electrospray Ionization (ESI) is generally preferred for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds. Atmospheric Pressure Chemical Ionization (APCI) may also be effective. Electron Impact (EI) is often too harsh and can cause excessive fragmentation, leading to a weak or absent molecular ion.
-
Fragmentation: This molecule has several likely fragmentation points. Understanding them can help confirm your structure even with a weak molecular ion.
Common Fragments for this compound (M = 204.22)
| m/z (Positive Mode) | Proposed Fragment | Notes |
| 205.23 | [M+H]⁺ | Expected molecular ion. |
| 187.22 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid. |
| 159.23 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide. |
| 131.15 | [C₈H₇N₂]⁺ | Cleavage of the butyl chain at the β-γ position. |
| 119.12 | [C₇H₇N₂]⁺ | Benzimidazole cation, from cleavage α to the ring. |
Logical Flow for Mass Spec Analysis
Caption: Decision tree for troubleshooting mass spectrometry data.
Section 3: Physical & Thermal Properties
The physical properties of benzimidazole derivatives can influence their application, formulation, and stability.
FAQ 3.1: Is this compound expected to be thermally stable?
Yes, the benzimidazole core is a highly stable aromatic system.[4] Benzimidazole-containing polymers are known for their outstanding thermal stability, often exhibiting decomposition temperatures well above 500 °C.[5] The thermal stability of the parent compound can be influenced by substituents.[6]
Expected Thermal Behavior:
-
Decomposition: The thermal weak point of this compound is the butanoic acid side chain. You can expect initial decomposition via decarboxylation at elevated temperatures. The benzimidazole ring itself will only degrade under much more extreme conditions.[4]
-
Differential Scanning Calorimetry (DSC): A DSC thermogram should show a sharp endotherm corresponding to the compound's melting point, followed by an exothermic decomposition event at a significantly higher temperature. The melting point for related benzimidazole derivatives can vary widely but is often in the 150-200 °C range.[7]
-
Thermogravimetric Analysis (TGA): A TGA curve would likely show an initial mass loss corresponding to the butanoic acid side chain, followed by a plateau, and then final decomposition of the benzimidazole ring at very high temperatures. The presence of hydrogen bonds at the N-H position on the imidazole ring can enhance thermal stability by promoting closer molecular packing.[5]
This guide is intended to provide a starting point for troubleshooting. Experimental conditions may require further optimization based on your specific laboratory setup and reagent sources.
References
- BenchChem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Molbase. (n.d.). Synthesis routes of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid.
- Zhang, Y., et al. (2023). The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide. National Center for Biotechnology Information (PMC-NIH).
- Obłak, E., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. National Center for Biotechnology Information (PMC-NIH).
-
PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. Retrieved from [Link]
- Shaheen, S., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Center for Biotechnology Information (PMC-NIH).
- Hassan, A. S. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Taylor & Francis Online.
- Venugopal, S., et al. (2023). A Review on Modern Approaches to Benzimidazole Synthesis. Ingenta Connect.
- Di Mauro, G., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Sha᾿aban, H. G., & Askar, F. W. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review on Modern Approaches to Benzimidazole Synthesis: Ingenta Connect [ingentaconnect.com]
- 5. The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
avoiding by-product formation in benzimidazole reactions.
A-Z Guide to By-Product Avoidance
Welcome to the Technical Support Center for Benzimidazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you navigate the complexities of benzimidazole reactions and achieve cleaner, higher-yielding outcomes. This guide is structured to address the specific, practical challenges you face in the lab, explaining not just what to do, but why it works.
Troubleshooting Guide: Common By-Products and Solutions
This section directly addresses the most common by-products encountered during benzimidazole synthesis. Each entry details the problem, explains the underlying chemical mechanism, and provides actionable, step-by-step protocols for mitigation.
Problem 1: Formation of 1,2-Disubstituted (Bis-Condensation) By-Products
Issue: My reaction between an o-phenylenediamine and an aldehyde (in a 1:1 ratio) is yielding a significant amount of the 1,2-disubstituted benzimidazole, consuming my starting diamine and reducing the yield of the desired 2-substituted product.
Root Cause Analysis: This is a common issue, particularly with reactive (electron-rich) aldehydes. The reaction proceeds in two main stages:
-
Initial Condensation & Cyclization: The o-phenylenediamine and aldehyde condense to form a dihydrobenzimidazole intermediate, which then oxidizes to the 2-substituted benzimidazole.
-
Secondary Nucleophilic Attack: The N-H proton of the newly formed 2-substituted benzimidazole is weakly acidic. In the presence of a suitable electrophile, it can be deprotonated or engage in further reactions. The second molecule of the aldehyde can form a Schiff base with the N1-position, which is then reduced in situ, leading to the 1-benzyl-2-phenyl-1H-benzimidazole type by-product.
Using a catalyst like Erbium triflate (Er(OTf)₃) can, under certain conditions, selectively promote the formation of these double-condensation products.[1] Conversely, the absence of such a catalyst often leads to a mixture of mono- and di-substituted products.[1]
Mitigation Strategies:
Protocol 1: Stoichiometric Control & Reverse Addition
-
Setup: Dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., EtOH, MeOH).
-
Slow Addition: Prepare a separate solution of the o-phenylenediamine (1.1 to 1.2 eq) in the same solvent. Add the diamine solution dropwise to the aldehyde solution at room temperature over 30-60 minutes.
-
Rationale: Maintaining a constant excess of the diamine relative to the aldehyde ensures that the aldehyde is more likely to react with the more nucleophilic primary amine of the starting material rather than the less nucleophilic N1-position of the product.
-
Monitoring: Track the reaction progress by TLC or LC-MS. Once the aldehyde is consumed, proceed with workup.
Protocol 2: Catalyst Selection for Mono-Substitution Certain catalysts are known to favor mono-condensation.
-
Ammonium Chloride: Using a catalyst like NH₄Cl in ethanol at moderate temperatures (80-90 °C) has been shown to produce good yields of 2-substituted benzimidazoles.[2][3][4]
-
Supported Gold Nanoparticles: Catalysts like Au/TiO₂ can promote the selective synthesis of 2-substituted benzimidazoles at ambient temperatures, often avoiding over-alkylation.[5]
Problem 2: Poor Regioselectivity in N-Alkylation of Unsymmetrical Benzimidazoles
Issue: I am trying to alkylate an unsymmetrical benzimidazole (e.g., 5-nitro-1H-benzimidazole), but I'm getting a mixture of the N1 and N3 alkylated isomers.
Root Cause Analysis: Unsymmetrical benzimidazoles exist as a mixture of two rapidly equilibrating tautomers. When alkylating under basic conditions, a single benzimidazolate anion is formed, but it is an ambident nucleophile with two potential sites of attack (N1 and N3). The final product ratio is determined by a combination of steric and electronic factors.[6]
-
Electronic Effects: Electron-withdrawing groups (like -NO₂) decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[6]
-
Steric Effects: Bulky substituents on the benzimidazole ring or a bulky incoming electrophile (alkylating agent) will favor attack at the less sterically hindered nitrogen atom.[6]
Mitigation Strategies:
Strategy 1: Maximizing Steric Hindrance for Selectivity If your desired isomer is the one formed by alkylation at the less hindered nitrogen, you can amplify the steric effect.
-
Choose a Bulky Base: Instead of NaOH or K₂CO₃, consider using a bulkier base like potassium tert-butoxide (KOtBu).
-
Choose a Bulky Alkylating Agent: If the chemistry allows, switching from methyl iodide to a bulkier agent like isopropyl bromide can increase selectivity for the less hindered nitrogen.
Strategy 2: Directed Alkylation for the More Hindered Isomer Synthesizing the more sterically hindered isomer is a significant challenge. However, specialized methods can achieve this.
-
Organometallic Reagents: Using organomagnesium reagents can direct the alkylation to the more sterically hindered nitrogen.[7]
-
Specialized Catalysis: Recent methodologies have been developed for the highly regioselective N-methylation to furnish the more sterically hindered isomer under mild conditions.[8]
Table 1: General Guide for N-Alkylation Regioselectivity
| Substituent at C5/C6 | Alkylating Agent | Expected Major Isomer | Rationale |
| Electron-Withdrawing (-NO₂, -CN) | Small (e.g., MeI) | Alkylation at N1 (distal to EWG) | Electronic deactivation of N3 |
| Electron-Donating (-OMe, -Me) | Small (e.g., MeI) | Mixture, slight preference for N3 | Competing electronic & steric effects |
| Bulky (-tBu, -Ph) | Small (e.g., MeI) | Alkylation at N1 (distal to bulky group) | Steric hindrance at N3 |
| Any Substituent | Bulky (e.g., iPr-Br) | Alkylation at less hindered Nitrogen | Steric hindrance dominates |
Problem 3: Formation of Benzodiazepine or Quinoxaline By-Products
Issue: During the condensation of o-phenylenediamine (OPDA) with a β-ketoester or a dicarbonyl compound, I am isolating a seven-membered ring (a benzodiazepine) or a quinoxaline instead of the expected benzimidazole.
Root Cause Analysis: The choice of carbonyl precursor is critical. While aldehydes and carboxylic acids are standard precursors for benzimidazoles, other carbonyl compounds can lead to different heterocyclic systems.
-
β-Ketoesters: Reaction with OPDA under neutral conditions can favor the formation of benzodiazepine-2-ones.[9]
-
α-Diketones: Condensation with OPDA typically leads to the formation of quinoxalines.
Mitigation Strategies:
Strategy: Ensure Correct Precursor and Conditions
-
Verify Precursor: To form a 2-substituted benzimidazole, the precursor must provide a single carbon atom at the correct oxidation state. The most common and reliable precursors are aldehydes (via oxidative cyclization) or carboxylic acids and their derivatives (via condensation).[2][5]
-
Acid Catalysis for Carboxylic Acids (Phillips-Ladenburg Reaction): When using a carboxylic acid, the reaction typically requires strong acid catalysis (e.g., mineral acids) and often high temperatures to facilitate the dehydration and cyclization, which disfavors alternative pathways.[2][10][11]
-
Oxidant for Aldehydes (Weidenhagen Reaction): When using an aldehyde, the reaction first forms a dihydrobenzimidazole intermediate which must be oxidized. This is often done with an explicit oxidizing agent or by air oxidation.[2][12] If this oxidation fails, the intermediate may participate in side reactions.
Workflow for Precursor Selection
Caption: Precursor choice dictates the heterocyclic core.
Frequently Asked Questions (FAQs)
Q1: What are the best "green" or environmentally benign conditions for benzimidazole synthesis?
A1: Modern synthetic methods increasingly focus on sustainability. Excellent yields have been achieved using:
-
Water as a solvent: Catalyst-free synthesis in an oxygenated aqueous medium at 75°C has been reported.[13]
-
Solvent-free conditions: Grinding o-phenylenediamine and an aldehyde with a catalyst like p-toluenesulfonic acid can provide high yields with simple product isolation.[14] Microwave-assisted synthesis on solid supports in dry media is also a powerful solvent-free technique.[15]
-
Biorenewable Reagents: D-Glucose has been successfully used as a biorenewable C1 synthon for the oxidative cyclization with o-phenylenediamines in water.[16]
Q2: My reaction is sluggish and requires very high temperatures (>150 °C), leading to degradation. How can I improve this?
A2: High temperatures are a common drawback of classical methods like the Phillips-Ladenburg reaction.[9] To improve reaction kinetics at lower temperatures:
-
Use a Catalyst: The absence of a catalyst can lead to very low yields.[9] Numerous modern catalysts are effective at or near room temperature, including ammonium chloride,[4] supported gold nanoparticles,[5] and various Lewis acids.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often increases yields compared to conventional heating.[13][16]
-
Switch Precursors: Condensations with aldehydes are often faster and occur at lower temperatures than those with carboxylic acids.
Q3: How can I prevent the formation of colored impurities in my final product?
A3: Colored impurities often arise from oxidation of the o-phenylenediamine starting material or side products.
-
Use High-Purity Reagents: Ensure your o-phenylenediamine is as pure as possible. If it is dark, consider recrystallization or filtration through a short plug of silica gel before use.
-
Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of the diamine, which can form highly colored polymeric species.
-
Use a Salt Form: Using o-phenylenediamine dihydrochloride can lead to reduced color impurities and more homogenous mixing.[16]
Mechanism of By-Product Formation via Diamine Oxidation
Caption: Air oxidation of OPDA can lead to colored by-products.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). Benchchem.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). National Institutes of Health (NIH).
- (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate.
- comparative study of substituted o-phenylenediamine reactivity in condensations. (2025). Benchchem.
- The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (2021). J MOL STRUCT.
- N-Alkylation of imidazoles. University of Otago.
- (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. ResearchGate.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- Technical Support Center: Regioselective N-Methylation of Benzimidazoles. (2025). Benchchem.
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). National Institutes of Health (NIH).
- imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate.
- Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. (2021). Thieme.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health (NIH).
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. (2013). PubMed.
- Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. (2012). National Institutes of Health (NIH).
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2012). Beilstein Journals.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing.
- Reaction of o-phenylenediamine with aldehydes. ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2012). National Institutes of Health (NIH).
- Synthesis of Benzimidazole Derivatives: Microwave Approach review. ijarsct.
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 4-(1H-benzimidazol-1-yl)butanoic Acid
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 4-(1H-benzimidazol-1-yl)butanoic acid. This molecule is a crucial building block in pharmaceutical development, valued for its versatile chemical handle that allows for further modification in drug discovery programs. This document provides an in-depth, experience-driven guide for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and address the practical challenges of scaling up this synthesis from the bench to pilot scale. Our goal is to equip you with the knowledge to perform this synthesis efficiently, safely, and reproducibly.
Section 1: Synthesis Overview and Mechanism
The synthesis of this compound is robustly achieved via a two-step sequence: (1) N-alkylation of the benzimidazole core, followed by (2) saponification (hydrolysis) of the resulting ester intermediate. This pathway is favored for its high yields and straightforward execution.
Overall Reaction Scheme
The general transformation proceeds as follows:
-
Step 1: N-Alkylation: Benzimidazole is deprotonated by a suitable base, and the resulting anion acts as a nucleophile, attacking an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate). This forms the ester intermediate, ethyl 4-(1H-benzimidazol-1-yl)butanoate.
-
Step 2: Hydrolysis: The ester intermediate is treated with a strong base, such as sodium hydroxide, to cleave the ester bond, forming the sodium salt of the target acid. Subsequent acidification protonates the carboxylate to yield the final product.
Mechanistic Considerations
N-Alkylation: The key to this step is the nucleophilicity of the benzimidazole nitrogen. Benzimidazole is weakly acidic (pKa ≈ 12.8), requiring a base to remove the N-H proton. The choice of base is critical; it must be strong enough to deprotonate benzimidazole effectively but not so strong as to cause unwanted side reactions with the alkylating agent's ester group. Carbonates like K₂CO₃ are often ideal as they are sufficiently basic, inexpensive, and easy to handle. The reaction follows a standard Sₙ2 mechanism.
Hydrolysis: This is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required in the final stage to neutralize the excess base and protonate the carboxylate.
Synthesis Workflow Diagram
The following diagram illustrates the complete synthetic workflow, from starting materials to the final, purified product.
Caption: High-level workflow for the two-step synthesis.
Section 2: Detailed Experimental Protocols
These protocols are designed for a laboratory scale (1-10 g) and can serve as a baseline for further scale-up.
Protocol 1: Synthesis of Ethyl 4-(1H-benzimidazol-1-yl)butanoate
| Reagent/Parameter | Recommended Value | Molar Eq. | Notes |
| Benzimidazole | 5.0 g | 1.0 | Ensure it is dry. |
| Ethyl 4-bromobutanoate | 9.1 g (6.2 mL) | 1.1 | A slight excess helps drive the reaction to completion. |
| Potassium Carbonate (K₂CO₃) | 8.8 g | 1.5 | Finely powdered and anhydrous for best results. |
| Solvent (DMF) | 50 mL | - | Use anhydrous grade solvent. |
| Reaction Temperature | 70 °C | - | Monitor with an internal thermometer. |
| Reaction Time | 6-12 hours | - | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole (5.0 g, 42.3 mmol) and anhydrous potassium carbonate (8.8 g, 63.5 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask.
-
Reagent Addition: Begin stirring the suspension and add ethyl 4-bromobutanoate (9.1 g, 46.5 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 70 °C and maintain this temperature. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 30% Ethyl Acetate in Hexane) or LC-MS. The reaction is typically complete when the benzimidazole starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 250 mL of cold water and stir. An oil or solid may separate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ester intermediate.
Protocol 2: Synthesis of this compound
| Reagent/Parameter | Recommended Value | Notes |
| Ethyl 4-(1H-benzimidazol-1-yl)butanoate | 5.0 g | Starting material from Protocol 1. |
| Sodium Hydroxide (NaOH) | 1.72 g | Dissolved in water. |
| Solvent System | 25 mL Ethanol, 25 mL Water | A co-solvent system ensures solubility. |
| Reaction Temperature | Reflux (~80-90 °C) | |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS. |
| Acid for Workup | 6M Hydrochloric Acid (HCl) | Add slowly to adjust pH. |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the ester intermediate (5.0 g, 21.5 mmol) in ethanol (25 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (1.72 g, 43.0 mmol) in water (25 mL). Add this aqueous solution to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Stir vigorously. Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 50 mL of water. Cool the solution in an ice bath. Slowly add 6M HCl dropwise while stirring. A white precipitate will begin to form. Continue adding acid until the pH of the solution is approximately 5-6 (the isoelectric point).
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid with >95% purity. Recrystallization from an ethanol/water mixture can be performed if higher purity is needed.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the N-alkylation step?
A1: Yes, other bases can be used, but the choice involves trade-offs.
-
Sodium Hydride (NaH): A much stronger base that will deprotonate benzimidazole rapidly and irreversibly. It can lead to higher yields and faster reactions but requires strictly anhydrous conditions and is more hazardous to handle.
-
Cesium Carbonate (Cs₂CO₃): Often gives excellent results due to the "cesium effect," which enhances the nucleophilicity of the anion. However, it is significantly more expensive, making it less suitable for large-scale synthesis.
-
Organic Bases (e.g., DBU, DIPEA): These are generally not recommended as they are often not basic enough for complete deprotonation, leading to sluggish or incomplete reactions.
For most applications, K₂CO₃ provides the best balance of reactivity, cost, and safety.[1]
Q2: My alkylation reaction is very slow. What can I do?
A2: First, confirm your reagents are anhydrous, as water can inhibit the reaction. If conditions are dry, you can gradually increase the temperature (e.g., to 80-90 °C). If the reaction is still slow, using a more polar aprotic solvent like DMSO or switching to a stronger base like NaH are viable options. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also accelerate the reaction, especially if there are solubility issues.[2]
Q3: During the hydrolysis workup, my product oiled out instead of precipitating. How can I fix this?
A3: "Oiling out" typically occurs if the solution is not cold enough during acidification or if impurities are present. Ensure the solution is thoroughly chilled in an ice bath before and during acid addition. Add the acid very slowly to control the heat of neutralization. If it still oils out, you can try adding a small amount of the desired solid product as a seed crystal. Alternatively, extract the oil with a suitable organic solvent (like ethyl acetate), dry the organic layer, and concentrate it. The resulting crude solid can then be properly recrystallized.
Q4: Is column chromatography necessary for the intermediate ester?
A4: For small-scale synthesis where high purity is paramount, chromatography is recommended. However, for scale-up, it is often undesirable. If the alkylation reaction goes cleanly, you may be able to proceed to the hydrolysis step with the crude material after a simple aqueous workup to remove the base and DMF. The final acidic product is often much easier to purify by crystallization, which is a more scalable technique.[3]
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses specific problems, their root causes, and corrective actions.
Problem: Low or No Yield in N-Alkylation (Step 1)
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| TLC/LC-MS shows only starting materials. | 1. Ineffective Base: K₂CO₃ is wet or of poor quality. 2. Low Temperature: Reaction temperature is too low for the chosen conditions. 3. Inactive Alkylating Agent: Ethyl 4-bromobutanoate has degraded. | 1. Use fresh, anhydrous, finely powdered K₂CO₃. 2. Increase temperature in 10 °C increments. 3. Verify the purity of the alkylating agent by NMR or acquire a new bottle. |
| Complex mixture of spots on TLC, including starting material. | 1. Dialkylation: Formation of a quaternary benzimidazolium salt. 2. Side reactions: Hydrolysis of the ester on the alkylating agent if the base is too strong or water is present. | 1. Use no more than 1.1 equivalents of the alkylating agent. Add it slowly to the reaction mixture. 2. Ensure all reagents and solvents are anhydrous. |
Problem: Difficult Purification
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Final product is sticky or oily after workup. | 1. Incomplete Hydrolysis: Residual ester is present as an impurity. 2. Incorrect pH: The pH was not adjusted correctly to the isoelectric point, leaving the product partially as a salt. 3. High Salt Content: Insufficient washing of the filter cake. | 1. Re-subject the crude material to the hydrolysis conditions or increase the reaction time/temperature of the original reaction. 2. Re-dissolve the crude product in a basic solution (e.g., aq. NaHCO₃), filter if necessary, and re-precipitate by slowly adding acid to pH ~5-6. 3. Thoroughly wash the filtered product with plenty of cold deionized water. |
| Product is discolored (yellow/brown). | 1. DMF Degradation: DMF can decompose at high temperatures, especially in the presence of base, forming colored impurities. 2. Starting Material Impurities: Impurities in the initial benzimidazole. | 1. Avoid excessive temperatures (>100 °C) in the alkylation step. Consider using an alternative solvent like acetonitrile or acetone for cleaner reactions, though this may require a stronger base or phase-transfer catalyst. 2. Recrystallize the starting benzimidazole if its quality is suspect. |
Troubleshooting Workflow Diagram
This decision tree can help diagnose issues during the critical N-alkylation step.
Caption: A decision tree for troubleshooting the N-alkylation step.
Section 5: Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product. Below are the expected spectral data for this compound.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.3 (s, 1H, -COOH)
-
δ 8.2 (s, 1H, N-CH-N)
-
δ 7.6-7.7 (m, 2H, Ar-H)
-
δ 7.2-7.3 (m, 2H, Ar-H)
-
δ 4.4 (t, 2H, -N-CH₂-)
-
δ 2.3 (t, 2H, -CH₂-COOH)
-
δ 1.9-2.0 (m, 2H, -CH₂-CH₂-CH₂-) (Note: Chemical shifts can vary slightly based on solvent and concentration).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 174.5 (C=O)
-
δ 144.0, 143.5, 134.0 (Ar-C)
-
δ 122.5, 121.5, 119.5, 110.5 (Ar-CH)
-
δ 44.0 (N-CH₂)
-
δ 30.5 (CH₂-COOH)
-
δ 24.0 (-CH₂-CH₂-CH₂-)
-
-
Mass Spectrometry (ESI+):
-
m/z = 205.09 [M+H]⁺
-
Section 6: Scale-Up Considerations
Transitioning from the bench to a pilot plant introduces new challenges that must be proactively managed.[3][4]
-
Solvent Choice: While DMF is an excellent solvent for the alkylation, its high boiling point and potential toxicity make it less ideal for large-scale operations. Investigating solvent alternatives like acetonitrile, 2-methyl-THF, or cyclopentyl methyl ether (CPME) early in development is prudent.
-
Thermal Safety: The alkylation reaction is exothermic. On a large scale, the heat generated can accumulate, leading to a runaway reaction. A reaction calorimetry study should be performed to understand the thermal profile and ensure that the cooling capacity of the intended reactor is sufficient.
-
Reagent Addition: Dropwise addition on a large scale must be carefully controlled. The rate of addition should be tied to the internal temperature of the reactor to prevent overheating.
-
Workup and Isolation: Large-scale extractions are cumbersome. A crystallization-based isolation for the intermediate ester should be developed if possible. For the final product, controlling the precipitation by carefully managing the rate of acid addition, temperature, and agitation is crucial to obtaining a consistent particle size, which is vital for filtration and drying efficiency.
-
Material Handling: Handling large quantities of potassium carbonate powder and hazardous reagents like NaH requires specialized equipment and safety protocols to minimize dust exposure and ensure safe operation.
References
- Google Patents. (n.d.). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
-
PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Alkylation reaction method of benzimidazoles compounds.
-
PubMed. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
SigutLabs. (n.d.). Overcoming challenges of lincomycin derivative scale-up. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. Retrieved from [Link]
Sources
- 1. WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol - Google Patents [patents.google.com]
- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 3. Overcoming challenges of lincomycin derivative scale-up - SigutLabs [sigutlabs.com]
- 4. researchgate.net [researchgate.net]
troubleshooting guide for Phillips condensation of o-phenylenediamine.
Welcome to the comprehensive technical support center for the Phillips condensation of o-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible synthesis of benzimidazoles.
Understanding the Phillips Condensation: A Mechanistic Overview
The Phillips condensation is a robust method for synthesizing benzimidazoles, a critical scaffold in medicinal chemistry. The reaction involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[1] The generally accepted mechanism proceeds through two key stages:
-
Initial Acylation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid, forming an N-acyl-o-phenylenediamine intermediate.[1]
-
Cyclization and Dehydration: The second amino group then undergoes an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclic intermediate that subsequently dehydrates to form the aromatic benzimidazole ring.[2]
This seemingly straightforward reaction can be influenced by a variety of factors, leading to common experimental challenges. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of carboxylic acid to use in a Phillips condensation?
Good yields are generally obtained with aliphatic carboxylic acids.[1] Aromatic carboxylic acids can also be used; however, they often require more forcing conditions, such as higher temperatures (around 180°C) and sealed reaction vessels, to achieve good yields.[3] The presence of electron-withdrawing groups on the aromatic ring of the carboxylic acid can sometimes enhance the reaction yield and reduce the reaction time.[4]
Q2: What are the most common acidic catalysts, and how do I choose one?
Dilute mineral acids, such as 4N hydrochloric acid, are the traditional and most common catalysts for the Phillips condensation.[1] The acid protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. The choice of acid and its concentration can influence the reaction rate and the formation of side products. For sensitive substrates, milder acidic catalysts or alternative methods may be considered.
Q3: My reaction mixture is turning dark brown or black. What is causing this, and how can I prevent it?
The formation of dark, tar-like substances is a common issue, often resulting from:
-
High Reaction Temperatures: Excessive heat can lead to polymerization and degradation of the starting materials and product.
-
Prolonged Reaction Times: Extended heating can promote the formation of complex, high-molecular-weight byproducts.
-
Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to air oxidation, which can produce colored impurities.
To mitigate this, it is crucial to carefully control the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Impure Starting Materials: o-Phenylenediamine is prone to oxidation. | Use freshly purified o-phenylenediamine. Purification can be achieved by recrystallization from toluene or an aqueous solution containing sodium hydrosulfite, or by sublimation. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures. | For the reaction with acetic acid, a temperature of 100-140°C is often optimal.[4] For aromatic acids, higher temperatures may be necessary.[3] Optimize the temperature in small increments. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using TLC. | |
| Formation of Multiple Products/Spots on TLC | Side Reactions: The formation of bis-benzimidazoles or other condensation byproducts can occur, especially with dicarboxylic acids or an excess of the diamine. | Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of o-phenylenediamine to monocarboxylic acid. |
| Incomplete Reaction: The presence of starting materials and the desired product. | Increase the reaction time and continue to monitor by TLC. | |
| Difficulty in Product Purification | Presence of Tarry Impurities: These can co-precipitate with the product, making purification challenging. | Optimize the reaction conditions to minimize tar formation (see FAQ Q3). An initial work-up with an activated carbon (Norite) treatment of the dissolved crude product can help remove colored impurities. |
| Product is an Oil or Does Not Crystallize: The product may be impure or a suitable recrystallization solvent has not been found. | If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification. For recrystallization, common solvent systems for benzimidazoles include ethanol/water or ethyl acetate/hexane mixtures. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1H-benzimidazole from o-Phenylenediamine and Acetic Acid
This protocol is a standard example of the Phillips condensation using an aliphatic carboxylic acid.
Materials:
-
o-Phenylenediamine (5.43 g, 0.05 mol)
-
Glacial Acetic Acid (5.4 mL, approx. 0.09 mol)
-
Water (20 mL)
-
Concentrated Ammonia Solution
-
10% Sodium Hydroxide Solution[5]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (5.43 g), water (20 mL), and glacial acetic acid (5.4 mL).[6]
-
Heat the reaction mixture to reflux and maintain for 45 minutes.[6]
-
After 45 minutes, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the gradual addition of concentrated ammonia solution until the solution is just alkaline to litmus paper. This will cause the product to precipitate.[5][6]
-
Collect the crude precipitate by vacuum filtration and wash with cold water.
Purification:
-
Dissolve the crude product in a minimal amount of hot water.
-
Add a small amount of activated charcoal (Norite) and digest for 15 minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the product in an oven at 100°C. The expected yield is approximately 68%.[7]
Visualizations
Reaction Workflow
Caption: General experimental workflow for the Phillips condensation.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yields.
References
- This cit
-
Synthesis of 2- Methyl benzimidazole. (2020, December 22). YouTube. Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
- Saini, R., Dwivedi, J., & Saini, P. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102.
-
PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Retrieved from [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of benzimidazole from o-phenylenediamine and acetic acid reaction. (2024, November 9). Brainly.in. Retrieved from [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Retrieved from [Link]
- This cit
-
Reaction of o-phenylenediamine with organic acids. ResearchGate. Retrieved from [Link]
- Kandri Rodi, Y., & Essassi, E. M. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46.
Sources
stability issues of 4-(1H-benzimidazol-1-yl)butanoic acid in solution
Subject: Guidance on the Stability of 4-(1H-benzimidazol-1-yl)butanoic acid in Solution
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Molecule
This compound is a bifunctional molecule featuring a benzimidazole ring system linked to a butanoic acid chain. The benzimidazole moiety is a well-known pharmacophore found in numerous therapeutic agents, while the butanoic acid group provides a handle for further chemical modification or can influence the compound's pharmacokinetic properties. Understanding the stability profile of this compound is critical for its successful application in research and development.
This guide will address the inherent stability characteristics of both the benzimidazole core and the carboxylic acid functional group, providing a holistic view of potential degradation pathways and the experimental factors that can influence them.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound in solution.
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns stem from the two main functional components of the molecule: the benzimidazole ring and the butanoic acid side chain.
-
For the Benzimidazole Ring: The main concern is photosensitivity . Benzimidazole derivatives, particularly in solution, are known to be susceptible to degradation upon exposure to light, especially UV light.[1] This can lead to complex degradation pathways, including oxidation and ring cleavage.
-
For the Butanoic Acid Side Chain: The carboxylic acid group is generally stable, but its reactivity is influenced by pH and the solvent system. Key concerns include:
-
Esterification: If the compound is dissolved in an alcohol solvent (e.g., methanol, ethanol) under acidic conditions, esterification of the carboxylic acid can occur.[1][2]
-
pH-Dependent Degradation: At extremes of pH, particularly when combined with heat, hydrolysis of the butanoic acid side chain from the benzimidazole ring is a possibility, although the N-C bond is generally stable. The pH will also affect the ionization state of both the carboxylic acid and the weakly basic benzimidazole ring, which can influence solubility and reactivity.
-
-
Oxidative Degradation: Both the benzimidazole ring and the aliphatic chain can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species (e.g., light exposure).
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: Proper preparation and storage are crucial for maintaining the integrity of your compound.
-
Solvent Selection: For general use, aprotic polar solvents such as DMSO or DMF are recommended for initial stock solutions. If aqueous buffers are required for your experiments, prepare the buffered solutions fresh daily from the DMSO/DMF stock. Avoid prolonged storage in alcohol-based solvents if there is any risk of acidic catalysis, which could lead to ester formation.
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed to prevent solvent evaporation and ingress of moisture.
-
Light Protection: Crucially, all solutions must be protected from light. Use amber vials or wrap containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions whenever possible.
Q3: I am observing a loss of my compound over time in my assay buffer. What could be the cause?
A3: This is a common issue that can have several root causes. Our troubleshooting workflow can help you diagnose the problem.
Troubleshooting Guide: Compound Instability in Solution
If you are experiencing a loss of this compound in your experimental setup, follow this logical troubleshooting process.
Diagram: Troubleshooting Workflow
Caption: A stepwise approach to diagnosing and resolving stability issues.
Detailed Troubleshooting Steps:
-
Verify Storage and Handling: Before investigating complex chemical degradation, ensure that basic handling procedures have been followed. Were stock solutions consistently protected from light? Were they stored at the correct temperature? Was the appropriate solvent used?
-
Examine Experimental Conditions:
-
pH: The pH of your aqueous buffer can be critical. While the butanoic acid itself is stable across a wide pH range, extreme pH combined with elevated temperatures can promote hydrolysis.
-
Oxidizing Agents: Are there any components in your media that could act as oxidizing agents? Some biological media components can be pro-oxidant.
-
Light Exposure: How long are your experimental samples exposed to ambient or instrument lighting? As benzimidazoles are photosensitive, this is a primary suspect.[1]
-
-
Conduct a Forced Degradation Study: A forced degradation (or stress testing) study is the definitive way to understand the intrinsic stability of your molecule.[2][3][4] This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products. This is essential for developing a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out a precise amount of this compound solid.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small-volume, amber, tightly sealed vials.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution into your final aqueous buffer immediately before use.
-
Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Do not store aqueous working solutions for extended periods; prepare fresh for each experiment.
-
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines and is designed to identify potential degradation pathways.[2][3][4] A stability-indicating HPLC method is required to analyze the results.
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a vial of the sample solution at 80°C for 48 hours, protected from light.
-
Photostability: Expose a vial of the sample solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in foil to shield it from light.
-
-
Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC-UV method.
-
Diagram: Forced Degradation Workflow
Caption: Overview of the forced degradation study process.
Data Summary: Potential Degradation Pathways
Based on the known chemistry of benzimidazoles and carboxylic acids, the following table summarizes the likely degradation products under various stress conditions.
| Stress Condition | Moiety Affected | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Hydrolysis | Benzimidazole Ring | Hydrolytic cleavage of the imidazole ring (unlikely under mild conditions). | Substituted benzene diamines. |
| Butanoic Acid Chain | Hydrolysis of the N-alkyl bond (unlikely). | Benzimidazole and 4-hydroxybutanoic acid. | |
| Oxidation (H₂O₂) | Benzimidazole Ring | N-oxidation, hydroxylation of the benzene ring. | Benzimidazole N-oxides, hydroxylated derivatives. |
| Butanoic Acid Chain | Oxidation of the aliphatic chain. | Shorter-chain carboxylic acids, ketones. | |
| Photolysis (UV/Vis) | Benzimidazole Ring | Photolytic cleavage, dimerization, or complex rearrangements.[1] | Various photoproducts, often colored. |
| Thermal | Butanoic Acid Chain | Decarboxylation (typically requires higher temperatures or specific catalysts). | 1-propyl-1H-benzimidazole and CO₂. |
Diagram: Key Degradation Pathways
Sources
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-(1H-benzimidazol-1-yl)butanoic Acid: A Guide for Researchers
Introduction
4-(1H-benzimidazol-1-yl)butanoic acid is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a benzimidazole core linked to a flexible butanoic acid chain, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds and functional materials. The strategic selection of a synthetic route to this compound is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides a comparative analysis of the primary synthetic strategies, offering insights into the underlying chemical principles and providing detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes emerge for the preparation of this compound: the direct N-alkylation of benzimidazole and the construction of the benzimidazole ring via condensation of o-phenylenediamine. Each approach presents distinct advantages and challenges.
Route 1: N-Alkylation of Benzimidazole
This is the most direct and widely employed method for the synthesis of N-substituted benzimidazoles. The strategy involves a two-step sequence: the N-alkylation of the pre-formed benzimidazole ring with a suitable 4-halobutanoic acid ester, followed by the hydrolysis of the ester to the desired carboxylic acid.
Chemical Rationale and Mechanistic Insights
The nitrogen atoms of the benzimidazole ring are nucleophilic. In the presence of a base, the N-H proton can be abstracted to form a highly nucleophilic benzimidazolide anion. This anion then readily attacks the electrophilic carbon of an alkyl halide, such as ethyl 4-bromobutanoate, in a classic SN2 reaction. The use of a polar aprotic solvent like DMF or acetone facilitates this reaction by solvating the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[1][2] The subsequent hydrolysis of the ester is a standard saponification reaction, typically carried out under basic conditions followed by acidification.
Visualizing the N-Alkylation Pathway
Caption: Synthetic workflow for the N-alkylation route.
Advantages and Disadvantages
-
Advantages: This route is highly convergent and generally provides good to excellent yields. The starting materials, benzimidazole and 4-halobutanoic acid esters, are commercially available. The reaction conditions are relatively mild, and the progress of the reaction can be easily monitored.
-
Disadvantages: A potential drawback is the possibility of dialkylation, although this can often be minimized by controlling the stoichiometry of the reactants. The use of a strong base may not be compatible with sensitive functional groups on a more complex benzimidazole starting material.
Route 2: Condensation of o-Phenylenediamine (The Phillips-Ladenburg Synthesis)
This approach involves the construction of the benzimidazole ring from o-phenylenediamine and a suitable carboxylic acid. While a powerful method for synthesizing 2-substituted benzimidazoles, it is not a direct route to the N-substituted target molecule.
Chemical Rationale and Mechanistic Insights
The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under acidic conditions and with heating.[3][4][5] The mechanism proceeds via an initial acylation of one of the amino groups to form an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon, and subsequent dehydration to form the aromatic benzimidazole ring.
When o-phenylenediamine is reacted with succinic acid (a C4 dicarboxylic acid), the product is not the desired this compound, but rather its isomer, 3-(1H-benzimidazol-2-yl)propanoic acid . This is because the condensation reaction forms a bond between the C2 position of the imidazole ring and the carbon chain.
Visualizing the Condensation Pathway (to an Isomer)
Caption: The Phillips-Ladenburg condensation to an isomeric product.
Advantages and Disadvantages
-
Advantages: This method is excellent for the synthesis of 2-substituted benzimidazoles and utilizes readily available starting materials.[6][7][8]
-
Disadvantages: This is not a direct route to N-substituted benzimidazoles like the target molecule. It produces an isomer, making it unsuitable for the direct synthesis of this compound. To synthesize the target molecule via a condensation approach, one would need to start with an N-substituted o-phenylenediamine, which adds extra steps to the overall synthesis.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: N-Alkylation | Route 2: Condensation (to Isomer) |
| Directness to Target | High (Direct route) | Low (Produces an isomer) |
| Typical Overall Yield | Good to Excellent (e.g., >70%) | Good (for the isomer) |
| Number of Steps | 2 (Alkylation, Hydrolysis) | 1 (Condensation) |
| Starting Materials | Benzimidazole, 4-halobutanoate | o-Phenylenediamine, Succinic Acid |
| Key Reagents | Base (e.g., K₂CO₃, NaH), Solvent (DMF, Acetone) | Acid (e.g., HCl, p-TsOH) |
| Scalability | Readily scalable | Readily scalable |
Experimental Protocols
Protocol for Route 1: N-Alkylation of Benzimidazole
Step 1: Synthesis of Ethyl 4-(1H-benzimidazol-1-yl)butanoate
-
To a solution of benzimidazole (1.18 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl 4-bromobutanoate (1.95 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure ethyl 4-(1H-benzimidazol-1-yl)butanoate.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 4-(1H-benzimidazol-1-yl)butanoate (2.32 g, 10 mmol) in a mixture of ethanol (30 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 2N hydrochloric acid.
-
A white precipitate will form. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. A similar hydrolysis procedure for a related compound resulted in a yield of approximately 82.5%.[9]
Protocol for Route 2: Condensation to form 3-(1H-benzimidazol-2-yl)propanoic acid (Isomer)
-
In a round-bottom flask, combine o-phenylenediamine (1.08 g, 10 mmol) and succinic acid (1.18 g, 10 mmol).
-
Add 4N hydrochloric acid (20 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product hydrochloride salt.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate or ammonium hydroxide until a pH of 7-8 is reached.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain 3-(1H-benzimidazol-2-yl)propanoic acid.
Conclusion and Recommendations
For the synthesis of this compound, the N-alkylation of benzimidazole (Route 1) is unequivocally the superior and more direct strategy. It provides the desired N-substituted product with good yields and is amenable to a wide range of substrates. The Phillips-Ladenburg condensation (Route 2), while a cornerstone of benzimidazole synthesis, is not suitable for the direct preparation of this target molecule as it yields the 2-substituted isomer. Understanding this regiochemical outcome is crucial for synthetic planning. Researchers aiming to synthesize this compound and its derivatives should prioritize the development and optimization of the N-alkylation approach.
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A Comparative Guide to the Biological Activity of 4-(1H-benzimidazol-1-yl)butanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile pharmacological profile.[1] This guide provides an in-depth comparison of the biological activity of 4-(1H-benzimidazol-1-yl)butanoic acid and its structurally related analogs. Drawing upon available experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy, with a primary focus on their anticancer and anti-inflammatory potential. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new benzimidazole-based therapeutics.
Introduction: The Benzimidazole Core and this compound
The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets.[1] Benzimidazole derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1]
This compound serves as a fundamental scaffold for exploring the therapeutic potential of this class of compounds. The presence of the butanoic acid chain at the N-1 position of the benzimidazole ring provides a key modifiable handle for synthesizing a diverse library of analogs. Understanding how structural modifications to both the benzimidazole core and the butanoic acid side chain impact biological activity is crucial for the rational design of more potent and selective drug candidates.
Comparative Biological Activity: A Focus on Anticancer Properties
While direct comparative studies on a systematic series of this compound analogs are limited in the public domain, we can infer structure-activity relationships from research on more complex derivatives that share the core 4-(benzimidazol-1-yl) moiety. The primary anticancer mechanisms associated with benzimidazole derivatives include the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.
A notable study by Abbade et al. (2024) investigated a series of alkylsulfonyl 1H-benzo[d]imidazole derivatives and identified lead compounds with significant activity against the MCF-7 breast cancer cell line, potentially through the inhibition of the anti-apoptotic protein Bcl-2.[2] Another study synthesized novel benzoyl aryl benzimidazole derivatives that exhibited potent anticancer activity against MCF7, HepG2, and HCT116 cell lines, with IC50 values in the sub-micromolar range, likely acting through caspase-3 binding.[2]
N-1 Position Substitutions
The substituent at the N-1 position of the benzimidazole ring plays a critical role in determining the biological activity. In a study on 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives, it was observed that the presence of a substituted benzyl group at the N-1 position generally enhanced anti-HIV-1 activity compared to the unsubstituted analog.[3] This suggests that modifications at this position can significantly influence the interaction of the molecule with its biological target.
C-2 Position Substitutions
The C-2 position of the benzimidazole ring is a common site for modification. Research has shown that introducing different aryl or alkyl groups at this position can dramatically alter the anticancer potency. For instance, novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have demonstrated potent cytotoxic activity against various human cancer cell lines, with some compounds showing stronger antiproliferative properties than the standard drug cisplatin.[4]
Modifications of the Butanoic Acid Chain
The carboxylic acid moiety of this compound offers a prime location for derivatization to esters and amides. While specific data on butanoic acid chain modifications of the parent compound is scarce, studies on related structures indicate that such changes can significantly impact activity. For example, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, which can be considered analogs with a significantly altered side chain, displayed potent anticancer activity by inhibiting tubulin polymerization and inducing apoptosis.[5]
The following table summarizes the cytotoxic activity of selected benzimidazole derivatives from various studies to provide a comparative perspective. It is important to note that these are not direct analogs of this compound but represent the broader class of benzimidazole-containing compounds.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l) | V600EBRAF | 0.49 | [6] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12e) | NCI 60 cell lines | Significant Growth Inhibition | [6] |
| 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid (13g) | Anti-HIV-1 (EC50) | 40 | [3] |
| Novel Benzimidazole Derivative (V7) | H103 (OSCC) | 11.64 | [2] |
| Novel Benzimidazole Derivative (V7) | H314 (OSCC) | 16.68 | [2] |
| Novel Benzimidazole Derivative (V7) | HCT116 (Colorectal) | 13.30 | [2] |
| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine (4m) | HepG2 (Liver) | 3.56 | |
| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine (4m) | HeLa (Cervical) | 6.39 | |
| 2-Anilino-4-(benzimidazol-1-yl)pyrimidine (4m) | MCF-7 (Breast) | 2.18 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. EC50 represents the concentration of a drug that gives a half-maximal response.
Experimental Methodologies
The evaluation of the biological activity of these benzimidazole derivatives involves a range of standard in vitro assays. Below are detailed protocols for some of the key experiments cited in the literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Caption: Workflow of the MTT assay for assessing cell viability.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Harvesting: Harvest treated and untreated cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.
-
Washing: Wash the cells twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 5 minutes at room temperature to degrade RNA.
-
Propidium Iodide Staining: Add propidium iodide (PI) solution (50 µg/mL) to stain the cellular DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
Caption: Workflow for cell cycle analysis using flow cytometry.
Structure-Activity Relationship (SAR) Insights
Based on the available data for various benzimidazole derivatives, several key SAR trends can be identified:
-
N-1 Substitution: The nature of the substituent at the N-1 position of the benzimidazole ring is a critical determinant of biological activity. Aromatic and substituted aromatic groups, such as benzyl, can significantly enhance potency, likely by providing additional binding interactions with the target protein.
-
C-2 Substitution: The C-2 position is highly amenable to modification. The introduction of substituted phenyl rings, as seen in the 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, can lead to potent antiproliferative effects.[4] The electronic properties and steric bulk of the C-2 substituent are crucial for activity.
-
Benzene Ring Substitution: Substitution on the fused benzene ring of the benzimidazole core also influences activity. Electron-withdrawing or electron-donating groups at the C-5 and C-6 positions can modulate the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic properties.
Caption: Key positions for modification on the benzimidazole scaffold.
Conclusion and Future Directions
Future research should focus on the systematic synthesis and biological evaluation of analogs of this compound with modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring, as well as variations in the length and functionality of the butanoic acid side chain. Such studies will be instrumental in elucidating a more precise SAR and will pave the way for the design of next-generation benzimidazole-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles.
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Karimi, N., Roudsari, R. V., Movahed, M. A., Hajimahdi, Z., & Zarghi, A. (2021). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 20(1), e124476. [Link]
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Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639–1647. [Link]
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BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
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Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639–1647. [Link]
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Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639–1647. [Link]
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 4-(1H-benzimidazol-1-yl)butanoic Acid Derivatives
In the landscape of modern drug discovery, the ability to predict the biological activity of novel compounds is paramount. This not only accelerates the identification of promising drug candidates but also significantly reduces the costs associated with synthesizing and testing compounds with undesirable properties.[1] Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone computational technique in this endeavor, offering a rational and systematic approach to drug design by correlating the physicochemical properties of molecules with their biological activities.[1][2]
This guide provides an in-depth comparison of methodologies and a practical framework for conducting QSAR studies on 4-(1H-benzimidazol-1-yl)butanoic acid derivatives. While specific QSAR studies on this exact scaffold are not prevalent in the reviewed literature, this document synthesizes insights from research on structurally related benzimidazole derivatives to propose a robust workflow. Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to apply QSAR principles to this promising class of compounds.
The Significance of QSAR in Drug Design
QSAR models are mathematical algorithms that establish a relationship between the chemical structure of a series of compounds and their biological activity.[2][7] The fundamental principle is that the biological activity of a compound is a function of its molecular structure. By quantifying structural features through molecular descriptors, we can build predictive models that guide the synthesis of more potent and selective analogs.[1][8]
The application of QSAR is particularly valuable in the early stages of drug design for:
-
Lead Optimization: Guiding the modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.[1]
-
Virtual Screening: Efficiently screening large libraries of virtual compounds to prioritize those with the highest predicted activity for synthesis and testing.[8]
-
Mechanistic Insights: Providing a deeper understanding of the molecular features that govern a compound's biological activity.[9]
A Comparative Framework for QSAR Studies
A robust QSAR study involves a series of well-defined steps, from data preparation to model validation. This section compares different approaches and provides a recommended workflow for studying this compound derivatives.
Data Curation and Preparation
The quality of the dataset is the most critical factor for developing a reliable QSAR model. This involves collecting a series of structurally related compounds with experimentally determined biological activities. For this compound derivatives, this would typically involve synthesizing a library of analogs with variations at different positions of the benzimidazole ring and the butanoic acid chain.
Experimental Protocol: Synthesis of Benzimidazole Derivatives
A general synthetic route for related benzimidazole derivatives involves the condensation of o-phenylenediamine with a dicarboxylic acid or its derivative.[4][10] For the specific scaffold of interest, a plausible synthetic pathway is outlined below:
-
Step 1: Synthesis of 2-substituted-1H-benzimidazole. This can be achieved through the Phillips condensation of o-phenylenediamine with an appropriate carboxylic acid.[10]
-
Step 2: N-alkylation. The synthesized benzimidazole can then be N-alkylated with a suitable 4-halobutanoic acid ester, followed by hydrolysis to yield the final this compound derivatives.
Experimental Protocol: Biological Activity Assessment
The choice of biological assay depends on the therapeutic target. For instance, if the target is antimicrobial, the compounds would be tested for their minimum inhibitory concentration (MIC) against various bacterial and fungal strains using methods like the tube dilution method.[6][11] For antiviral activity, a cell-based assay to determine the 50% effective concentration (EC50) would be appropriate.[10][12]
Molecular Descriptor Calculation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure.[13] They can be broadly classified into several categories. The choice of descriptors is crucial as they form the basis of the QSAR model.
| Descriptor Class | Description | Examples | Software Tools |
| 0D & 1D | Based on molecular formula and substructure counts.[14] | Molecular Weight, Atom Counts, Ring Counts, Rotatable Bonds. | RDKit, PaDEL-Descriptor[8] |
| 2D | Derived from the 2D representation of the molecule, considering topology.[14] | Connectivity Indices, Topological Polar Surface Area (TPSA). | RDKit, Dragon[8] |
| 3D | Calculated from the 3D coordinates of the atoms, reflecting shape and volume.[14] | Molecular Surface Area, Molecular Volume, Steric Parameters. | Dragon, ChemAxon Marvin[8] |
| Electronic | Describe the electronic properties of the molecule.[14][15] | Dipole Moment, HOMO/LUMO energies, Partial Charges. | Gaussian, Spartan |
| Hybrid | Combine different types of information. | Charged Partial Surface Area (CPSA) descriptors.[14] | PaDEL-Descriptor |
For a comprehensive QSAR study of this compound derivatives, a combination of 2D and 3D descriptors is recommended to capture both topological and conformational features that may influence biological activity.
Model Development and Statistical Methods
Once the descriptors are calculated, a mathematical model is built to correlate them with the biological activity. Several statistical methods can be employed.
| Statistical Method | Description | Advantages | Disadvantages |
| Multiple Linear Regression (MLR) | A linear method that establishes a relationship between a dependent variable (activity) and multiple independent variables (descriptors).[2] | Simple to implement and interpret. | Assumes a linear relationship, which may not always be the case. |
| Partial Least Squares (PLS) | A linear regression method that is well-suited for datasets with more variables than observations and when there is multicollinearity among the variables. | Handles multicollinearity well. | Interpretation can be more complex than MLR. |
| Support Vector Machines (SVM) | A machine learning method that can be used for both linear and non-linear relationships.[2] | Effective in high-dimensional spaces and for non-linear relationships. | Can be computationally intensive and less interpretable. |
| Artificial Neural Networks (ANN) | A machine learning method inspired by the structure of the human brain, capable of modeling complex non-linear relationships.[2] | Can model highly complex relationships. | Prone to overfitting and requires a large dataset. |
For an initial QSAR study, MLR or PLS are good starting points due to their interpretability. If a linear model is not satisfactory, more complex methods like SVM or ANN can be explored.
Model Validation: The Key to a Predictive QSAR Model
Validation is a critical step to ensure that the developed QSAR model is robust, reliable, and has predictive power for new compounds.[16][17] A validated model should not only fit the training data well but also accurately predict the activity of compounds not used in model development.
Internal Validation: This is performed using the training set data. The most common method is cross-validation , where the dataset is repeatedly partitioned into subsets, and the model is trained on some subsets and tested on the remaining one.[16][18] Leave-one-out (LOO) cross-validation is a widely used technique.
External Validation: This involves splitting the initial dataset into a training set for model building and a test set for evaluating the model's predictive performance on "unseen" data.[16][17]
| Validation Parameter | Description | Acceptable Value |
| r² (Coefficient of Determination) | A measure of the goodness of fit of the model to the training data. | > 0.6 |
| q² or r²cv (Cross-validated r²) | A measure of the predictive ability of the model from internal validation. | > 0.5[19] |
| r²pred (Predictive r²) | A measure of the predictive ability of the model on the external test set. | > 0.6[19] |
A statistically robust and predictive QSAR model will have high values for r², q², and r²pred.
Visualizing the QSAR Workflow and Structure-Activity Relationships
Diagrams can effectively illustrate the complex processes and relationships in a QSAR study.
Caption: A generalized workflow for a QSAR study.
Caption: Hypothetical structure-activity relationships for this compound derivatives.
Conclusion
This guide provides a comprehensive framework for conducting QSAR studies on this compound derivatives. By leveraging established methodologies from related benzimidazole research, scientists can develop predictive QSAR models to accelerate the discovery of novel therapeutic agents. The key to a successful QSAR study lies in the quality of the experimental data, the careful selection of molecular descriptors, the use of appropriate statistical methods, and rigorous model validation. The insights gained from such studies will undoubtedly contribute to a more rational and efficient drug design process.
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. Retrieved from [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
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Oprea, T. I. (2011). QSAR in drug discovery. In Computational Drug Discovery and Design (pp. 287-303). Cambridge University Press. Retrieved from [Link]
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Fassihi, A., et al. (2020). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 19(4), 189-200. Retrieved from [Link]
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ResearchGate. (2020). (PDF) 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Retrieved from [Link]
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Bou-Salah, L., et al. (2021). 3d-qsar, admet and molecular docking study of a series of 2-substituted 1h-benzimidazole-4-carboxamide derivatives inhibitors against enteroviruses. Molecules, 26(11), 3169. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Medicinal Chemistry Research, 27(1), 269-278. Retrieved from [Link]
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Kumar, A., et al. (2011). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Bioorganic & Medicinal Chemistry Letters, 21(3), 976-981. Retrieved from [Link]
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Jafar, A. A., et al. (2009). Synthesis, characterization and biological activity of some novel benzimidazole derivatives. Orbital: The Electronic Journal of Chemistry, 1(4), 306-309. Retrieved from [Link]
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Sharma, D., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4168-4174. Retrieved from [Link]
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Santos, C. B., & de Alencastro, R. B. (2017). 4D-QSAR: Perspectives in Drug Design. Molecules, 22(1), 103. Retrieved from [Link]
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A Senior Scientist's Guide to Preclinical Evaluation: Comparing In Vitro and In Vivo Studies of 4-(1H-benzimidazol-1-yl)butanoic Acid
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated significant therapeutic potential, with activities spanning anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3] This guide focuses on a representative member of this class, 4-(1H-benzimidazol-1-yl)butanoic acid, to illustrate a comprehensive, dual-pronged evaluation strategy that bridges the critical gap between cell-based assays and whole-organism studies.
Here, we provide an in-depth comparison of in vitro and in vivo methodologies. We delve into the causality behind experimental design, from selecting appropriate cell lines and molecular assays to establishing relevant animal models. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the preclinical potential of novel benzimidazole derivatives, ensuring that mechanistic insights gained at the bench are effectively translated into predictable outcomes in a systemic context.
Introduction to this compound: A Model Compound
This compound belongs to a promising class of compounds that merge the biologically active benzimidazole core with an alkanoic acid side chain. This structural combination offers intriguing possibilities for modulating biological targets. The benzimidazole ring system, being an isostere of natural purine nucleotides, can readily interact with the active sites of enzymes and receptors, while the butanoic acid moiety can influence solubility, pharmacokinetic properties, and interactions with specific amino acid residues.[2]
Given the extensive research into benzimidazoles as anticancer agents, this guide will proceed under the hypothesis that our model compound exhibits cytotoxic activity by inhibiting DNA repair mechanisms, a known target for this class of molecules.[4][5] Specifically, we will explore its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for repairing single-strand DNA breaks.
Hypothesized Mechanism of Action: PARP Inhibition
In many cancers, other DNA repair pathways (such as those involving BRCA1/2) are already compromised. Inhibiting PARP in these cells creates a state of "synthetic lethality," where the accumulation of DNA damage becomes overwhelming, leading to targeted cell death.
Caption: Hypothesized signaling pathway for PARP inhibition.
In Vitro Evaluation: Pinpointing Mechanism and Potency
The primary objective of in vitro testing is to establish a compound's biological activity in a controlled, isolated environment. These assays are rapid, cost-effective, and essential for initial screening, mechanism-of-action studies, and structure-activity relationship (SAR) analysis.[1]
Rationale for Experimental Model Selection
To test our synthetic lethality hypothesis, we must select appropriate cell lines. The ideal panel includes:
-
A cancer cell line with a known deficiency in an alternative DNA repair pathway (e.g., BRCA-deficient), such as the MDA-MB-436 breast cancer line.
-
A cancer cell line that is proficient in the same pathway (BRCA-proficient), such as MDA-MB-231, to serve as a negative control.
-
A non-cancerous cell line (e.g., MCF-10A) to assess general cytotoxicity and establish a preliminary therapeutic window.
Detailed Experimental Protocol: Antiproliferative MTT Assay
This protocol determines the concentration of the compound required to inhibit cell proliferation by 50% (IC50).
Objective: To quantify the dose-dependent cytotoxic effect of the test compound on various cell lines.
Materials:
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Cell Lines: MDA-MB-436, MDA-MB-231, MCF-10A.
-
Media: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well plates, multichannel pipette, microplate reader.
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. They are then incubated for 24 hours at 37°C with 5% CO₂ to allow for attachment.[6]
-
Compound Treatment: A serial dilution of the test compound is prepared in culture medium. The medium from the plates is aspirated, and 100 µL of the compound dilutions (e.g., ranging from 0.01 µM to 100 µM) are added. A vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib) are included.
-
Incubation: The plates are incubated for 48-72 hours. The duration is critical; it must be long enough for the antiproliferative effects to manifest.
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Data Acquisition: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken, and the absorbance is measured at 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Data Presentation
The results from such an experiment can be summarized to provide a clear, comparative overview of the compound's potency and selectivity.
| Compound | Cell Line | Genotype | IC50 (µM) [Hypothetical Data] |
| This compound | MDA-MB-436 | BRCA-def | 1.5 |
| MDA-MB-231 | BRCA-wt | 25.0 | |
| MCF-10A | Non-tumor | > 50.0 | |
| Olaparib (Control) | MDA-MB-436 | BRCA-def | 0.8 |
| MDA-MB-231 | BRCA-wt | 15.0 | |
| Cisplatin (Control) | MDA-MB-436 | BRCA-def | 5.2 |
In Vivo Assessment: Evaluating Systemic Efficacy and Safety
While in vitro assays are invaluable for mechanistic studies, they cannot predict a compound's behavior in a complex biological system. In vivo studies are indispensable for evaluating pharmacokinetics (PK), pharmacodynamics (PD), overall efficacy, and safety.[7]
Rationale for Animal Model Selection
The choice of animal model is paramount for translational relevance. For oncology studies, a human tumor xenograft model using immunodeficient mice (e.g., NOD/SCID or Athymic Nude) is the industry standard. This model allows the growth of human-derived tumors, providing a direct test of the compound's efficacy against the target cancer. Based on our in vitro data, an MDA-MB-436 (BRCA-deficient) xenograft model would be the logical choice to validate our hypothesis.[5]
Detailed Experimental Protocol: Tumor Xenograft Efficacy Study
Objective: To determine if the test compound can inhibit the growth of human breast tumors in a murine model.
Materials:
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: MDA-MB-436 cells.
-
Test Compound Formulation: The compound must be formulated in a biocompatible vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) suitable for the chosen route of administration (e.g., oral gavage).
-
Equipment: Calipers for tumor measurement, analytical balance for weighing mice.
Procedure:
-
Acclimatization and Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals are acclimatized for at least one week before the study begins.
-
Tumor Implantation: 1-5 x 10⁶ MDA-MB-436 cells, suspended in a solution like Matrigel, are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (typically n=8-10 per group) to ensure an even distribution of tumor volumes. Groups would include: Vehicle Control, Test Compound (e.g., 25 mg/kg, daily), and a Positive Control (Olaparib, 50 mg/kg, daily).
-
Dosing and Monitoring: Dosing begins (Day 0). The compound is administered daily via oral gavage. Tumor volume (calculated as (Length x Width²)/2) and body weight are measured 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100. Statistical significance is determined using appropriate tests (e.g., ANOVA).
In Vivo Data Presentation
| Treatment Group (Dose, Route) | Mean Final Tumor Volume (mm³) [Hypothetical Data] | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control (oral) | 1650 ± 210 | - | +2.5 |
| This compound (25 mg/kg, oral) | 890 ± 150 | 46% | -1.8 |
| Olaparib (50 mg/kg, oral) | 675 ± 130 | 59% | -3.0 |
Correlative Analysis: Bridging the In Vitro to In Vivo Divide
A successful drug candidate is one whose in vitro potency translates to in vivo efficacy. The correlation between these two domains (IVIVC) is often imperfect and requires careful analysis.
Discrepancies and Mechanistic Explanations
In our hypothetical example, the compound showed promising in vitro activity but only moderate in vivo efficacy (46% TGI). Several factors could explain this discrepancy:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, meaning it isn't absorbed efficiently into the bloodstream. Alternatively, it could be metabolized too quickly by the liver, reducing the concentration that reaches the tumor.
-
Tumor Penetration: The compound may not effectively penetrate the dense microenvironment of a solid tumor.
-
Off-Target Effects: In a whole organism, the compound might interact with other targets, leading to unforeseen side effects that limit the achievable therapeutic dose.
This analysis highlights why in vivo testing is non-negotiable. An excellent IC50 value is meaningless if the drug cannot reach its target at a sufficient concentration for a sufficient duration.
Comparative Experimental Workflow
The following diagram illustrates the escalating complexity and resource requirements when moving from cell-based assays to animal studies.
Caption: High-level workflow comparison of in vitro vs. in vivo studies.
Conclusion and Future Directions
The preclinical evaluation of a novel compound like this compound is a multi-stage process where in vitro and in vivo studies provide distinct yet complementary information. In vitro assays offer speed, mechanistic clarity, and high-throughput capability, identifying promising candidates and their molecular targets. In vivo studies provide the essential systemic context, testing the compound's efficacy, safety, and pharmacokinetic profile in a living organism.
The hypothetical data presented here underscore a common scenario in drug discovery: a disconnect between cellular potency and animal efficacy. This is not a failure but a critical data point. The moderate TGI (46%) for our lead compound, despite a strong in vitro profile, directs future research toward understanding and optimizing its pharmacokinetic properties. Subsequent steps should include:
-
Pharmacokinetic Studies: Quantifying absorption, distribution, metabolism, and excretion (ADME) to understand the compound's fate in vivo.
-
Formulation Optimization: Improving solubility and stability to enhance bioavailability.
-
Medicinal Chemistry Efforts: Synthesizing analogs of the lead compound to improve its PK profile while retaining its in vitro potency.
By systematically integrating and correlating data from both in vitro and in vivo models, researchers can make more informed decisions, increasing the probability of translating a promising molecule into a viable therapeutic agent.
References
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Al-Ostoot, F.H., et al. (2021). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available from: [Link]
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Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health (PMC). Available from: [Link]
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Govekar, R.B., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available from: [Link]
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Palos-Paz, F., et al. (2019). Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. J-Stage. Available from: [Link]
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Faramarzi, S., et al. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. National Institutes of Health (PMC). Available from: [Link]
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Faramarzi, S., et al. (2018). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. ResearchGate. Available from: [Link]
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Karpińska, M.M., et al. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. PubMed. Available from: [Link]
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PubChem. 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester. Available from: [Link]
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Kamal, A., et al. (2013). Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. Available from: [Link]
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Alam, M.S., et al. (2016). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. National Institutes of Health (PMC). Available from: [Link]
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Penning, T.D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available from: [Link]
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Watterson, S.H., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. PubMed. Available from: [Link]
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A Researcher's Guide to the Docking Analysis of 4-(1H-benzimidazol-1-yl)butanoic Acid Derivatives
An In-Depth Technical Guide for Scientists in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1] This guide delves into the computational analysis of a specific, promising class: 4-(1H-benzimidazol-1-yl)butanoic acid derivatives. We will explore their interactions with various protein targets, offering a comparative analysis grounded in experimental data and computational insights. This document is designed for researchers, scientists, and drug development professionals, providing a blend of theoretical understanding and practical, step-by-step guidance for molecular docking studies.
The Therapeutic Promise of Benzimidazole Derivatives
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide array of biological activities.[2] Their structural similarity to naturally occurring purines allows them to interact with a variety of biological targets, leading to therapeutic effects such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The this compound scaffold, in particular, offers a unique combination of a rigid benzimidazole core and a flexible butanoic acid side chain, making it an intriguing candidate for targeted drug design.
Comparative Docking Analysis: A Tale of Two Targets
To illustrate the diverse potential of this compound derivatives, we will compare their docking analyses against two distinct protein targets: HIV-1 Integrase and Protein Kinase C ζ (PKCζ).
Case Study 1: Targeting HIV-1 Integrase with 4-oxo-2-butenoic Acid Analogs
Acquired Immunodeficiency Syndrome (AIDS), caused by the Human Immunodeficiency Virus (HIV), remains a significant global health challenge.[4] HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[4] Researchers have designed and synthesized derivatives of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid as potential HIV-1 integrase inhibitors.[4]
Experimental Data Synopsis
A series of these derivatives were synthesized and evaluated for their anti-HIV-1 activity. The most potent compound identified was 13g , exhibiting an EC50 value of 40 µM with a high cell viability, indicating low cytotoxicity.[5]
| Compound | EC50 (µM) | CC50 (µM) |
| 13g | 40 | 550 |
Docking Analysis Insights
Molecular docking studies of compound 13g within the active site of HIV-1 integrase revealed interactions consistent with known inhibitors.[4] The 4-oxo-2-butenoic acid moiety is crucial for coordinating with Mg2+ ions in the enzyme's active site, a hallmark of many integrase inhibitors.[4] The benzimidazole core and the benzyl substituent at the N1 position engage in hydrophobic interactions within a specific pocket of the enzyme.[4] This analysis strongly suggests that the observed anti-HIV-1 activity is mediated through the inhibition of integrase.[4]
Case Study 2: Allosteric Inhibition of Protein Kinase C ζ (PKCζ)
Protein kinases are key regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. Protein Kinase C ζ (PKCζ) is an atypical protein kinase involved in various signaling pathways. A series of 4-benzimidazolyl-3-phenylbutanoic acids have been identified as novel allosteric inhibitors of PKCζ, binding to the PIF-pocket, a site distinct from the ATP-binding site. This allosteric inhibition offers the potential for higher selectivity compared to traditional ATP-competitive inhibitors.
Structure-Activity Relationship (SAR) Highlights
The research on these compounds has elucidated key structural features that govern their potency and selectivity. Modifications at specific positions on the benzimidazole ring and the phenylbutanoic acid moiety were found to significantly impact the inhibitory activity against PKCζ. Notably, some derivatives displayed high selectivity for PKCζ over the closely related isoform PKCι.
Interpreting the Docking Results
The docking of these derivatives into the PIF-pocket of PKCζ provides a rational basis for the observed SAR. The butanoic acid group forms critical interactions with key residues in the pocket, while the benzimidazole and phenyl groups occupy adjacent hydrophobic regions. The selectivity of these compounds is attributed to subtle differences in the amino acid composition of the PIF-pocket between different kinase isoforms.
A Practical Guide to Performing Docking Analysis
For researchers looking to conduct their own docking studies on this compound derivatives, the following is a generalized, step-by-step protocol.
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, ions, and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states to the amino acid residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define the binding site on the target protein. This is typically the active site or a known allosteric site.
-
Generate a grid box that encompasses the defined binding site. The grid parameters will define the search space for the docking algorithm.
-
-
Molecular Docking:
-
Select a suitable docking program (e.g., AutoDock Vina, Glide, GOLD).
-
Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation to predict the binding poses of the ligand within the protein's binding site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (binding affinities).
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the docking results of different derivatives to understand the structure-activity relationship.
-
Workflow Visualization
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A Comparative Guide to the Cross-Reactivity Profile of 4-(1H-benzimidazol-1-yl)butanoic Acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The benzimidazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, including kinases.[1][2][3][4] While this versatility can be advantageous, it also presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects and toxicities.[5][6] Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory hurdle but a cornerstone of rational drug design and a predictor of clinical success.
This guide provides an in-depth comparative analysis of the cross-reactivity of a novel investigational compound, 4-(1H-benzimidazol-1-yl)butanoic acid. For the purpose of this illustrative guide, we will hypothesize that its primary therapeutic target is Aurora Kinase A , a key regulator of mitosis and a validated target in oncology. Our investigation will focus on quantifying its binding affinity for Aurora Kinase A against a panel of structurally and functionally related kinases, which are plausible off-targets. We will delineate the experimental methodologies to generate a selectivity profile, interpret the resulting data, and discuss the implications for further preclinical development.
Rationale for Off-Target Selection
The selection of a relevant off-target panel is critical for a meaningful cross-reactivity study. Given that this compound contains a benzimidazole core, a common ATP-competitive hinge-binding motif, our panel includes kinases with high sequence and structural homology in the ATP-binding pocket.[1][2][3]
Our selected panel for this guide includes:
-
Aurora Kinase B: High homology to Aurora Kinase A and a key regulator of cytokinesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase involved in angiogenesis, often inhibited by benzimidazole-containing compounds.[7]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently implicated in off-target effects of kinase inhibitors.[8]
-
Casein Kinase 2 (CK2): A serine/threonine kinase known to be inhibited by some benzimidazole derivatives.[9]
Experimental Workflow for Cross-Reactivity Profiling
A robust assessment of cross-reactivity necessitates a multi-faceted approach, combining biochemical assays for direct binding affinity with cell-based assays to confirm target engagement in a physiological context.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Biochemical Assessment of Kinase Inhibition: LanthaScreen™ Eu Kinase Binding Assay
To quantify the binding affinity of this compound for our target and off-target kinases, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assay, the LanthaScreen™ Eu Kinase Binding Assay, is an ideal choice.[10][11] This assay directly measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by the test compound.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from a 5X stock.[12]
-
Serially dilute this compound in 100% DMSO, followed by a further dilution in Kinase Buffer A to create a 4X final concentration series.
-
Prepare a 2X solution of each kinase and a europium-labeled anti-tag antibody in Kinase Buffer A.[11]
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the serially diluted compound to triplicate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.[13]
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Convert the IC50 values to Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer]/Kd)) , where [Tracer] is the concentration of the fluorescent tracer and Kd is its dissociation constant for the kinase.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are crucial for determining direct binding affinity, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells.[14][15][16] The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[17][18]
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HeLa for Aurora Kinase A) to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.
-
Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.
-
-
Protein Detection and Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase (e.g., anti-Aurora Kinase A).
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature.
-
For isothermal dose-response curves, heat all samples at a constant temperature (determined from the melting curve) and plot the amount of soluble protein against the compound concentration.[14]
-
Comparative Data Analysis
The following table presents hypothetical data for this compound, illustrating how the results from the described assays would be summarized for a comparative analysis.
| Target Kinase | LanthaScreen™ Ki (nM) | CETSA® Shift (°C) | Selectivity Ratio (Ki Off-Target / Ki Aurora A) |
| Aurora Kinase A (Primary) | 15 | +5.2 | 1 |
| Aurora Kinase B | 45 | +3.1 | 3 |
| VEGFR2 | 350 | +1.5 | 23.3 |
| EGFR | 1200 | <1.0 | 80 |
| CK2 | >10,000 | No significant shift | >667 |
From this hypothetical data, we can conclude that this compound is a potent inhibitor of Aurora Kinase A with a 3-fold selectivity over Aurora Kinase B and significantly higher selectivity against VEGFR2 and EGFR. The lack of activity against CK2 further supports a favorable selectivity profile. The positive thermal shift in the CETSA® experiments corroborates target engagement in a cellular context.
Potential Downstream Effects of Off-Target Binding
Understanding the potential consequences of off-target binding is crucial for predicting potential side effects. For instance, unintended inhibition of VEGFR2 could lead to anti-angiogenic effects, which may be beneficial in an oncology setting but could also cause hypertension or bleeding.
Caption: Potential on-target and off-target signaling pathways affected by this compound.
Conclusion
This guide outlines a comprehensive and robust strategy for evaluating the cross-reactivity profile of this compound. By integrating quantitative biochemical assays with cell-based target engagement studies, a clear and actionable selectivity profile can be generated. The hypothetical data presented herein suggests that this compound is a promising and selective Aurora Kinase A inhibitor. However, the moderate activity against VEGFR2 warrants further investigation in subsequent preclinical safety and toxicology studies. A thorough understanding of a compound's selectivity is paramount for mitigating risks and successfully advancing novel therapeutics from the bench to the clinic.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
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Bentham Science. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers. [Link]
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ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Request PDF. [Link]
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Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
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Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. [Link]
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National Institutes of Health. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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ResearchGate. (n.d.). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Request PDF. [Link]
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National Institutes of Health. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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ResearchGate. (n.d.). Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. [Link]
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ACS Publications. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry. [Link]
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National Institutes of Health. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]
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National Institutes of Health. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 4-(1H-benzimidazol-1-yl)butanoic acid for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 4-(1H-benzimidazol-1-yl)butanoic acid, a compound frequently utilized in drug development and scientific research. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Immediate Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications necessitate that all handling of this compound and its waste be conducted with appropriate personal protective equipment (PPE) and within a controlled environment to mitigate exposure risks.
Causality of Precautionary Measures: The benzimidazole moiety and its derivatives can be biologically active, and the butanoic acid side chain contributes to its chemical properties. The irritation hazards are a direct result of the compound's chemical reactivity with biological tissues. The potential for respiratory irritation underscores the importance of preventing aerosolization and inhalation.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining PPE and engineering controls, is essential.
Table 1: Required PPE and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or aerosols, which may cause respiratory irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can cause irritation[1]. Gloves must be inspected before use and disposed of as contaminated waste after handling[2]. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation[1]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste [2][3].
-
1.1. Identify all waste streams: This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables (e.g., weighing paper, pipette tips, gloves, bench paper).
-
Rinsate from decontaminating glassware or equipment.
-
-
1.2. Use a dedicated hazardous waste container: Collect all waste materials in a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, tight-fitting lid is recommended.
-
1.3. Avoid mixing incompatible wastes: The SDS for this compound does not list specific incompatibilities beyond strong oxidizing agents. However, it is a best practice to not mix different chemical wastes to prevent unforeseen reactions[4].
Proper labeling is a critical compliance point under regulations set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA)[4][5].
-
2.1. Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
2.2. Clearly write the full chemical name: "Hazardous Waste: this compound". Avoid using abbreviations or chemical formulas[4].
-
2.3. List all components: If it is a mixed waste, list all constituents.
-
2.4. Indicate the hazards: Mark the appropriate hazard classifications (e.g., Irritant).
-
2.5. Fill in accumulation start date and contact information.
-
3.1. Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[4].
-
3.2. Ensure secondary containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.
-
3.3. Keep the container closed: The lid must be securely fastened at all times, except when adding waste.
-
4.1. Triple-rinse: Empty containers that originally held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone)[3].
-
4.2. Collect rinsate as hazardous waste: The first rinsate, and potentially subsequent rinses depending on local regulations, must be collected and added to your designated hazardous waste container[3].
-
4.3. Deface the label: After decontamination, deface or remove the original label on the container to prevent its reuse for other purposes[3].
-
5.1. Arrange for professional disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal[3].
-
5.2. Follow "Cradle-to-Grave" principles: The Resource Conservation and Recovery Act (RCRA) mandates that the generator of the waste is responsible for it from its creation to its ultimate disposal[5]. Ensure you use a certified waste hauler and receive documentation of proper disposal. The primary disposal method for this type of waste is typically incineration at a licensed facility[2][4].
The Rationale Against In-Lab Neutralization
While it may be tempting to attempt to neutralize the butanoic acid portion of the molecule with a base, this is strongly discouraged .
Scientific Justification: Benzimidazole and its derivatives are generally stable compounds. While advanced oxidation processes like Fenton reactions can degrade them in industrial wastewater treatment, these methods are complex, require specialized equipment, and are not suitable for a standard laboratory benchtop procedure[6]. A simple acid-base neutralization would not degrade the benzimidazole ring, which is the core pharmacophore, and could potentially create other hazardous byproducts. Therefore, the most scientifically sound and safe approach is to dispose of the compound in its original form through a professional waste management service.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Wear the PPE outlined in Table 1.
-
Contain and Clean: For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust[1][2]. Prevent the material from entering drains or waterways[1][2].
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. PubMed. Retrieved from [Link]
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US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Paint & Coatings Resource Center. (n.d.). Plain Language Guide to Regulations Solid/Hazardous Waste Management. Retrieved from [Link]
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Wikipedia. (2024). United States Environmental Protection Agency. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)butanoic acid. Retrieved from [Link]
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Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]
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Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
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TriHaz Solutions. (2019). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
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Copeland, R. A. B., & Day, A. R. (1942). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Retrieved from [Link]
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Personal protective equipment for handling 4-(1H-benzimidazol-1-yl)butanoic acid
Comprehensive Safety & Handling Guide: 4-(1H-benzimidazol-1-yl)butanoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep-seated laboratory safety culture, grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a safe and controlled laboratory environment.
Hazard Analysis: Understanding the Compound
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1]
The molecular structure, a benzimidazole derivative with a carboxylic acid functional group, informs these classifications. Benzimidazole derivatives can have a range of biological activities and potential toxicities, while carboxylic acids are known for their acidic and sometimes corrosive properties.[2][3]
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity - single exposure (Respiratory system) | H335 | May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk assessment of the known hazards of this compound.
The primary route of exposure is often dermal contact. Therefore, selecting the appropriate gloves is critical.
-
Recommended Glove Material: Nitrile gloves are an excellent first choice for handling this compound, particularly for incidental contact.[4][5][6] Nitrile offers good resistance to a range of chemicals, including weak acids and many organic compounds.[6][7] For prolonged or immersive work, consider heavier-duty gloves or double-gloving.
-
Alternative for Enhanced Protection: For situations involving significant handling or potential for spills, butyl rubber gloves offer superior protection against a wider array of chemicals, including many corrosive acids.[8]
-
Inspection and Technique: Always inspect gloves for any signs of degradation, punctures, or tears before use.[9] When removing gloves, use the "glove-to-glove/skin-to-skin" technique to avoid contaminating your hands.[10]
Given the serious eye irritation hazard, robust eye and face protection is mandatory.
-
Minimum Requirement: Safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[11][12]
-
Enhanced Protection: When handling larger quantities or when there is a risk of splashing or aerosol generation (e.g., during weighing or dissolution), a face shield should be worn in addition to safety goggles.[5][13]
To protect against accidental spills and contamination of personal clothing, appropriate lab attire is necessary.
-
Laboratory Coat: A standard laboratory coat should be worn at all times when handling the compound.[10] Ensure the coat is fully buttoned or snapped.
-
Full-Body Protection: For larger-scale operations, consider a chemical-resistant apron or a disposable suit to provide an additional layer of protection.
-
Footwear: Closed-toe shoes are mandatory in the laboratory; sandals or perforated shoes are not permitted.[9]
As this compound can cause respiratory irritation, particularly in its powdered form, respiratory protection is crucial.
-
Engineering Controls as the First Line of Defense: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation of airborne dust.[14]
-
For Low-Level Exposure: If a fume hood is not available for minor handling tasks, a NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement.[15][16]
-
For Higher-Level or Prolonged Exposure: For extended work or when the potential for dust generation is high, a half-face or full-face respirator equipped with a P100 (HEPA) particulate filter is recommended.[15][17] Ensure the respirator is properly fit-tested for the user.
Operational Plan: Step-by-Step Safety Procedures
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, put on your respirator.
-
Eye/Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Eye/Face Protection: Remove the face shield or goggles from the back.
-
Lab Coat: Remove the lab coat by turning it inside out and rolling it away from your body.
-
Respirator: If worn, remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[14]
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[10][16]
-
Secondary Containment: When storing or transporting the compound, use secondary containers to prevent spills.[19]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[20][21]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental protection and the safety of others.
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and used PPE, must be collected in a dedicated and clearly labeled hazardous waste container.[14]
-
Labeling: The container must be labeled with the full chemical name: "this compound Waste".
-
Gloves and Disposable Items: Contaminated gloves and other disposable PPE should be placed in a sealed, labeled bag before being put into the main hazardous waste container.[22] Double-bagging is recommended for highly contaminated items.[22]
-
Reusable PPE: If reusable PPE is contaminated, it must be decontaminated according to your institution's established procedures before being laundered or reused. If it cannot be decontaminated, it must be disposed of as hazardous waste.
-
Institutional Procedures: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[14]
By adhering to these comprehensive safety and handling protocols, you contribute to a robust safety culture that protects yourself, your colleagues, and the integrity of your scientific endeavors.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
